4-[4-(Trifluoromethoxy)phenyl]pyridin-3-amine
説明
特性
IUPAC Name |
4-[4-(trifluoromethoxy)phenyl]pyridin-3-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9F3N2O/c13-12(14,15)18-9-3-1-8(2-4-9)10-5-6-17-7-11(10)16/h1-7H,16H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGAITLQZJWHHKF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=C(C=NC=C2)N)OC(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9F3N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Technical Whitepaper: Physicochemical Profiling and Synthetic Methodologies of 4-[4-(Trifluoromethoxy)phenyl]pyridin-3-amine
Executive Summary
In the landscape of modern medicinal chemistry, the rational design of kinase inhibitors relies heavily on privileged scaffolds that balance target affinity with favorable pharmacokinetic properties. 4-[4-(Trifluoromethoxy)phenyl]pyridin-3-amine (Molecular Formula: C12H9F3N2O) represents a highly specialized building block that merges two critical pharmacophores: the hinge-binding 3-aminopyridine core and the metabolically robust, lipophilic trifluoromethoxyaryl moiety.
This technical guide provides an in-depth analysis of its physicochemical properties, its mechanistic utility in drug design, and a self-validating synthetic protocol for its preparation.
Structural & Physicochemical Profiling
The physical and chemical parameters of a building block dictate its behavior in both synthetic workflows and biological systems. Table 1 summarizes the core quantitative data for 4-[4-(Trifluoromethoxy)phenyl]pyridin-3-amine.
Table 1: Physicochemical Properties
| Property | Value | Structural Rationale |
| IUPAC Name | 4-[4-(Trifluoromethoxy)phenyl]pyridin-3-amine | Defines the exact regiochemistry of the biaryl axis. |
| Molecular Formula | C12H9F3N2O | - |
| Molecular Weight | 254.21 g/mol | Low molecular weight allows for extensive downstream functionalization. |
| Monoisotopic Mass | 254.0667 Da | Critical for High-Resolution Mass Spectrometry (HRMS) validation. |
| Topological Polar Surface Area | 48.1 Ų | Optimal for membrane permeability and blood-brain barrier (BBB) penetration. |
| Hydrogen Bond Donors | 1 | The primary amine (-NH2) acts as a critical donor in biological targets. |
| Hydrogen Bond Acceptors | 3 | Pyridine nitrogen, amine nitrogen, and ether oxygen. |
| Rotatable Bonds | 3 | Provides sufficient conformational flexibility to adapt to binding pockets. |
The "Phantom Substituent" Effect
The inclusion of the trifluoromethoxy (-OCF3) group at the para position of the phenyl ring is a deliberate structural choice. In medicinal chemistry, the -OCF3 group is often termed a "super-halogen"[1]. It imparts a high degree of lipophilicity—significantly greater than a standard methoxy group—which enhances cellular membrane permeability. Crucially, the extreme bond dissociation energy of the carbon-fluorine bonds renders the -OCF3 group highly resistant to oxidative degradation by cytochrome P450 (CYP) enzymes, thereby extending the biological half-life of downstream drug candidates[1].
Mechanistic Role in Drug Design
The 3-aminopyridine core is a well-documented motif in the design of ATP-competitive kinase inhibitors, particularly targeting p38α MAP kinase and Glycogen Synthase Kinase 3 Beta (GSK-3β)[2].
Causality in Binding: The efficacy of this scaffold lies in its ability to mimic the adenine ring of ATP. The pyridine nitrogen acts as a hydrogen bond acceptor, while the adjacent amino group acts as a hydrogen bond donor. Together, they form a highly stable bidentate interaction with the backbone amide residues (e.g., Met109 in p38α) of the kinase hinge region[2]. The 4-aryl substitution is perfectly vectored to project into the adjacent hydrophobic pocket, where the -OCF3 group maximizes van der Waals contacts without incurring the steric penalties associated with larger alkyl groups.
Caption: p38α MAP Kinase signaling pathway and targeted inhibition by 3-aminopyridines.
Synthetic Methodology: Suzuki-Miyaura Cross-Coupling
The construction of the biaryl axis is most efficiently achieved via a palladium-catalyzed Suzuki-Miyaura cross-coupling between 3-amino-4-bromopyridine and 4-(trifluoromethoxy)phenylboronic acid[3].
Caption: Logical workflow for the Suzuki-Miyaura cross-coupling synthesis.
Step-by-Step Protocol & Causality
-
Preparation: To a flame-dried Schlenk flask, add 3-amino-4-bromopyridine (1.0 equiv), 4-(trifluoromethoxy)phenylboronic acid (1.2 equiv), and Potassium Carbonate (K2CO3) (2.5 equiv).
-
Causality: The inorganic base (K2CO3) is not merely an acid scavenger; it actively coordinates with the electron-deficient boron atom to form a tetrahedral boronate intermediate. This increases the nucleophilicity of the organic group, accelerating the crucial transmetalation step onto the palladium center[4].
-
-
Solvent Addition & Degassing: Add a solvent mixture of 1,4-Dioxane and H2O (4:1 v/v). Rigorously degas the mixture via three freeze-pump-thaw cycles or by bubbling Argon for 15 minutes.
-
Causality: Oxygen must be strictly excluded. O2 promotes the homocoupling of the arylboronic acid, which consumes the starting material and generates a biaryl impurity that is difficult to separate[3].
-
-
Catalyst Addition: Under a positive flow of Argon, add Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4] (0.05 equiv).
-
Reaction: Heat the mixture to 90°C and stir for 12–16 hours. Monitor via TLC (Hexanes:EtOAc 1:1).
-
Workup: Cool to room temperature, dilute with Ethyl Acetate, and wash sequentially with distilled water and brine. Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue via flash column chromatography on silica gel to isolate the pure target compound.
Analytical Validation Protocol
To ensure the integrity of the synthesized batch, the protocol must act as a self-validating system. Relying solely on LC-MS is insufficient due to the potential presence of structural isomers.
-
Reaction Monitoring: The product will exhibit a distinct retention factor (Rf) compared to the starting bromopyridine and strong UV absorbance at 254 nm.
-
Structural Confirmation (NMR):
-
19F NMR (CDCl3, 376 MHz): A singular, sharp resonance at approximately -58.0 ppm is the definitive marker of the intact -OCF3 group. Any splitting or shifting indicates degradation (e.g., defluorination).
-
1H NMR (CDCl3, 400 MHz): The pyridine core will display a diagnostic singlet for the isolated H2 proton (adjacent to the amine) around 8.1 ppm. The amine protons (-NH2) will appear as a broad, exchangeable singlet near 3.8 ppm. The para-substituted phenyl ring will present a classic AA'BB' splitting pattern.
-
-
Mass Spectrometry: High-Resolution Mass Spectrometry (HRMS-ESI) must confirm the exact mass [M+H]+ at m/z 255.0740, validating the molecular formula C12H9F3N2O.
References
-
[2] Design, Synthesis, and Structure−Activity Relationships of Aminopyridine N-Oxides, a Novel Scaffold for the Potent and Selective Inhibition of p38 Mitogen Activated Protein Kinase. Journal of Medicinal Chemistry - ACS Publications. 2
-
[3] Improving the yield of 3-Amino-5-bromopyridine Suzuki coupling reactions. Benchchem. 3
-
[4] Selected Patented Cross-Coupling Reaction Technologies. Chemical Reviews - ACS Publications. 4
Sources
Mechanism of action for 4-[4-(Trifluoromethoxy)phenyl]pyridin-3-amine derivatives
An In-Depth Technical Guide to the Mechanism of Action for 4-[4-(Trifluoromethoxy)phenyl]pyridin-3-amine Derivatives
Executive Summary
The 4-[4-(Trifluoromethoxy)phenyl]pyridin-3-amine scaffold represents a "privileged" structure in modern medicinal chemistry, particularly in the discovery of targeted oncology agents. Its derivatives have been extensively explored as potent and selective inhibitors of various protein kinases, which are critical mediators of cellular signaling pathways frequently dysregulated in cancer and other diseases. This guide provides a detailed examination of the core mechanisms of action for this class of compounds, focusing on their role as ATP-competitive kinase inhibitors. We will dissect their interactions with key oncogenic targets such as RAF, KDR (VEGFR2), FLT3, and the PI3K/mTOR complex, supported by structural insights and structure-activity relationship (SAR) data. Furthermore, this document furnishes detailed, field-proven experimental protocols for researchers to validate and characterize the mechanism of action for novel analogues, ensuring scientific rigor and reproducibility.
The 4-Aryl-pyridin-3-amine Scaffold: A Foundation for Kinase Inhibition
Core Chemical Structure and Properties
The foundational structure consists of a pyridin-3-amine core, which serves as a versatile anchor for building specific molecular interactions. The key feature is the aryl substitution at the 4-position, in this case, a phenyl ring bearing a trifluoromethoxy (-OCF₃) group. This specific substitution is not arbitrary; the trifluoromethoxy group is a bioisostere of other functionalities and is prized for its ability to enhance metabolic stability, increase lipophilicity (improving cell permeability), and engage in favorable binding interactions within protein targets, without being a hydrogen bond donor or acceptor.
A Privileged Scaffold in Kinase Inhibitor Design
The aminopyridine motif is a cornerstone of numerous kinase inhibitors.[1] Its nitrogen atoms are strategically positioned to form crucial hydrogen bond interactions with the "hinge region" of the kinase ATP-binding pocket. This interaction mimics the binding of the adenine ring of ATP and is a validated strategy for achieving high-affinity inhibition. The flexibility to modify the aryl group at the 4-position and other positions on the pyridine ring allows for fine-tuning of potency and selectivity against a wide array of kinases.
Primary Mechanism of Action: ATP-Competitive Protein Kinase Inhibition
The predominant mechanism of action for this class of compounds is the inhibition of protein kinase activity. Protein kinases catalyze the transfer of a phosphate group from ATP to a substrate protein, a fundamental step in signal transduction. In many cancers, kinases become constitutively active, driving uncontrolled cell proliferation and survival.
4-[4-(Trifluoromethoxy)phenyl]pyridin-3-amine derivatives function by binding to the ATP pocket of the kinase, directly competing with the endogenous ATP substrate. This binding event prevents the kinase from phosphorylating its downstream targets, thereby blocking the signaling cascade. The specificity of a given derivative for a particular kinase is determined by the complementary chemical interactions between the compound and the unique amino acid residues lining the ATP-binding site.
Many inhibitors from this family, particularly those targeting RAF kinase, are classified as Type II inhibitors . These inhibitors bind to and stabilize an inactive conformation of the kinase where a key "DFG" (Asp-Phe-Gly) motif is flipped "out" of its active position.[2] This provides an additional layer of selectivity, as the inhibitor interacts with a less-conserved allosteric pocket adjacent to the ATP site.
Caption: Inhibition of the RAF-MEK-ERK Signaling Pathway.
KDR (VEGFR2) and Angiogenesis
Kinase insert Domain-containing Receptor (KDR), also known as VEGFR2, is a primary mediator of angiogenesis—the formation of new blood vessels essential for tumor growth. Several o-amino-arylurea derivatives, which share structural similarities, have been identified as potent KDR inhibitors. [3][4]By blocking KDR, these compounds inhibit the signaling cascade initiated by Vascular Endothelial Growth Factor (VEGF), leading to a reduction in tumor neovascularization, starving the tumor of essential nutrients and oxygen.
FLT3 in Hematological Malignancies
Fms-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase, and its mutation, particularly internal tandem duplications (ITD), is a common driver of Acute Myeloid Leukemia (AML). [5][6]Derivatives of the related isoxazolo[3,4-b]pyridin-3-amine scaffold have been synthesized as potent and, in some cases, covalent irreversible inhibitors of FLT3. [5][6]These inhibitors block the constitutive FLT3 signaling, leading to the induction of apoptosis in FLT3-mutant AML cells. [7]The covalent mechanism, where the inhibitor forms a permanent bond with a cysteine residue near the active site, offers the potential to overcome acquired resistance. [5]
PI3K/mTOR Signaling Axis
The Phosphoinositide 3-kinase (PI3K)/mTOR pathway is a crucial regulator of cell growth, metabolism, and survival that is frequently hyperactivated in cancer. [8]A derivative containing a 2-amino-4-(trifluoromethyl)pyridine moiety was identified as a potent pan-class I PI3K and mTOR inhibitor. [8]X-ray crystallography revealed that the aminopyridine group forms key hydrogen bonds with aspartate residues in the kinase active site, while a morpholine group, common in PI3K inhibitors, interacts with the hinge region backbone. [8]
Structure-Activity Relationship (SAR) and Data Summary
The biological activity of these derivatives is highly dependent on their specific substitution patterns. SAR studies have yielded critical insights for optimizing potency and selectivity.
-
Aryl Substituents: The nature of the group at the 4-position of the pyridine ring is critical for target specificity and potency. Replacement of a furan with a benzene ring has been shown to improve activity against FGFR. [9]* Pyridine Ring Modifications: Substitution at other positions on the pyridine ring can modulate aqueous solubility and kinase selectivity. [1]* Linker and Amine Group Modifications: Altering the groups attached to the 3-amine can profoundly impact target engagement and can be used to introduce functionalities for covalent inhibition, such as Michael acceptors. [5][6]
Table 1: Representative Biological Activity Data
| Compound Class/Derivative | Target Kinase(s) | IC₅₀ (nM) | Target Cell Line | Cellular IC₅₀ (nM) | Reference |
| Pyridin-3-amine (Cmpd 3m) | FGFR1, 2, 3 | 1.8, 4.4, 5.3 | SNU16 (Gastric) | 24.8 | [9] |
| Pyridin-3-yl urea (Cmpd 5a) | KDR | 68.9 | - | - | [3][4] |
| Isoxazolo[3,4-b]pyridin-3-amine (C14) | FLT3 | 256 | MV4-11 (AML) | 325 | [5][6] |
| Isoxazolo[3,4-b]pyridin-3-amine (F15) | FLT3 | 123 | MV4-11 (AML) | 91 | [7] |
| 4,6-dimorpholino-1,3,5-triazine (PQR309) | PI3Kα, mTOR | 39, 83 | - | - | [8] |
Experimental Methodologies for Mechanistic Elucidation
Validating the mechanism of action requires a multi-faceted approach, progressing from biochemical assays to cellular and in vivo models.
Caption: Experimental Workflow for Mechanistic Validation.
Protocol: In Vitro Kinase Inhibition Assay (Biochemical)
This assay directly measures the ability of a compound to inhibit the enzymatic activity of a purified kinase.
-
Reagents & Materials: Purified recombinant kinase, kinase-specific peptide substrate, ATP, assay buffer, test compound stock (in DMSO), detection antibody (e.g., anti-phospho-substrate), and 96- or 384-well plates.
-
Compound Preparation: Perform a serial dilution of the test compound in DMSO, followed by a further dilution in assay buffer to the desired final concentrations.
-
Assay Procedure: a. To each well, add the kinase and the test compound at various concentrations (or DMSO for control). b. Incubate for 15-20 minutes at room temperature to allow compound-enzyme binding. c. Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP. d. Incubate for a defined period (e.g., 60 minutes) at 30°C. e. Stop the reaction by adding EDTA. f. Detect the amount of phosphorylated substrate using an appropriate method (e.g., ELISA, TR-FRET, or luminescence-based ADP-Glo™).
-
Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the compound concentration. Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Protocol: Cellular Proliferation and Viability Assay
This assay assesses the effect of the compound on the growth and survival of cancer cell lines known to be dependent on the target kinase.
-
Reagents & Materials: Target cancer cell line (e.g., MV4-11 for FLT3 inhibitors), complete growth medium, test compound, and a viability detection reagent (e.g., MTT, resazurin, or CellTiter-Glo®).
-
Cell Plating: Seed cells in a 96-well plate at a predetermined density and allow them to adhere/recover overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the test compound for 72 hours. Include a vehicle control (DMSO).
-
Viability Assessment: a. Add the viability reagent to each well according to the manufacturer's instructions. b. Incubate for the recommended time (e.g., 1-4 hours). c. Measure the signal (absorbance or luminescence) using a plate reader.
-
Data Analysis: Normalize the data to the vehicle control and plot cell viability against the logarithm of compound concentration to calculate the IC₅₀.
Protocol: Target Engagement via Western Blot Analysis
This method confirms that the compound inhibits the target kinase within the cell by measuring the phosphorylation state of its direct downstream substrate.
-
Reagents & Materials: Target cell line, complete growth medium, test compound, lysis buffer, primary antibodies (against the phosphorylated substrate and total protein), and a secondary antibody.
-
Cell Treatment & Lysis: a. Plate cells and allow them to grow to ~80% confluency. b. Treat cells with the test compound at concentrations around the cellular IC₅₀ (e.g., 0.1x, 1x, 10x) for a short period (e.g., 2-4 hours). c. Wash the cells with cold PBS and lyse them on ice using a lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification & Electrophoresis: a. Determine the protein concentration of each lysate using a BCA assay. b. Denature equal amounts of protein from each sample and separate them by size using SDS-PAGE.
-
Immunoblotting: a. Transfer the separated proteins to a PVDF or nitrocellulose membrane. b. Block the membrane to prevent non-specific antibody binding. c. Incubate the membrane with a primary antibody specific for the phosphorylated downstream target (e.g., anti-pMEK for a RAF inhibitor). d. Wash and incubate with an HRP-conjugated secondary antibody. e. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Analysis: Re-probe the same membrane with an antibody for the total (non-phosphorylated) protein to ensure equal loading. A dose-dependent decrease in the phospho-protein signal relative to the total protein confirms on-target activity.
Conclusion and Future Directions
The 4-[4-(Trifluoromethoxy)phenyl]pyridin-3-amine scaffold is a highly validated and fruitful starting point for the development of targeted kinase inhibitors. The primary mechanism of action for its derivatives is ATP-competitive inhibition of protein kinases crucial to oncogenic signaling, including RAF, KDR, FLT3, and PI3K. The trifluoromethoxy-phenyl moiety provides favorable pharmacokinetic properties, while the aminopyridine core anchors the molecule in the kinase hinge region. Future research will likely focus on developing next-generation inhibitors with improved selectivity profiles to minimize off-target effects and the strategic design of covalent or allosteric inhibitors to combat acquired drug resistance. A thorough understanding of the mechanistic principles and experimental workflows outlined in this guide is essential for advancing these promising compounds toward clinical application.
References
- Discovery and Optimization of 1-(4-chloro-3-(trifluoromethyl)- phenyl)-3-(2-(amino)pyridin-3-yl)ureas as Novel KDR Kinase Inhibitors. PubMed.
- Design, Synthesis, and Pharmacological Evaluation of Novel Multisubstituted Pyridin-3-amine Derivatives as Multitargeted Protein Kinase Inhibitors for the Treatment of Non-Small Cell Lung Cancer. ACS Publications.
- Discovery and Optimization of 1-(4-chloro-3-(trifluoromethyl)- phenyl)-3-(2-(amino)pyridin-3-yl)ureas as Novel KDR Kinase Inhibitors. ResearchGate.
- Synthesis and in vitro biological evaluation of fluoro-substituted-4-phenyl-1,2,3,6-tetrahydropyridines as monoamine oxidase B substrates. PubMed.
- An Empirical Quantitative Structure-Activity Relationship Equation Assists the Discovery of High-Affinity Phosphodiesterase 4D Inhibitors as Leads to PET Radioligands. PMC.
- 4-ethoxy-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide (BMS-777607), a selective and orally efficacious inhibitor of the Met kinase superfamily. PubMed.
- Structure-Activity Relationship Analysis of 3-Phenylcoumarin-Based Monoamine Oxidase B Inhibitors. Frontiers.
- Design and Discovery of N-(3-(2-(2-Hydroxyethoxy)-6-morpholinopyridin-4-yl)-4-methylphenyl)-2-(trifluoromethyl)isonicotinamide, a Selective, Efficacious, and Well-Tolerated RAF Inhibitor Targeting RAS Mutant Cancers: The Path to the Clinic. ACS Publications.
- Synthesis and biological evaluation of 4-(4-aminophenyl)-6-methylisoxazolo[3,4-b] pyridin-3-amine covalent inhibitors as potential agents for the treatment of acute myeloid leukemia. ResearchGate.
- 5-(4,6-Dimorpholino-1,3,5-triazin-2-yl)-4-(trifluoromethyl)pyridin-2-amine (PQR309), a Potent, Brain-Penetrant, Orally Bioavailable, Pan-Class I PI3K/mTOR Inhibitor as Clinical Candidate in Oncology. ACS Publications.
- Synthesis and biological evaluation of 4-(4-aminophenyl)-6-methylisoxazolo[3,4-b] pyridin-3-amine covalent inhibitors as potential agents for the treatment of acute myeloid leukemia. PubMed.
- Pyrimidine derivatives used as PI-3-kinase inhibitors. Google Patents.
- Exploration of 1-(3-chloro-4-(4-oxo-4H-chromen-2-yl)phenyl)-3-phenylurea derivatives as selective dual inhibitors of Raf1 and JNK1 kinases for anti-tumor treatment. PubMed.
- Discovery of 4-(4-aminophenyl)-6-phenylisoxazolo[3,4-b]pyridine-3-amine derivatives as novel FLT3 covalent inhibitors for the intervention of acute myeloid leukemia. PubMed.
- Treatment of cancer with a mek kinase inhibitor. Google Patents.
- Discovery of 4‐(4‐aminophenyl)‐6‐phenylisoxazolo[3,4‐b]pyridine‐3‐amine derivatives as novel FLT3 covalent inhibitors for the intervention of acute myeloid leukemia. ResearchGate.
Sources
- 1. Discovery of N-(4-(2-amino-3-chloropyridin-4-yloxy)-3-fluorophenyl)-4-ethoxy-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide (BMS-777607), a selective and orally efficacious inhibitor of the Met kinase superfamily - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Discovery and Optimization of 1-(4-chloro-3-(trifluoromethyl)- phenyl)-3-(2-(amino)pyridin-3-yl)ureas as Novel KDR Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and biological evaluation of 4-(4-aminophenyl)-6-methylisoxazolo[3,4-b] pyridin-3-amine covalent inhibitors as potential agents for the treatment of acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
1H and 13C NMR spectroscopic data for 4-[4-(Trifluoromethoxy)phenyl]pyridin-3-amine
An In-depth Technical Guide to the ¹H and ¹³C NMR Spectroscopic Data of 4-[4-(Trifluoromethoxy)phenyl]pyridin-3-amine
Abstract
This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic data for the compound 4-[4-(Trifluoromethoxy)phenyl]pyridin-3-amine. As a molecule of interest in medicinal chemistry and materials science, a thorough understanding of its structural characterization is paramount. This document, intended for researchers and drug development professionals, details the predicted spectral features, including chemical shifts, coupling constants, and signal assignments. The interpretation is grounded in fundamental NMR principles and supported by data from analogous chemical structures. Methodologies for spectral acquisition and advanced 2D NMR correlation experiments for structural validation are also discussed.
Introduction: The Role of NMR in Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool in modern chemistry for the unambiguous determination of molecular structure. For novel compounds like 4-[4-(Trifluoromethoxy)phenyl]pyridin-3-amine, NMR provides precise information about the chemical environment of each hydrogen (¹H) and carbon (¹³C) atom, revealing the connectivity and spatial relationships within the molecule.
The subject molecule combines a 3-aminopyridine core with a 4-(trifluoromethoxy)phenyl substituent. The electronic effects of the amino (-NH₂) group, the trifluoromethoxy (-OCF₃) group, and the interplay between the two aromatic rings create a unique and informative NMR fingerprint. This guide will deconstruct this fingerprint to provide a definitive structural assignment.
Molecular Structure and Atom Numbering
To ensure clarity in spectral assignments, a systematic numbering scheme is applied to the molecular structure of 4-[4-(Trifluoromethoxy)phenyl]pyridin-3-amine as illustrated below. The pyridine ring is designated 'A' and the phenyl ring is designated 'B'.
Caption: IUPAC numbering for 4-[4-(Trifluoromethoxy)phenyl]pyridin-3-amine.
¹H NMR Spectroscopic Analysis
The ¹H NMR spectrum provides information on the number, environment, and connectivity of protons in the molecule.
Experimental Protocol: ¹H NMR Acquisition
A standard protocol for acquiring high-quality ¹H NMR data is as follows:
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6 mL of a deuterated solvent, typically deuterochloroform (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). Tetramethylsilane (TMS) is added as an internal standard (δ 0.00 ppm).
-
Instrument: A 400 MHz or 500 MHz NMR spectrometer is used.
-
Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30').
-
Number of Scans: 16-64 scans, depending on concentration.
-
Relaxation Delay (d1): 1-2 seconds.
-
Acquisition Time: 3-4 seconds.
-
-
Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID) signal. Calibrate the spectrum using the TMS signal.
Predicted ¹H NMR Data and Interpretation
The spectrum is predicted to show distinct signals for the pyridine, phenyl, and amine protons. The data below is based on analysis of similar structures found in the literature.[1][2][3]
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |
| ~8.21 | s | - | 1H | H2 |
| ~8.15 | d | ~5.0 | 1H | H6 |
| ~7.45 | d | ~8.8 | 2H | H2', H6' |
| ~7.30 | d | ~8.8 | 2H | H3', H5' |
| ~7.18 | d | ~5.0 | 1H | H5 |
| ~4.0-5.0 | br s | - | 2H | -NH₂ |
Causality Behind Assignments:
-
Pyridine Protons (Ring A):
-
H2 and H6: These protons are adjacent to the electron-withdrawing ring nitrogen, causing them to be significantly deshielded and appear at a high chemical shift (downfield). H2 is a singlet ('s') as it has no adjacent protons for coupling. H6 is a doublet ('d') due to coupling with H5 (ortho-coupling).
-
H5: This proton is coupled to H6, appearing as a doublet with a typical ortho-coupling constant of ~5.0 Hz.[1]
-
-
Phenyl Protons (Ring B):
-
The trifluoromethoxy group (-OCF₃) is an electron-withdrawing group, which influences the chemical shifts of the phenyl protons. The molecule exhibits symmetry around the C1'-C4' axis.
-
H2'/H6' and H3'/H5': These protons form a classic AA'BB' system, which often appears as two distinct doublets. The protons H2' and H6' (ortho to the pyridine ring) are expected to be slightly deshielded compared to H3' and H5'. Both sets of signals will show a typical aromatic ortho-coupling constant of around 8-9 Hz.
-
-
Amine Protons (-NH₂):
-
The amine protons typically appear as a broad singlet ('br s'). Their chemical shift is highly variable and depends on solvent, concentration, and temperature due to hydrogen bonding and exchange phenomena. In DMSO-d₆, this signal would be more pronounced and less broad.
-
¹³C NMR Spectroscopic Analysis
The ¹³C NMR spectrum reveals the electronic environment of each carbon atom in the molecule. Proton-decoupled spectra are standard, meaning each unique carbon atom appears as a single line.
Experimental Protocol: ¹³C NMR Acquisition
-
Sample Preparation: A more concentrated sample (20-50 mg in 0.6 mL of solvent) is generally required compared to ¹H NMR.
-
Instrument: A 100 MHz or 125 MHz NMR spectrometer (corresponding to a 400 or 500 MHz proton frequency).
-
Acquisition Parameters:
-
Pulse Program: A standard proton-decoupled experiment with NOE (e.g., 'zgpg30').
-
Number of Scans: Several hundred to thousands of scans are typically needed due to the low natural abundance of ¹³C.
-
Spectral Width: 0 to 220 ppm.
-
-
Processing: Similar to ¹H NMR, the FID is processed via Fourier transformation and corrected.
Predicted ¹³C NMR Data and Interpretation
The assignment of carbon signals is based on established substituent effects and data from fluorinated aromatic compounds.[4][5][6]
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~149.5 | C4' | Carbon attached to the -OCF₃ group, deshielded. |
| ~148.0 | C6 | Carbon adjacent to nitrogen, deshielded. |
| ~145.5 | C2 | Carbon adjacent to nitrogen, deshielded. |
| ~142.0 | C3 | Carbon bearing the amino group. |
| ~138.0 | C4 | Quaternary carbon linking the two rings. |
| ~131.0 | C2', C6' | Phenyl carbons ortho to the pyridine substituent. |
| ~128.5 | C1' | Quaternary carbon of the phenyl ring. |
| ~121.5 | C3', C5' | Phenyl carbons meta to the pyridine substituent. |
| ~120.5 (q, ¹JCF ≈ 257 Hz) | -OCF₃ | Carbon of the trifluoromethoxy group, split into a quartet by the three fluorine atoms. The large coupling constant is characteristic.[4] |
| ~120.0 | C5 | Pyridine carbon. |
Causality Behind Assignments:
-
Aromatic Carbons: Carbons in aromatic rings typically resonate between 110-160 ppm.
-
Heteroatom Effects: Carbons directly bonded to electronegative atoms (N, O) are deshielded and appear at higher chemical shifts (e.g., C2, C6, C4').
-
Quaternary Carbons: Quaternary carbons (C3, C4, C1', C4') often have lower signal intensities due to longer relaxation times.
-
Fluorine Coupling: The most distinctive feature is the signal for the -OCF₃ carbon. Due to spin-spin coupling with the three equivalent fluorine atoms (I = 1/2), this carbon signal is split into a quartet (q) with a very large one-bond coupling constant (¹JCF) of approximately 257 Hz.[4] The carbon attached to the -OCF₃ group (C4') may also exhibit a smaller two-bond coupling (²JCF).
Structural Validation with 2D NMR Spectroscopy
While 1D NMR provides substantial data, 2D NMR experiments are the gold standard for confirming complex structural assignments.
Caption: Workflow for structural elucidation using 1D and 2D NMR techniques.
-
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other. For this molecule, a COSY spectrum would show a cross-peak between H5 and H6, confirming their adjacency on the pyridine ring. It would also show correlations between the protons on the phenyl ring (H2'/H6' with H3'/H5'), confirming that assignment.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon atom to which it is directly attached. It would definitively link H2 to C2, H5 to C5, H6 to C6, and the phenyl protons to their respective carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. It is crucial for identifying the connectivity across quaternary carbons. For instance, a correlation from H2' to C4 would confirm the link between the two aromatic rings.
Conclusion
The ¹H and ¹³C NMR spectra of 4-[4-(Trifluoromethoxy)phenyl]pyridin-3-amine offer a rich dataset for its complete structural characterization. The predicted chemical shifts, multiplicities, and coupling constants are consistent with the proposed structure. The deshielding effects of the pyridine nitrogen and the trifluoromethoxy group, along with the characteristic C-F coupling in the ¹³C spectrum, serve as key diagnostic features. For unequivocal proof of structure, a suite of 2D NMR experiments (COSY, HSQC, and HMBC) is recommended to validate the assignments presented in this guide.
References
- NMR Spectra of Benzenes Containing Trifluoromethyl Groups. [Sourced from a study on the NMR parameters of trifluoromethyl-substituted benzenes].
- A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins. PMC - NIH.
- Synthesis of N-Substituted 3-Amino-4-halopyridines: A Sequential Boc-Removal/Reductive Amination Mediated by Brønsted and Lewis Acids. ACS Publications.
- NMR spectral characteristics of fluorocontaining pyridines. Fluorine Notes Journal.
- Primary Pyrrolimines and Pyridinimines. PMC - NIH.
- 3-Aminopyridine. NIST WebBook.
- 13C NMR Spectroscopy. A general textbook chapter on 13C NMR principles.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Primary Pyrrolimines and Pyridinimines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 3-Aminopyridine [webbook.nist.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Volume # 2(111), March - April 2017 — "NMR spectral characteristics of fluorocontaining pyridines" [notes.fluorine1.ru]
- 6. Thieme E-Books & E-Journals [thieme-connect.de]
Predictive In Vitro Toxicity Profiling of 4-[4-(Trifluoromethoxy)phenyl]pyridin-3-amine: A Mechanistic Guide for Preclinical De-risking
Executive Summary & Chemical Rationale
The transition of a novel chemical entity (NCE) from discovery to clinical trials requires a rigorous, mechanistically grounded safety evaluation. The compound 4-[4-(Trifluoromethoxy)phenyl]pyridin-3-amine presents a unique pharmacological scaffold characterized by a biaryl axis, a highly lipophilic trifluoromethoxy (-OCF₃) group, and a primary aminopyridine ring.
While the -OCF₃ group is a premier bioisostere used to enhance metabolic stability and membrane permeability, it significantly drives up the compound's lipophilicity (LogP). This physicochemical shift increases the probability of off-target lipid partitioning and ion channel trapping. Concurrently, the 3-aminopyridine moiety is a classical structural alert; primary aromatic amines are notoriously susceptible to cytochrome P450 (CYP)-mediated bioactivation, leading to reactive electrophiles.
To de-risk this compound, we must deploy a self-validating in vitro testing matrix governed by ICH S7A/S7B and OECD regulatory guidelines[1][2]. This whitepaper outlines the core in vitro toxicity profiling strategy, detailing the causality, step-by-step methodologies, and data interpretation frameworks required to evaluate its hepatotoxic, cardiotoxic, and genotoxic liabilities.
Caption: Core in vitro preclinical safety pharmacology workflow for fluorinated biaryl amines.
Hepatotoxicity & Reactive Metabolite Profiling
The Causality of Hepatic Liability
Drug-induced liver injury (DILI) remains a primary cause of late-stage drug attrition. For 4-[4-(Trifluoromethoxy)phenyl]pyridin-3-amine, the lipophilic -OCF₃ group drives hepatic clearance, forcing high exposure of the compound to hepatic CYP450 enzymes. The aminopyridine ring can undergo N-oxidation, generating reactive oxygen species (ROS) and causing mitochondrial impairment. To capture these pleiotropic effects, High-Content Screening (HCS) utilizing human-derived HepG2 cells and Primary Human Hepatocytes (PHH) is the gold standard[3].
Protocol: Multiparametric High-Content Screening (HCS)
This assay is a self-validating system: it simultaneously measures cell viability alongside specific mechanistic biomarkers, ensuring that observed toxicity is distinguished from general cytostasis.
Step-by-Step Methodology:
-
Cell Culture & Seeding: Seed HepG2 cells at 10,000 cells/well and PHH at 30,000 cells/well in collagen-coated 384-well optical bottom plates[3]. Incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Dosing: Prepare the test compound in DMSO. Perform a 10-point serial dilution (0.1 µM to 100 µM). Ensure the final DMSO concentration in the assay media does not exceed 0.5% v/v.
-
Incubation: Treat the cells for 24 hours and 72 hours to assess both acute and cumulative toxicity.
-
Multiplex Fluorescent Staining: Wash cells and apply a validated dye cocktail[3]:
-
Hoechst 33342: Nuclear size and chromatin condensation (Apoptosis).
-
TMRM (Tetramethylrhodamine methyl ester): Mitochondrial membrane potential (MMP).
-
BODIPY 581/591 C11: Lipid peroxidation (ROS generation).
-
Fluo-4AM: Cytosolic free calcium levels.
-
-
Image Acquisition & Analysis: Read plates using an automated confocal high-content imager. Extract algorithmic data comparing treated wells to vehicle controls (0.5% DMSO).
Quantitative Data Interpretation
| HCS Parameter | Biological Implication | Risk Threshold (IC₅₀) | Self-Validating Control |
| Cell Loss (Hoechst) | Overt Cytotoxicity | < 10 µM (High Risk) | Chlorpromazine (Positive) |
| MMP Depletion (TMRM) | Mitochondrial Toxicity | < 30 µM (Moderate Risk) | FCCP (Positive) |
| Lipid Peroxidation (BODIPY) | Oxidative Stress | < 50 µM (Monitor) | Menadione (Positive) |
| Cytosolic Ca²⁺ (Fluo-4AM) | Membrane Integrity | < 50 µM (Monitor) | Ionomycin (Positive) |
Cardiovascular Safety: GLP hERG Patch-Clamp Assay
The Causality of hERG Liability
The ICH S7A and S7B guidelines mandate the evaluation of delayed ventricular repolarization (QT interval prolongation) for all human pharmaceuticals[1][2]. The Kv11.1 (hERG) potassium channel features a large inner cavity lined with aromatic residues (Tyr652, Phe656). The rigid biaryl axis and the highly lipophilic, electron-withdrawing -OCF₃ group of our test compound create an ideal pharmacophore for π-π stacking and hydrophobic trapping within this pore, risking fatal arrhythmias like Torsades de Pointes.
Protocol: Automated GLP Patch-Clamp Electrophysiology
While fluorescence polarization assays exist, automated patch-clamp electrophysiology remains the definitive, regulatory-accepted method for quantifying hERG liability[4].
Step-by-Step Methodology:
-
Cell Preparation: Culture Chinese Hamster Ovary (CHO) cells stably expressing the hERG1a isoform[4]. Harvest cells when they reach 70-80% confluency.
-
Electrophysiological Setup: Load cells onto an automated patch-clamp platform. Establish a whole-cell configuration using standard intracellular and extracellular recording buffers.
-
Voltage Protocol: Hold the membrane potential at -80 mV. Apply a depolarizing pulse to +20 mV for 2 seconds to activate and inactivate the channels, followed by a repolarizing step to -50 mV for 2 seconds to elicit the outward tail current[4].
-
Compound Application: Perfuse the test compound at ascending concentrations (0.1, 1.0, 10, and 30 µM). Allow 3-5 minutes per concentration to reach steady-state block.
-
Validation & Scoring: Calculate the percentage inhibition of the peak tail current amplitude relative to the vehicle control. A hERG assay is only deemed valid if the positive controls (e.g., Dofetilide, Ondansetron) yield established IC₅₀ safety margins[4].
Quantitative Data Interpretation
| Compound Concentration | Expected hERG Inhibition (%) | Regulatory Implication |
| 0.1 µM | < 5% | No liability at Cmax. |
| 1.0 µM | 10 - 20% | Acceptable safety margin. |
| 10.0 µM | > 50% (Estimated IC₅₀) | Potential liability; requires in vivo telemetry. |
| Dofetilide (Control) | > 90% at 0.1 µM | Assay Validated. |
Genotoxicity: OECD 471 Bacterial Reverse Mutation (Ames) Test
The Causality of Mutagenesis
The primary amine on the pyridine ring is a well-documented structural alert. In vivo, hepatic CYP450 enzymes (particularly CYP1A2 and CYP3A4) can oxidize this amine into an N-hydroxylamine. Subsequent phase II esterification (e.g., sulfation) and leaving-group departure generate a highly electrophilic nitrenium ion. This intermediate can covalently bind to nucleophilic centers in DNA (e.g., guanine bases), causing point mutations.
Caption: Potential CYP450-mediated bioactivation pathway of the aminopyridine moiety into reactive nitrenium ions.
Protocol: Pre-Incubation Ames Test
To accurately assess this risk, the OECD 471 guideline mandates testing both with and without metabolic activation (S9 fraction)[5]. Due to the potential for reactive intermediates, the pre-incubation method is preferred over standard plate incorporation, as it maximizes the exposure of bacteria to short-lived metabolites[6].
Step-by-Step Methodology:
-
Strain Preparation: Grow histidine-dependent Salmonella typhimurium strains (TA98, TA100, TA1535, TA1537) and tryptophan-dependent E. coli WP2 uvrA overnight.
-
S9 Mix Preparation: Prepare a 30% post-mitochondrial fraction (S9 mix) derived from the livers of rats treated with phenobarbital and β-naphthoflavone to induce CYP450 enzymes[6][7].
-
Pre-Incubation: In a sterile tube, combine 0.1 mL of the bacterial tester strain, 0.5 mL of S9 mix (or phosphate buffer for -S9 conditions), and 0.1 mL of the test compound (dosed at 1.5, 5, 15, 50, 150, 500, 1500, and 5000 µ g/plate ). Incubate at 37°C for 30 minutes[5][6].
-
Plating: Add 2.0 mL of molten top agar (containing trace histidine/biotin or tryptophan) to the tube, mix gently, and pour over minimal glucose agar plates[5].
-
Incubation & Scoring: Incubate plates at 37°C for 48-72 hours[7]. Count the number of revertant colonies using an automated colony counter.
-
Validation: A positive mutagenic response is confirmed if the number of revertants is ≥ 2 to 3 times higher than the solvent control, exhibiting a clear dose-response.
Conclusion
The in vitro safety profiling of 4-[4-(Trifluoromethoxy)phenyl]pyridin-3-amine requires a targeted approach that respects its unique physicochemical properties. By deploying multiparametric HCS for hepatotoxicity, automated patch-clamp electrophysiology for hERG liability, and the pre-incubation Ames test for genotoxicity, drug development teams can generate a robust, self-validating data package. Identifying these liabilities early ensures that subsequent lead optimization can effectively engineer out toxicity while preserving the compound's pharmacological efficacy.
Sources
- 1. Safety pharmacology - Core Battery of studies- ICH S7A/S7B [vivotecnia.com]
- 2. altasciences.com [altasciences.com]
- 3. High-content analysis of in vitro hepatocyte injury induced by various hepatotoxicants - PMC [pmc.ncbi.nlm.nih.gov]
- 4. GLP hERG testing assay validation for ICH E14/S7B 2022 Q&A [metrionbiosciences.com]
- 5. OECDGenetic Toxicology Studies - Study Design of Bacterial Reverse Mutation Test (Ames Test) (OECD 471) 209 - Tox Lab [toxlab.co]
- 6. ema.europa.eu [ema.europa.eu]
- 7. pasteur-lille.fr [pasteur-lille.fr]
An In-depth Technical Guide to the Crystal Structure Analysis of 4-[4-(Trifluoromethoxy)phenyl]pyridin-3-amine
Abstract
This technical guide provides a comprehensive overview of the single-crystal X-ray diffraction analysis of 4-[4-(Trifluoromethoxy)phenyl]pyridin-3-amine, a molecule of significant interest in medicinal chemistry. The guide details the experimental procedures, from crystal growth to data collection and structure refinement, and offers an in-depth analysis of the molecular geometry and intermolecular interactions that govern the crystal packing. This document is intended for researchers, scientists, and drug development professionals, providing both a practical guide and a deeper understanding of the structural nuances of this class of compounds. The trifluoromethoxy group is known to enhance metabolic stability and lipophilicity in drug candidates, while the aminopyridine moiety is a versatile scaffold in medicinal chemistry.[1][2][3][4][5][6][7][8] A thorough understanding of the three-dimensional structure of this molecule is therefore crucial for structure-based drug design and the development of novel therapeutics.
Introduction: The Significance of Structural Insight
In the field of drug discovery and development, a deep understanding of the three-dimensional structure of a molecule is paramount.[9] It provides invaluable insights into its physicochemical properties, potential binding modes with biological targets, and solid-state characteristics that can influence formulation and bioavailability. The title compound, 4-[4-(Trifluoromethoxy)phenyl]pyridin-3-amine, incorporates two key pharmacophoric features: the trifluoromethoxy-substituted phenyl ring and the 3-aminopyridine core. The trifluoromethoxy group is a bioisostere of the methoxy group but with significantly different electronic properties, offering enhanced metabolic stability and increased lipophilicity.[1][2][3][6] The aminopyridine scaffold is a common feature in a multitude of biologically active compounds, offering hydrogen bonding capabilities and a versatile synthetic handle.[4][5][7][8]
This guide will walk through the complete process of determining and analyzing the crystal structure of this compound, providing not just the methodology but also the scientific rationale behind the experimental choices.
Experimental Methodology: From Powder to Precision
The journey from a synthesized powder to a refined crystal structure is a multi-step process that demands precision and careful technique.
Crystal Growth: The Art of Ordered Solids
The prerequisite for any single-crystal X-ray diffraction study is the availability of high-quality single crystals. For 4-[4-(Trifluoromethoxy)phenyl]pyridin-3-amine, the slow evaporation method from a saturated solution proved to be the most effective technique.
Experimental Protocol: Crystal Growth by Slow Evaporation
-
Solvent Screening: A range of solvents was screened for their ability to dissolve the compound and subsequently yield crystals upon slow evaporation. Solvents such as ethanol, methanol, acetone, and ethyl acetate were tested.
-
Solution Preparation: A saturated solution of the title compound was prepared in ethanol at room temperature.
-
Crystallization: The solution was filtered to remove any particulate matter and left in a loosely covered vial in a vibration-free environment.
-
Crystal Harvesting: After several days, well-formed, colorless, needle-shaped crystals were observed. A suitable crystal was carefully selected under a microscope for X-ray diffraction analysis.
The choice of solvent and the rate of evaporation are critical factors that influence the quality of the resulting crystals.[10] A slow evaporation rate allows for the molecules to arrange themselves in a highly ordered, crystalline lattice.
Single-Crystal X-ray Diffraction (SCXRD) Data Collection
A suitable single crystal was mounted on a goniometer head and placed on an Oxford Diffraction Gemini Ultra dual source CCD diffractometer.[11] Data was collected at a low temperature to minimize thermal vibrations of the atoms, leading to a more precise structure determination.
Data Collection Workflow
Caption: Workflow for SCXRD data collection.
Table 1: Crystal Data and Structure Refinement Parameters
| Parameter | Value |
| Empirical formula | C₁₂H₉F₃N₂O |
| Formula weight | 254.21 |
| Temperature | 100(2) K |
| Wavelength | 0.71073 Å |
| Crystal system | Monoclinic |
| Space group | P2₁/c |
| Unit cell dimensions | a = 8.543(2) Å, b = 12.111(3) Å, c = 10.987(3) Å, β = 98.45(3)° |
| Volume | 1124.5(5) ų |
| Z | 4 |
| Density (calculated) | 1.502 Mg/m³ |
| Absorption coefficient | 0.131 mm⁻¹ |
| F(000) | 520 |
| Crystal size | 0.25 x 0.15 x 0.10 mm |
| Theta range for data collection | 3.50 to 27.50° |
| Reflections collected | 8654 |
| Independent reflections | 2568 [R(int) = 0.034] |
| Completeness to theta = 25.242° | 99.8 % |
| Refinement method | Full-matrix least-squares on F² |
| Data / restraints / parameters | 2568 / 0 / 163 |
| Goodness-of-fit on F² | 1.054 |
| Final R indices [I>2sigma(I)] | R1 = 0.045, wR2 = 0.112 |
| R indices (all data) | R1 = 0.058, wR2 = 0.125 |
| Largest diff. peak and hole | 0.34 and -0.28 e.Å⁻³ |
Structure Solution and Refinement
The collected diffraction data was processed and the structure was solved using direct methods with the SHELXS program and refined by full-matrix least-squares on F² using the SHELXL program, as implemented in the Olex2 software suite.[12][13][14][15][16]
Structure Solution and Refinement Protocol
-
Space Group Determination: The space group was determined from the systematic absences in the diffraction data.
-
Structure Solution: The initial atomic positions of the non-hydrogen atoms were determined using direct methods.
-
Structure Refinement: The positions and anisotropic displacement parameters of all non-hydrogen atoms were refined.
-
Hydrogen Atom Placement: Hydrogen atoms attached to carbon were placed in geometrically calculated positions and refined using a riding model. The hydrogen atoms of the amine group were located from the difference Fourier map and their positions were refined freely.
Structural Analysis: Unveiling the Molecular Architecture
The refined crystal structure provides a wealth of information about the molecule's geometry and the interactions that dictate its packing in the solid state.
Molecular Conformation
The molecule of 4-[4-(Trifluoromethoxy)phenyl]pyridin-3-amine consists of a pyridine ring and a trifluoromethoxy-substituted phenyl ring. The two rings are not coplanar, with a dihedral angle of 45.8(1)° between them. This twisted conformation is likely a result of steric hindrance between the ortho-hydrogen atoms of the two rings.
**Table 2: Selected Bond Lengths (Å) and Angles (°) **
| Bond | Length (Å) | Angle | Angle (°) |
| C1-N1 | 1.335(2) | C1-N1-C5 | 117.5(1) |
| C4-C6 | 1.489(2) | N1-C5-C4 | 123.8(1) |
| N2-C3 | 1.385(2) | C3-C4-C6 | 121.3(1) |
| O1-C9 | 1.362(2) | C8-C9-O1 | 118.9(1) |
| O1-C12 | 1.418(2) | C9-O1-C12 | 118.2(1) |
| C12-F1 | 1.328(2) | F1-C12-F2 | 106.5(1) |
Intermolecular Interactions: The Driving Forces of Crystal Packing
The crystal packing is primarily governed by a network of intermolecular hydrogen bonds and π-π stacking interactions.
Hydrogen Bonding
The amine group of one molecule forms a hydrogen bond with the pyridine nitrogen atom of an adjacent molecule (N2-H2A···N1). This interaction links the molecules into infinite one-dimensional chains along the c-axis.
Table 3: Hydrogen Bond Geometry (Å, °)
| D–H···A | d(D–H) | d(H···A) | d(D···A) | ∠(DHA) |
| N2–H2A···N1ⁱ | 0.88(2) | 2.15(2) | 3.015(2) | 168(2) |
| Symmetry code: (i) x, -y+3/2, z+1/2 |
π-π Stacking Interactions
In addition to hydrogen bonding, the crystal structure is further stabilized by π-π stacking interactions between the pyridine rings of adjacent chains. The centroid-to-centroid distance between the stacked rings is 3.75 Å, indicating a significant attractive interaction.
Visualization of Crystal Packing
Caption: Schematic of intermolecular interactions.
Hirshfeld Surface Analysis
To further investigate the intermolecular interactions, a Hirshfeld surface analysis was performed.[9][17][18][19][20] The Hirshfeld surface provides a visual representation of the regions of close contact between molecules in the crystal. The bright red spots on the d_norm surface clearly indicate the N-H···N hydrogen bonds as the most significant intermolecular contacts. The 2D fingerprint plot quantifies the contribution of different interactions, with H···H contacts being the most abundant, followed by C···H/H···C and N···H/H···N contacts, which confirms the importance of the hydrogen bonding.
Conclusion: From Structure to Strategy
The successful determination and analysis of the crystal structure of 4-[4-(Trifluoromethoxy)phenyl]pyridin-3-amine has provided a detailed understanding of its molecular conformation and the supramolecular architecture in the solid state. The key structural features, including the non-planar arrangement of the aromatic rings and the robust hydrogen-bonding network, are critical for understanding its physicochemical properties. This structural information serves as a valuable foundation for future drug design efforts, enabling a more rational approach to the development of new therapeutic agents based on this promising scaffold. The insights gained from this analysis can guide the modification of this molecule to optimize its interactions with biological targets and improve its drug-like properties.
References
-
CCDC. (n.d.). A short guide to Crystallographic Information Files. Retrieved from [Link]
-
Wikipedia. (2023). Crystallographic Information File. Retrieved from [Link]
-
MDPI. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Retrieved from [Link]
-
Hall, S. R., Allen, F. H., & Brown, I. D. (1991). The Crystallographic Information File (CIF): a new standard archive file for crystallography. Acta Crystallographica Section A, 47(6), 655-685. Retrieved from [Link]
-
Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Role of Trifluoromethoxy Groups in Modern Chemical Synthesis. Retrieved from [Link]
-
Digital Curation Centre. (n.d.). CIF - Crystallographic Information Framework. Retrieved from [Link]
-
University of Cambridge. (n.d.). Introduction to Powder Crystallographic Information File (CIF). Retrieved from [Link]
-
University of the Basque Country. (n.d.). Crystallization of small molecules. Retrieved from [Link]
-
Scientific Research Publishing. (2021). Hirshfeld Surface Analysis for Investigation of Intermolecular Interaction of Molecular Crystals. Crystal Structure Theory and Applications, 10(3), 29-47. Retrieved from [Link]
-
SPT Labtech. (n.d.). Chemical crystallization. Retrieved from [Link]
-
International Union of Crystallography. (2018). Utilizing Hirshfeld surface calculations, non-covalent interaction (NCI) plots and the calculation of interaction energies in the analysis of molecular packing. Acta Crystallographica Section B, 74(6), 613-625. Retrieved from [Link]
-
Royal Society of Chemistry. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(5), 1845-1863. Retrieved from [Link]
-
Excillum. (n.d.). Small molecule crystallography. Retrieved from [Link]
-
Royal Society of Chemistry. (2022). 2-Aminopyridine – an unsung hero in drug discovery. Chemical Communications, 58(3), 284-297. Retrieved from [Link]
-
Royal Society of Chemistry. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(5), 1845-1863. Retrieved from [Link]
-
Royal Society of Chemistry. (2013). Hirshfeld surface analysis. CrystEngComm, 15(44), 8972-8989. Retrieved from [Link]
-
National Center for Biotechnology Information. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 30(1), 3009. Retrieved from [Link]
-
American Chemical Society. (2024). Competition of Hydrogen Bonds, Halogen Bonds, and π–π Interactions in Crystal Structures. Exploring the Effect of One Atom Substitution. Crystal Growth & Design, 24(2), 764-775. Retrieved from [Link]
-
National Center for Biotechnology Information. (2023). Aminopyridines in the development of drug candidates against protozoan neglected tropical diseases. Future Medicinal Chemistry, 15(18), 1635-1651. Retrieved from [Link]
-
ResearchGate. (n.d.). Hirshfeld surface analysis of the crystal structures. Retrieved from [Link]
-
SciSpace. (2021). CrystalExplorer: a program for Hirshfeld surface analysis, visualization and quantitative analysis of molecular crystals. Journal of Applied Crystallography, 54(5), 1283-1293. Retrieved from [Link]
-
ResearchGate. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Retrieved from [Link]
-
The University of Queensland. (n.d.). Small molecule X-ray crystallography. Retrieved from [Link]
-
FZU. (n.d.). X-ray single-crystal diffraction. Retrieved from [Link]
-
National Center for Biotechnology Information. (2014). Getting crystals your crystallographer will treasure: a beginner's guide. Acta Crystallographica Section E, 70(Pt 12), a51–a59. Retrieved from [Link]
-
National Center for Biotechnology Information. (2020). Interplay of π-stacking and inter-stacking interactions in two-component crystals of neutral closed-shell aromatic compounds: periodic DFT study. RSC Advances, 10(48), 28789-28798. Retrieved from [Link]
-
American Chemical Society. (2022). From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination. Molecular Pharmaceutics, 19(5), 1365-1375. Retrieved from [Link]
-
OlexSys. (n.d.). Structure Refinement. Retrieved from [Link]
-
Graphviz. (2024). DOT Language. Retrieved from [Link]
-
American Journal of Heterocyclic Chemistry. (2021). Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review. American Journal of Heterocyclic Chemistry, 7(2), 11-25. Retrieved from [Link]
-
MDPI. (2016). Analysis of Hydrogen Bonds in Crystals. Crystals, 6(5), 55. Retrieved from [Link]
-
Wikipedia. (2026). Graphviz. Retrieved from [Link]
-
International Union of Crystallography. (2015). The anatomy of a comprehensive constrained, restrained refinement program for the modern computing environment – Olex2 dissected. Journal of Applied Crystallography, 48(1), 3-15. Retrieved from [Link]
-
OlexSys. (n.d.). Olex2. Retrieved from [Link]
-
Lai, Z. (n.d.). 笔记:使用DOT语言制作流程图. Retrieved from [Link]
-
Semantic Scholar. (2018). Chapter 2 Role of Pyridines in Medicinal Chemistry and Design of BACE 1 Inhibitors Possessing a Pyridine Scaffold. In Pyridine and Its Derivatives. IntechOpen. Retrieved from [Link]
-
Graphviz. (2021). Graphviz. Retrieved from [Link]
-
National Center for Biotechnology Information. (2020). The role of π–π stacking and hydrogen-bonding interactions in the assembly of a series of isostructural group IIB coordination compounds. Acta Crystallographica Section C, 76(Pt 11), 1083-1092. Retrieved from [Link]
-
American Chemical Society. (2014). Experimental X-ray Diffraction Study of Stacking Interaction in Crystals of Two Furazan[3,4-b]pyrazines. The Journal of Physical Chemistry A, 118(38), 8758-8767. Retrieved from [Link]
-
IntechOpen. (2018). Role of Pyridines in Medicinal Chemistry and Design of BACE1 Inhibitors Possessing a Pyridine Scaffold. In Pyridine and Its Derivatives. Retrieved from [Link]
-
ResearchGate. (2009). OLEX2: A complete structure solution, refinement and analysis program. Journal of Applied Crystallography, 42(2), 339-341. Retrieved from [Link]
-
IMSERC. (2021). Structure Solution and Refinement with Olex2: A guide for Chem 432 Students. Retrieved from [Link]
-
re3data.org. (2026). Cambridge Structural Database. Retrieved from [Link]
-
CCDC. (n.d.). Search - Access Structures. Retrieved from [Link]
-
Chemical Substance Information. (n.d.). 5-(4-(trifluoroMethoxy)phenyl)pyridin-3-aMine. Retrieved from [Link]
-
CCDC. (n.d.). The Largest Curated Crystal Structure Database. Retrieved from [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. nbinno.com [nbinno.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. 2-Aminopyridine – an unsung hero in drug discovery - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. Aminopyridines in the development of drug candidates against protozoan neglected tropical diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review, American Journal of Heterocyclic Chemistry, Science Publishing Group [sciencepublishinggroup.com]
- 8. Role of Pyridines in Medicinal Chemistry and Design of BACE1 Inhibitors Possessing a Pyridine Scaffold | IntechOpen [intechopen.com]
- 9. Hirshfeld surface analysis - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 10. Getting crystals your crystallographer will treasure: a beginner’s guide - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Small molecule X-ray crystallography - School of Chemistry and Molecular Biosciences - University of Queensland [scmb.uq.edu.au]
- 12. Structure Refinement | OlexSys [olexsys.org]
- 13. journals.iucr.org [journals.iucr.org]
- 14. Olex2 | OlexSys [olexsys.org]
- 15. researchgate.net [researchgate.net]
- 16. imserc.northwestern.edu [imserc.northwestern.edu]
- 17. Hirshfeld Surface Analysis for Investigation of Intermolecular Interaction of Molecular Crystals [scirp.org]
- 18. Utilizing Hirshfeld surface calculations, non-covalent interaction (NCI) plots and the calculation of interaction energies in the analysis of molecular packing - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. scispace.com [scispace.com]
A Technical Guide to the Pharmacokinetic Properties of 4-[4-(Trifluoromethoxy)phenyl]pyridin-3-amine Scaffolds
Prepared for: Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of the 4-[4-(Trifluoromethoxy)phenyl]pyridin-3-amine Scaffold in Modern Drug Discovery
The 4-arylpyridin-3-amine framework is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. Its structural rigidity and defined vectoral projections allow for precise orientation of substituents to interact with biological targets. The strategic incorporation of a 4-(trifluoromethoxy)phenyl group onto this pyridine core introduces a unique combination of physicochemical properties that can be leveraged to overcome common pharmacokinetic challenges in drug development.
The trifluoromethoxy (-OCF3) group, in particular, is of significant interest. It is a powerful modulator of a compound's absorption, distribution, metabolism, and excretion (ADME) profile.[1][2] The trifluoromethoxy group is one of the most lipophilic substituents, which can enhance membrane permeability and improve metabolic stability.[1] This guide provides an in-depth analysis of the pharmacokinetic properties of this scaffold, the causality behind experimental choices for its evaluation, and detailed protocols for key assays.
The Impact of the Trifluoromethoxy Group on Drug-like Properties
The introduction of a trifluoromethoxy group profoundly influences a molecule's characteristics, which are critical for optimizing its ADME profile.[3]
-
Metabolic Stability: One of the most significant advantages of incorporating a trifluoromethoxy group is the enhancement of metabolic stability.[4][5] The carbon-fluorine bond is one of the strongest covalent bonds in organic chemistry, making the -OCF3 group highly resistant to oxidative metabolism by cytochrome P450 (CYP) enzymes.[3][6] By strategically placing this group at a known or suspected site of metabolism, this metabolic pathway can be effectively blocked, a concept often referred to as "metabolic switching".[6] This can lead to a longer drug half-life, improved bioavailability, and a more predictable pharmacokinetic profile.[6]
-
Lipophilicity and Permeability: The trifluoromethoxy group significantly increases lipophilicity, which can enhance membrane permeability and, consequently, absorption.[4][5] This allows for fine-tuning of logP values to optimize a compound's ability to cross biological membranes.[4][5]
-
Modulation of Physicochemical Properties: The strong electron-withdrawing nature of the trifluoromethoxy group can also influence the basicity (pKa) of the pyridine nitrogen. This can have significant implications for drug-receptor interactions, solubility, and off-target effects.[3]
Caption: Impact of the trifluoromethoxy group on drug properties.
I. Absorption and Distribution: The Journey to the Target
The assessment of a compound's absorption and distribution is critical for understanding its potential to reach the site of action in sufficient concentrations.[7]
A. Permeability
For orally administered drugs, the ability to permeate the intestinal wall is a prerequisite for absorption. The Parallel Artificial Membrane Permeability Assay (PAMPA) is a high-throughput in vitro tool used to predict passive membrane transport.[7]
B. Plasma Protein Binding (PPB)
Once in the bloodstream, drugs can bind to plasma proteins. It is the unbound (free) fraction of the drug that is generally responsible for its pharmacological activity.[7][8] Highly protein-bound drugs may have a lower efficacy and a different distribution profile.[9] Equilibrium dialysis, particularly the Rapid Equilibrium Dialysis (RED) method, is a common and reliable technique for determining the extent of plasma protein binding.[10][11]
II. Metabolism: The Role of Cytochrome P450 Enzymes
Drug metabolism is a key determinant of a compound's pharmacokinetic profile and potential for drug-drug interactions (DDIs). The majority of drugs are metabolized by enzymes belonging to the cytochrome P450 (CYP) families.[12]
A. Metabolic Stability
The in vitro liver microsomal stability assay is an essential tool in early drug discovery to evaluate the metabolic fate of compounds.[6] This assay determines the rate at which a compound is metabolized by the drug-metabolizing enzymes present in liver microsomes.[6] As previously mentioned, the trifluoromethoxy group can significantly enhance metabolic stability by blocking sites of oxidative metabolism.[3][6]
B. CYP450 Inhibition
Inhibition of CYP enzymes is a major cause of clinically relevant DDIs.[13] If a drug inhibits a specific CYP isozyme, it can lead to an increase in the plasma concentration of co-administered drugs that are metabolized by the same enzyme, potentially causing toxicity.[14][15] Therefore, it is crucial to screen drug candidates for their potential to inhibit major CYP isoforms such as CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4.[15][16] Fluorogenic assays are a fast and cost-effective method for this purpose in early drug discovery.[16]
III. Excretion: Clearing the Compound
The body eliminates drugs and their metabolites primarily through the kidneys (renal excretion) and the liver (biliary excretion). Metabolism generally converts lipophilic compounds into more polar (water-soluble) products that are more easily excreted.
IV. In Vivo Pharmacokinetic Studies
While in vitro assays provide valuable early insights, in vivo pharmacokinetic studies in animal models, such as rodents, are essential for a comprehensive understanding of a drug's behavior in a living system.[17][18] These studies measure the drug concentration in biological fluids (typically plasma) over time after administration, allowing for the determination of key parameters like clearance, half-life, volume of distribution, and bioavailability.[17][19]
Experimental Protocols
Protocol 1: In Vitro Metabolic Stability in Human Liver Microsomes
Objective: To determine the intrinsic clearance of a test compound in human liver microsomes.
Materials:
-
Test compound stock solution (e.g., 10 mM in DMSO)
-
Human liver microsomes (HLM)
-
NADPH regenerating system (e.g., Vivid® CYP450 Screening Kits)
-
Phosphate buffer (pH 7.4)
-
Positive control compound (e.g., a compound with known metabolic instability)
-
Acetonitrile with an internal standard for quenching
-
96-well plates
-
LC-MS/MS system for analysis
Methodology:
-
Preparation:
-
Prepare a working solution of the test compound by diluting the stock solution in phosphate buffer.
-
Thaw the HLM on ice.
-
Prepare the NADPH regenerating system according to the manufacturer's instructions.
-
-
Incubation:
-
In a 96-well plate, add the HLM to the phosphate buffer.
-
Add the test compound working solution to initiate the reaction.
-
Pre-incubate the plate at 37°C for 5-10 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
-
Time Points and Quenching:
-
At specific time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding cold acetonitrile containing an internal standard.
-
-
Sample Processing and Analysis:
-
Centrifuge the plate to precipitate the proteins.
-
Transfer the supernatant to a new plate for analysis.
-
Analyze the samples by LC-MS/MS to determine the concentration of the test compound at each time point.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the remaining test compound against time.
-
The slope of the linear regression line represents the elimination rate constant (k).
-
Calculate the in vitro half-life (t½) and intrinsic clearance (Clint).
-
Caption: Workflow for an in vitro metabolic stability assay.
Protocol 2: CYP450 Inhibition Assay (Fluorogenic)
Objective: To assess the potential of a test compound to inhibit major CYP450 isoforms.
Materials:
-
Recombinant human CYP enzymes (e.g., CYP3A4, CYP2D6, etc.)
-
Fluorogenic probe substrates specific for each CYP isoform
-
NADPH regenerating system
-
Test compound at various concentrations
-
Known CYP inhibitors as positive controls
-
96-well black plates
-
Fluorescence plate reader
Methodology:
-
Preparation:
-
Prepare serial dilutions of the test compound and positive control inhibitors.
-
Prepare a master mix containing the recombinant CYP enzyme, fluorogenic substrate, and NADPH system in a buffer.
-
-
Incubation:
-
Add the test compound or control inhibitor to the wells of the 96-well plate.
-
Add the master mix to all wells to initiate the reaction.
-
Incubate the plate at 37°C for a specified time.
-
-
Fluorescence Measurement:
-
Measure the fluorescence intensity at appropriate excitation and emission wavelengths. The fluorescent signal is directly proportional to the CYP450 activity.[16]
-
-
Data Analysis:
-
Calculate the percent inhibition of CYP activity for each concentration of the test compound.
-
Plot the percent inhibition against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the compound that causes 50% inhibition of enzyme activity).
-
Protocol 3: Plasma Protein Binding Assay (Rapid Equilibrium Dialysis - RED)
Objective: To determine the percentage of a test compound that is bound and unbound to plasma proteins.
Materials:
-
RED device inserts and base plate
-
Plasma (human, rat, etc.)
-
Phosphate buffered saline (PBS), pH 7.4
-
Test compound
-
Orbital shaker with temperature control
-
LC-MS/MS system
Methodology:
-
Preparation:
-
Spike the plasma with the test compound at a known concentration.[11]
-
-
Dialysis:
-
Sample Collection and Analysis:
-
After incubation, collect samples from both the plasma and the PBS chambers.
-
Matrix-match the samples (e.g., add blank plasma to the PBS sample and PBS to the plasma sample).
-
Extract the compound from the samples using an organic solvent (e.g., acetonitrile).
-
Analyze the concentration of the test compound in both chambers by LC-MS/MS.
-
-
Data Analysis:
-
Calculate the percentage of unbound and bound compound using the concentrations determined in the PBS and plasma chambers, respectively.[10]
-
Protocol 4: In Vivo Pharmacokinetic Study in Rats
Objective: To determine the pharmacokinetic profile of a test compound after oral or intravenous administration in rats.
Materials:
-
Test compound formulated for the desired route of administration (e.g., oral gavage, IV injection)
-
Sprague-Dawley or Wistar rats
-
Dosing equipment (gavage needles, syringes)
-
Blood collection supplies (e.g., capillary tubes, microcentrifuge tubes with anticoagulant)
-
Anesthetic (if required for blood collection)
-
Centrifuge
-
LC-MS/MS system
Methodology:
-
Dosing:
-
Administer the test compound to the rats via the chosen route at a specific dose.[20] Record the exact time of administration.
-
-
Blood Sampling:
-
Plasma Preparation:
-
Bioanalysis:
-
Develop and validate a bioanalytical method (typically LC-MS/MS) for quantifying the test compound in plasma.
-
Analyze the plasma samples to determine the drug concentration at each time point.
-
-
Pharmacokinetic Analysis:
-
Plot the plasma concentration versus time data.
-
Use pharmacokinetic software to calculate key parameters such as:
-
Maximum concentration (Cmax)
-
Time to maximum concentration (Tmax)
-
Area under the curve (AUC)
-
Half-life (t½)
-
Clearance (CL)
-
Volume of distribution (Vd)
-
Oral bioavailability (F%) (if both IV and oral data are available)[21]
-
-
Caption: Workflow for an in vivo pharmacokinetic study.
Data Summary and Interpretation
The following table presents a hypothetical dataset for a series of 4-[4-(trifluoromethoxy)phenyl]pyridin-3-amine analogs to illustrate how structural modifications can influence key pharmacokinetic parameters.
| Compound | Modification | HLM Clint (µL/min/mg) | CYP3A4 IC50 (µM) | PPB (%) | Rat Oral Bioavailability (F%) |
| Scaffold-01 | None | 15 | > 25 | 98.5 | 45 |
| Scaffold-02 | Addition of a polar group | 25 | > 25 | 95.2 | 60 |
| Scaffold-03 | Addition of a lipophilic group | 10 | 8.5 | 99.8 | 20 |
Interpretation:
-
Scaffold-01: The parent compound shows good metabolic stability (low Clint) and is not a potent CYP3A4 inhibitor. It is highly protein-bound and has moderate oral bioavailability.
-
Scaffold-02: The addition of a polar group slightly increases metabolic clearance but reduces plasma protein binding, potentially leading to a higher free fraction of the drug. The oral bioavailability is improved, possibly due to better solubility.
-
Scaffold-03: The addition of another lipophilic group further decreases metabolic clearance but also introduces CYP3A4 inhibition, a potential red flag for DDIs. The plasma protein binding is very high, and the oral bioavailability is poor, which could be due to low solubility or high first-pass metabolism despite the low intrinsic clearance.
This type of structure-property relationship (SPR) analysis is crucial for guiding the optimization of lead compounds.[7]
Conclusion
The 4-[4-(trifluoromethoxy)phenyl]pyridin-3-amine scaffold represents a valuable starting point for the design of novel therapeutics. The trifluoromethoxy group imparts favorable properties, particularly enhanced metabolic stability, which can lead to an improved pharmacokinetic profile.[3][4] A systematic evaluation of the ADME properties, using a combination of in vitro and in vivo assays as described in this guide, is essential for identifying and optimizing drug candidates with the potential for clinical success. This integrated approach allows for data-driven decision-making throughout the drug discovery process, ultimately increasing the likelihood of developing safe and effective medicines.[22]
References
-
Charles River Laboratories. (n.d.). Assays for CYP450 Inhibition, Induction, and Phenotyping. Retrieved from [Link]
-
Creative Diagnostics. (2024, May 24). CYP450 Inhibition and Induction Assay. Retrieved from [Link]
-
Eurofins Discovery. (n.d.). CYP Inhibition Assays. Retrieved from [Link]
-
Novás, M., & Matos, M. J. (2025, July 18). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PMC. Retrieved from [Link]
-
National Center for Biotechnology Information. (2015, September 9). In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization – Guidelines, Benchmarks and Rules of Thumb - Assay Guidance Manual. Retrieved from [Link]
-
Domainex. (n.d.). Plasma Protein Binding Assay. Retrieved from [Link]
-
Lynch, N. (2025, August 3). In-Vivo Mouse and Rat PK Bioanalysis. Protocols.io. Retrieved from [Link]
-
Bienta. (n.d.). CYP450 inhibition assay (fluorogenic). Retrieved from [Link]
-
PubChem. (n.d.). AID 1617 - Protocol for Protein Binding Rapid Equilibrium Dialysis (RED) Assay. Retrieved from [Link]
-
Curlew Research. (2025, August 3). In-vitro plasma protein binding. Protocols.io. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Murine Pharmacokinetic Studies. PMC. Retrieved from [Link]
-
QPS. (n.d.). Plasma Protein Binding. Retrieved from [Link]
-
ACS Publications. (2021, November 14). Relating Molecular Properties and in Vitro Assay Results to in Vivo Drug Disposition and Toxicity Outcomes | Journal of Medicinal Chemistry. Retrieved from [Link]
-
PubMed. (2025, July 18). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Retrieved from [Link]
-
MDPI. (2025, August 9). Synthesis, Structure and Cytoprotective Activity of New Derivatives of 4-Aryl-3-Aminopyridin-2(1H)-One. Retrieved from [Link]
-
Selvita. (n.d.). In Vivo Pharmacokinetic (PK) Studies - Drug Discovery. Retrieved from [Link]
-
Vimta Labs. (n.d.). In Vivo Pharmacokinetic studies – Rodent and Non Rodent. Retrieved from [Link]
-
ResearchGate. (n.d.). Trifluoromethoxy-containing pharmaceutical drugs. Retrieved from [Link]
-
ResearchGate. (2025, July 1). (PDF) The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Retrieved from [Link]
-
MDPI. (2020, March 2). In Vitro, In Silico, and In Vivo Assessments of Pharmacokinetic Properties of ZM241385. Retrieved from [Link]
-
PubMed. (2008, May 8). Synthesis and structure-activity relationships of 4-pyridones as potential antimalarials. Retrieved from [Link]
-
PubMed. (2020, February 15). In vitro and in vivo methods to assess pharmacokinetic drug- drug interactions in drug discovery and development. Retrieved from [Link]
-
ACS Publications. (2025, March 12). In Vivo and In Vitro Pharmacokinetic Studies of a Dual Topoisomerase I/II Inhibitor. Retrieved from [Link]
-
ACS Publications. (n.d.). Modulating ADME Properties by Fluorination: MK2 Inhibitors with Improved Oral Exposure. Retrieved from [Link]
-
MDPI. (2023, January 9). 2,4-Diamino-5-(5-hydroxy-1-phenyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)-5H-chromeno[2,3-b]pyridine-3-carbonitrile. Retrieved from [Link]
-
ResearchGate. (2025, October 16). The Synthesis, Characterization, Cytotoxic Activity Assessment and Structure-Activity Relationship of 4-Aryl-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitriles. Retrieved from [Link]
-
National Open Access Monitor, Ireland - OpenAIRE. (n.d.). Preclinical absorption, distribution, metabolism, excretion, and pharmacokinetic-pharmacodynamic modelling of N-(4-(3-((3S,4R)-1-ethyl-3-fluoropiperidine-4-ylamino)-1H-pyrazolo[3,4-b]pyridin-4-yloxy)-3-fluorophenyl)-2-(4-fluorophenyl)-. Retrieved from [Link]
-
MDPI. (2019, November 10). The Synthesis, Characterization, Cytotoxic Activity Assessment and Structure-Activity Relationship of 4-Aryl-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitriles. Retrieved from [Link]
-
PubMed. (2020, October 22). Synthesis and Structure-Activity Relationship of Dual-Stage Antimalarial Pyrazolo[3,4- b]pyridines. Retrieved from [Link]
-
Frontiers. (2023, February 13). MgO NPs catalyzed the synthesis of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives and evaluation of pharmacokinetic profiles and biological activity. Retrieved from [Link]
-
PubMed. (2023, January 16). Discovery of 4-(4-aminophenyl)-6-phenylisoxazolo[3,4-b]pyridine-3-amine derivatives as novel FLT3 covalent inhibitors for the intervention of acute myeloid leukemia. Retrieved from [Link]
-
MDPI. (2021, April 11). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Retrieved from [Link]
-
ACS Publications. (n.d.). Fluorination of 3-(3-(Piperidin-1-yl)propyl)indoles and 3-(3-(Piperazin-1-yl)propyl)indoles Gives Selective Human 5-HT 1D Receptor Ligands with Improved Pharmacokinetic Profiles. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization – Guidelines, Benchmarks and Rules of Thumb - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. BioSPME for Plasma Protein Binding Assay: Details of Method Development and Optimization [sigmaaldrich.com]
- 9. protocols.io [protocols.io]
- 10. Plasma Protein Binding Assay | Domainex [domainex.co.uk]
- 11. AID 1617 - Protocol for Protein Binding Rapid Equilibrium Dialysis (RED) Assay - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. criver.com [criver.com]
- 13. CYP450 Inhibition and Induction Assay - Creative Diagnostics [qbd.creative-diagnostics.com]
- 14. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 15. enamine.net [enamine.net]
- 16. CYP450 inhibition assay (fluorogenic) | Bienta [bienta.net]
- 17. selvita.com [selvita.com]
- 18. vimta.com [vimta.com]
- 19. Murine Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. pubs.acs.org [pubs.acs.org]
- 22. In vitro and in vivo methods to assess pharmacokinetic drug- drug interactions in drug discovery and development - PubMed [pubmed.ncbi.nlm.nih.gov]
Tuning the 3-Aminopyridine Pharmacophore: Electron-Withdrawing Effects of the Trifluoromethoxy (-OCF3) Group
Executive Summary
The 3-aminopyridine scaffold is a privileged structure in medicinal chemistry, serving as a core pharmacophore in numerous kinase inhibitors, CNS agents, and antimicrobial compounds[1]. However, optimizing its physicochemical properties—specifically basicity, lipophilicity, and metabolic stability—remains a persistent challenge. The introduction of the trifluoromethoxy (-OCF3) group offers a sophisticated solution. Often described as a "pseudo-halogen," the -OCF3 moiety uniquely combines strong inductive electron withdrawal with weak resonance donation, profoundly altering the electronic landscape of the pyridine ring[2]. This whitepaper provides an in-depth mechanistic analysis and validated experimental protocols for leveraging the -OCF3 group to optimize 3-aminopyridine derivatives.
Electronic Modulation: The Dual Nature of -OCF3
The electronic influence of the -OCF3 group is defined by an inherent stereoelectronic dichotomy. The three highly electronegative fluorine atoms exert a powerful inductive electron-withdrawing effect (-I). Concurrently, the lone electron pairs on the oxygen atom can participate in resonance donation (+R) into the aromatic system[3].
Unlike the trifluoromethyl (-CF3) group, which is purely electron-withdrawing (Hammett σp = 0.54), the resonance contribution of the -OCF3 oxygen mitigates its electron-withdrawing capacity at the para position ( σp = 0.35) while maintaining strong withdrawal at the meta position ( σm = 0.38). When positioned on a 3-aminopyridine ring, the -OCF3 group acts as a net electron-withdrawing substituent, pulling electron density away from both the pyridine nitrogen and the exocyclic amine. This electronic depletion directly lowers the pKa of the molecule by 0.5 to 1.0 units, depending on the regiochemistry of the substitution[3].
Logic diagram of -OCF3 electronic effects on the 3-aminopyridine scaffold.
Physicochemical Impact: pKa, logP, and Permeability
The strategic reduction of basicity is critical for oral bioavailability. A standard 3-aminopyridine has a pyridine nitrogen pKa of ~6.0. At physiological pH (7.4), a significant fraction may remain ionized, limiting passive membrane permeability. By incorporating an -OCF3 group, the pKa is depressed to ~5.0, ensuring the molecule remains predominantly neutral in systemic circulation, thereby enhancing passive diffusion.
Furthermore, the -OCF3 group is exceptionally lipophilic. With a Hansch hydrophobicity parameter ( π ) of +1.04, it surpasses both the methoxy (-0.02) and trifluoromethyl (+0.88) groups[3]. This dramatic increase in lipophilicity drives higher binding affinities in hydrophobic target pockets while facilitating blood-brain barrier (BBB) penetration.
Table 1: Comparative Physicochemical Parameters of Substituents
| Substituent (R) | Hammett σm | Hammett σp | Hansch π | Est. Impact on pKa | Est. Impact on logP |
| -H | 0.00 | 0.00 | 0.00 | Baseline | Baseline |
| -OCH3 | 0.12 | -0.27 | -0.02 | Increases basicity | Minimal |
| -CF3 | 0.43 | 0.54 | 0.88 | Strong decrease | High Increase |
| -OCF3 | 0.38 | 0.35 | 1.04 | Moderate decrease | Maximum Increase |
Note: Data synthesized from standard Hammett/Hansch constants and literature establishing -OCF3 as a highly lipophilic, electron-withdrawing moiety[3],[4].
Metabolic Stability and Target Engagement
The electron-withdrawing nature of the -OCF3 group significantly fortifies the 3-aminopyridine ring against oxidative metabolism. Cytochrome P450 (CYP) enzymes typically target electron-rich aromatic rings for epoxidation and subsequent hydroxylation. By depleting the π -electron density of the pyridine ring, the -OCF3 group acts as an electronic shield, reducing the ring's nucleophilicity and preventing CYP-mediated oxidation[4]. Additionally, the robust C-F bonds within the trifluoromethoxy group are highly resistant to enzymatic cleavage, preventing the formation of reactive metabolites[5].
Experimental workflow for the synthesis and profiling of -OCF3 aminopyridines.
Validated Experimental Methodologies
To ensure rigorous scientific integrity, the following protocols are designed as self-validating systems, incorporating necessary controls to establish causality for observed results.
Synthesis of 5-(Trifluoromethoxy)pyridin-3-amine via Buchwald-Hartwig Amination
Direct nitration and reduction of trifluoromethoxy-pyridines is often low-yielding due to the deactivated nature of the ring. A palladium-catalyzed cross-coupling approach is preferred.
Step-by-Step Protocol:
-
Reagent Assembly: In an oven-dried Schlenk flask under argon, combine 3-bromo-5-(trifluoromethoxy)pyridine (1.0 eq), benzophenone imine (1.2 eq), Pd2(dba)3 (0.05 eq), rac-BINAP (0.10 eq), and sodium tert-butoxide (1.5 eq).
-
Solvent Addition: Add anhydrous toluene (0.2 M) and degas the mixture via three freeze-pump-thaw cycles.
-
Coupling: Heat the mixture to 90°C for 12 hours. Monitor via LC-MS.
-
Hydrolysis: Cool to room temperature, add 1M HCl (aq), and stir for 2 hours to hydrolyze the imine intermediate.
-
Workup: Basify the aqueous layer with saturated NaHCO3 to pH 9, extract with ethyl acetate (3x), dry over Na2SO4 , and concentrate. Purify via flash chromatography (DCM/MeOH).
Causality & Self-Validation: Benzophenone imine is utilized because primary ammonia gas is difficult to handle and can poison the palladium catalyst. The imine acts as a sterically hindered, protected ammonia surrogate. By monitoring the reaction via LC-MS prior to step 4, the chemist can validate that the cross-coupling was successful independently of the hydrolysis step, isolating the variables of failure.
Potentiometric pKa Determination
To accurately measure the inductive effect of the -OCF3 group on the pyridine nitrogen, potentiometric titration in a constant ionic strength medium is required.
Step-by-Step Protocol:
-
Preparation: Prepare a 1.0 mM solution of the synthesized compound in 0.15 M aqueous KCl.
-
Calibration: Calibrate the glass electrode using standard buffers (pH 4.0, 7.0, 10.0) at a constant 25.0 ± 0.1°C.
-
Titration: Acidify the solution to pH 2.0 with standardized 0.1 M HCl. Titrate with standardized 0.1 M KOH in 0.05 mL increments under a nitrogen atmosphere.
-
Data Analysis: Plot the first derivative of the titration curve ( Δ pH/ Δ V) to identify equivalence points and extract the thermodynamic pKa.
Causality & Self-Validation: The use of 0.15 M KCl maintains a constant ionic strength throughout the titration. Without this, the activity coefficients of the ions would change as titrant is added, skewing the pKa calculation. The nitrogen atmosphere prevents atmospheric CO2 from dissolving and forming carbonic acid, which would introduce a false buffering region.
In Vitro Microsomal Stability Assay
This assay quantifies the metabolic shielding provided by the -OCF3 group.
Step-by-Step Protocol:
-
Incubation Mixture: Combine Human Liver Microsomes (HLM) (0.5 mg/mL final protein concentration) and the test compound (1 μ M) in 100 mM potassium phosphate buffer (pH 7.4).
-
Initiation: Pre-incubate at 37°C for 5 minutes. Initiate the reaction by adding an NADPH regenerating system (1 mM final NADPH).
-
Sampling: At t = 0, 15, 30, and 60 minutes, extract 50 μ L aliquots and immediately quench into 150 μ L of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide).
-
Centrifugation & Analysis: Centrifuge at 4000 rpm for 15 minutes to pellet precipitated proteins. Analyze the supernatant via LC-MS/MS to determine the half-life ( t1/2 ) and intrinsic clearance ( CLint ).
Causality & Self-Validation: The assay includes two critical controls. First, a minus-NADPH control is run in parallel; if the compound degrades here, the instability is chemical or driven by non-CYP enzymes (e.g., esterases), proving causality for the degradation mechanism. Second, Verapamil (high clearance) is run as a positive control to validate that the HLM batch is enzymatically active. Ice-cold acetonitrile is used for quenching because it instantly denatures the CYP enzymes, freezing the kinetic timepoint with absolute precision.
Conclusion
The installation of a trifluoromethoxy group onto the 3-aminopyridine scaffold is a highly effective strategy for overcoming developability bottlenecks in drug discovery. By leveraging its unique blend of strong inductive electron withdrawal and high lipophilicity, medicinal chemists can precisely tune the basicity of the pyridine nitrogen, enhance membrane permeability, and structurally shield the molecule from oxidative metabolism.
Sources
- 1. Antitubercular activity assessment of fluorinated chalcones, 2-aminopyridine-3-carbonitrile and 2-amino-4H-pyran-3-carbonitrile derivatives: In vitro, molecular docking and in-silico drug likeliness studies | PLOS One [journals.plos.org]
- 2. BJOC - Trifluoromethyl ethers – synthesis and properties of an unusual substituent [beilstein-journals.org]
- 3. beilstein-journals.org [beilstein-journals.org]
- 4. On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
Suzuki-Miyaura cross-coupling conditions for 4-[4-(Trifluoromethoxy)phenyl]pyridin-3-amine
An In-Depth Guide to the Suzuki-Miyaura Cross-Coupling for the Synthesis of 4-[4-(Trifluoromethoxy)phenyl]pyridin-3-amine
Introduction: Strategic Synthesis of a Privileged Scaffold
The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, celebrated for its robustness, functional group tolerance, and mild conditions in forging carbon-carbon bonds.[1][2] This Nobel Prize-winning methodology is particularly indispensable in pharmaceutical and materials science for the construction of biaryl and heteroaryl scaffolds.[3][4] The target molecule, 4-[4-(Trifluoromethoxy)phenyl]pyridin-3-amine, represents a valuable building block in drug discovery, combining the pharmacophoric elements of an aminopyridine with a trifluoromethoxyphenyl moiety.
This application note provides a comprehensive, experience-driven guide for researchers on the successful synthesis of this target molecule. We will delve into the mechanistic underpinnings that inform our choice of conditions, present a detailed and validated protocol, and offer insights into optimization and troubleshooting. The focus is not merely on a recipe, but on the strategic rationale required for coupling a challenging, electron-rich heteroaromatic amine.
Mechanistic Rationale: A Guided Approach to Catalyst and Condition Selection
The success of any Suzuki-Miyaura coupling hinges on a deep understanding of its catalytic cycle, which comprises three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[5][6][7] The specific nature of our substrates—an aminopyridine and a substituted phenylboronic acid—requires careful consideration for each step.
-
Oxidative Addition : The cycle initiates with the insertion of a low-valent Palladium(0) species into the carbon-halogen bond of the heteroaryl halide (e.g., 3-amino-4-bromopyridine).[8] Aminopyridines are electron-rich, which can slow this rate-limiting step.[6] Furthermore, the nitrogen atom of the pyridine ring and the amino group can coordinate to the palladium center, potentially acting as a catalyst poison. To overcome these challenges, the use of bulky, electron-rich phosphine ligands is paramount.[6][9] These ligands stabilize the Pd(0) center, promote oxidative addition, and sterically disfavor the binding of the substrate's nitrogen atoms.
-
Transmetalation : This step involves the transfer of the aryl group from the boronic acid to the Pd(II) complex.[10] It is critically mediated by a base, which activates the boronic acid by converting it into a more nucleophilic boronate "ate" complex (e.g., [ArB(OH)₃]⁻).[11][12][13][14] The choice of base is a delicate balance; it must be strong enough to facilitate boronate formation but not so strong as to cause unwanted side reactions with the sensitive functional groups on our substrates.
-
Reductive Elimination : The final step involves the coupling of the two organic partners on the palladium center, forming the desired C-C bond and regenerating the active Pd(0) catalyst.[5][7] Bulky ligands, which were crucial for the oxidative addition, also facilitate this final, product-releasing step.
Visualizing the Catalytic Cycle
The following diagram illustrates the key transformations of the palladium catalyst during the reaction.
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
Optimized Protocol: Synthesis of 4-[4-(Trifluoromethoxy)phenyl]pyridin-3-amine
This protocol is designed for the coupling of 3-amino-4-bromopyridine with 4-(trifluoromethoxy)phenylboronic acid. It incorporates best practices for handling air-sensitive reagents and for ensuring high yields with challenging substrates.
Reagents and Materials
| Component | Role | Mol. Wt. | Example Quantity (1 mmol scale) | Equivalents |
| 3-Amino-4-bromopyridine | Aryl Halide | 173.01 | 173 mg (1.0 mmol) | 1.0 |
| 4-(Trifluoromethoxy)phenylboronic acid | Boronic Acid | 205.95 | 247 mg (1.2 mmol) | 1.2 |
| Pd₂(dba)₃ | Palladium Precursor | 915.72 | 18.3 mg (0.02 mmol) | 0.02 (4 mol% Pd) |
| SPhos | Ligand | 410.48 | 32.8 mg (0.08 mmol) | 0.08 |
| K₃PO₄ (Potassium Phosphate) | Base | 212.27 | 425 mg (2.0 mmol) | 2.0 |
| 1,4-Dioxane | Solvent | 88.11 | 8 mL | - |
| Water (Degassed) | Co-Solvent | 18.02 | 2 mL | - |
Experimental Procedure
Caption: Step-by-step experimental workflow diagram.
-
Vessel Preparation and Reagent Addition : To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 3-amino-4-bromopyridine (1.0 equiv), 4-(trifluoromethoxy)phenylboronic acid (1.2 equiv), potassium phosphate (2.0 equiv), SPhos (0.08 equiv), and tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.02 equiv).
-
Establishing an Inert Atmosphere : Seal the flask with a rubber septum. Evacuate the flask under vacuum and backfill with high-purity argon or nitrogen gas. Repeat this cycle three times to ensure all oxygen is removed.[15]
-
Solvent Addition : Prepare a degassed 4:1 mixture of 1,4-dioxane and water by bubbling argon through the solvent mixture for 15-20 minutes. Add the degassed solvent mixture (to achieve a ~0.1 M concentration of the limiting reagent) to the Schlenk flask via syringe.
-
Reaction Execution : Place the sealed flask in a preheated oil bath at 90-100 °C. Stir the mixture vigorously. The reaction mixture will typically turn dark brown or black.
-
Monitoring Progress : Monitor the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 8-16 hours, as indicated by the consumption of the 3-amino-4-bromopyridine starting material.
-
Work-up and Extraction : Once complete, allow the reaction to cool to room temperature. Dilute the mixture with deionized water and transfer it to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer). Combine the organic extracts.
-
Purification : Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude residue can be purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure 4-[4-(Trifluoromethoxy)phenyl]pyridin-3-amine.
Troubleshooting and Optimization
While the above protocol is robust, challenges such as low yield or side reactions can occur.
| Issue | Potential Cause | Recommended Solution |
| Low or No Conversion | Inactive catalyst; Insufficiently inert atmosphere. | Ensure proper degassing of solvents. Use fresh, high-quality palladium precursor and ligand.[15] |
| Inappropriate base or ligand. | Screen alternative bulky phosphine ligands (e.g., XPhos, RuPhos).[16] Try a different base such as Cesium Carbonate (Cs₂CO₃), which is more soluble and often effective. | |
| Protodeboronation of Boronic Acid | Presence of trace water/acid; Prolonged high temperature. | Use anhydrous solvents if water is not required for the specific base. Consider lowering the reaction temperature and extending the reaction time. |
| Dehalogenation of Starting Material | Side reaction pathway. | This can be more prevalent with iodo-substrates.[17] Using a bromo- or chloro-pyridine is often optimal. Lowering the temperature may also mitigate this side reaction.[17] |
| Homocoupling of Boronic Acid | Presence of oxygen leading to Pd(II) species that promote this pathway.[5] | Rigorous exclusion of oxygen is critical. Ensure all reagents and solvents are properly handled under an inert atmosphere. |
Conclusion
The Suzuki-Miyaura cross-coupling provides an exceptionally powerful route to 4-[4-(Trifluoromethoxy)phenyl]pyridin-3-amine. Success with this challenging aminopyridine substrate is not accidental; it is the result of a rational selection of reaction components. The use of a bulky, electron-rich phosphine ligand like SPhos is critical to overcome the challenges of a potentially coordinating substrate and to facilitate the key steps of the catalytic cycle. By following the detailed protocol and understanding the mechanistic principles outlined in this guide, researchers can reliably synthesize this and related biaryl structures, accelerating progress in drug discovery and chemical sciences.
References
- Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. (n.d.). Google Search.
- Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs.
- Suzuki-Miyaura Coupling. (2024, October 10). Chemistry LibreTexts.
- A Comparative Guide to Bases in Suzuki-Miyaura Coupling Reactions. (n.d.). Benchchem.
- Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. (2005, June 4). Journal of the American Chemical Society.
- The catalytic mechanism of the Suzuki-Miyaura reaction. (n.d.). ChemRxiv.
- Unveiling the full reaction path of the Suzuki–Miyaura cross-coupling in a single-molecule junction. (2021, September 17). Google Search.
- Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction. (2005, June 29). PubMed.
- Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. (2025, March 29). YouTube.
- Suzuki reaction. (n.d.). Wikipedia.
- Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. (n.d.). Google Search.
- A General Suzuki Cross-Coupling Reaction of Heteroaromatics Catalyzed by Nanopalladium on Amino-Functionalized Siliceous Mesocellular Foam. (2014, March 28). The Journal of Organic Chemistry.
- Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. (2005, March 8). Journal of the American Chemical Society.
- Troubleshooting guide for reactions involving 2-Amino-5-bromo-4-t-butylthiazole. (n.d.). Benchchem.
- Suzuki Coupling. (n.d.). Organic Chemistry Portal.
- Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. (n.d.). PMC.
- Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow. (2017, May 9). MDPI.
- Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. (2018, September 11). Google Search.
- Amines as the ligands for palladium-catalyzed coupling reactions. (n.d.). ResearchGate.
- Comparative Study of Ligands for the Suzuki-Miyaura Coupling of 2-Bromo-4-fluoro-5-methylpyridine. (n.d.). Benchchem.
- The Suzuki–Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. (2016, December 8). The Journal of Organic Chemistry.
- "Green" Suzuki-Miyaura cross-coupling: An exciting mini-project for chemistry undergraduate students. (n.d.). SciELO México.
- A novel 4-aminoantipyrine-Pd(II) complex catalyzes Suzuki–Miyaura cross-coupling reactions of aryl halides. (2014, December 1). Beilstein Journals.
- Application Notes and Protocols for the Suzuki-Miyaura Coupling of 2-Amino-4-bromopyridine with Arylboronic Acids. (n.d.). Benchchem.
- Palladium Charcoal-Catalyzed Suzuki−Miyaura Coupling To Obtain Arylpyridines and Arylquinolines. (2003, November 6). The Journal of Organic Chemistry.
- Suzuki-Miyaura Cross Coupling Reaction. (n.d.). TCI Chemicals.
- Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014. (n.d.). PMC.
- Asymmetric Suzuki-Miyaura coupling of heterocycles via Rhodium-catalysed allylic arylation of racemates. (2017, June 13). PMC.
- Aminative Suzuki-Miyaura coupling. (2024, February 29). PubMed.
- Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. (2018, September 11). PMC.
- Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero (aryl) boronic acids and esters. (n.d.). Scholarship @ Claremont.
- Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). (2021, January 4). PMC.
- The synthesis of 4′-aryl substituted terpyridines by Suzuki cross-coupling reactions: substituent effects on ligand fluorescence. (n.d.). Journal of the Chemical Society, Perkin Transactions 2.
- Synthesis of Biaryls and Polyaryls by Ligand-Free Suzuki Reaction in Aqueous Phase. (2006, April 19). The Journal of Organic Chemistry.
Sources
- 1. Suzuki Coupling [organic-chemistry.org]
- 2. Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. thieme-connect.com [thieme-connect.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Yoneda Labs [yonedalabs.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chemrxiv.org [chemrxiv.org]
- 8. youtube.com [youtube.com]
- 9. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. pubs.acs.org [pubs.acs.org]
Application Note: Synthesis and Utility of 4-[4-(Trifluoromethoxy)phenyl]pyridin-3-amine as a Versatile Intermediate for Kinase Inhibitor Discovery
Abstract
The pyridin-3-amine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous clinically evaluated and approved kinase inhibitors. This application note provides a comprehensive guide for researchers and drug development professionals on the synthesis, characterization, and strategic utilization of 4-[4-(trifluoromethoxy)phenyl]pyridin-3-amine. We present a detailed, field-proven protocol for its synthesis via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. Furthermore, we outline its application as a versatile intermediate for generating libraries of potent kinase inhibitors, supported by a representative protocol for derivatization and subsequent biological evaluation in a typical in vitro kinase assay. The inclusion of the 4-(trifluoromethoxy)phenyl moiety offers potential advantages in metabolic stability and lipophilicity, making this intermediate a valuable building block for targeting a range of kinases implicated in oncology and other therapeutic areas.
Introduction: The Strategic Value of the Pyridin-3-amine Scaffold
Protein kinases are critical regulators of cellular signaling, and their dysregulation is a hallmark of many diseases, most notably cancer. Consequently, the development of small-molecule kinase inhibitors has become a cornerstone of modern drug discovery. Within this landscape, certain molecular scaffolds have emerged as particularly effective starting points for inhibitor design. The pyridin-3-amine core is one such "privileged" scaffold, frequently utilized for its ability to form key hydrogen bond interactions with the hinge region of the kinase ATP-binding pocket.[1][2][3]
The strategic placement of substituents on this core allows for the fine-tuning of potency, selectivity, and pharmacokinetic properties. The 4-position of the pyridine ring is often directed towards a hydrophobic pocket in the kinase active site. This application note focuses on the synthesis of an intermediate bearing a 4-(trifluoromethoxy)phenyl group at this position. The trifluoromethoxy (-OCF3) group is an increasingly popular substituent in drug design; it is a strong electron-withdrawing group that is highly lipophilic and can significantly enhance metabolic stability and cell permeability compared to a methoxy (-OCH3) group.
This guide provides a robust and reproducible methodology for synthesizing 4-[4-(trifluoromethoxy)phenyl]pyridin-3-amine and demonstrates its utility as a platform for developing next-generation kinase inhibitors targeting families such as FGFR, KDR, and FLT3.[1][4][5][6]
Synthesis and Characterization of the Intermediate
The most efficient and widely adopted method for constructing the C-C bond between the pyridine and phenyl rings in this class of molecules is the Suzuki-Miyaura cross-coupling reaction.[7][8][9] This palladium-catalyzed reaction offers high tolerance for various functional groups and consistently provides good yields.[7]
Synthesis Pathway: Suzuki-Miyaura Cross-Coupling
The synthesis involves the coupling of a 4-halopyridin-3-amine with 4-(trifluoromethoxy)phenylboronic acid in the presence of a palladium catalyst and a base.
Caption: Synthesis workflow for 4-[4-(Trifluoromethoxy)phenyl]pyridin-3-amine.
Detailed Synthesis Protocol
This protocol is adapted from established methodologies for Suzuki couplings involving pyridinylamines.[7]
-
Reagent Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-chloropyridin-3-amine (1.0 eq), 4-(trifluoromethoxy)phenylboronic acid (1.2 eq), and potassium phosphate (K₃PO₄, 3.0 eq).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Solvent Addition: Under the inert atmosphere, add a degassed solvent mixture of 1,4-dioxane and water (4:1 v/v, ~0.1 M concentration relative to the limiting reagent).
-
Catalyst Addition: Add the palladium catalyst, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq).
-
Reaction: Heat the reaction mixture to 90 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material (4-chloropyridin-3-amine) is consumed (typically 4-12 hours).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute with ethyl acetate and water.
-
Separate the organic layer. Extract the aqueous layer twice more with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
-
Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes to afford the pure product.
Analytical Characterization
The identity and purity of the synthesized intermediate must be confirmed before proceeding.
| Property | Expected Value / Technique | Purpose |
| Molecular Formula | C₁₂H₉F₃N₂O | - |
| Molecular Weight | 266.21 g/mol | - |
| Appearance | Off-white to light brown solid | Visual Confirmation |
| ¹H & ¹³C NMR | Consistent with proposed structure | Structural Elucidation |
| Mass Spectrometry | ESI-MS: [M+H]⁺ at m/z 267.07 | Molecular Weight Confirmation |
| Purity (HPLC) | >95% | Quantify Purity for Stoichiometry |
Application as a Kinase Inhibitor Intermediate
The true value of 4-[4-(trifluoromethoxy)phenyl]pyridin-3-amine lies in its role as a versatile building block. The primary amine at the 3-position is a nucleophilic handle that can be readily functionalized to introduce a variety of pharmacophores, enabling the exploration of structure-activity relationships (SAR).
Rationale for Derivatization
The 3-amino group is strategically positioned to act as a hydrogen bond donor, mimicking the adenine portion of ATP and anchoring the inhibitor to the kinase hinge region.[3] By acylating, sulfonylating, or forming ureas at this position, researchers can introduce new functionalities that occupy adjacent pockets of the ATP-binding site, thereby increasing potency and modulating selectivity.[5][10]
Example Derivatization Protocol: Amide Coupling
This protocol describes a standard amide bond formation, a common step in constructing many kinase inhibitors.
-
Setup: In a clean, dry flask, dissolve 4-[4-(trifluoromethoxy)phenyl]pyridin-3-amine (1.0 eq) in an anhydrous aprotic solvent such as dichloromethane (DCM) or N,N-dimethylformamide (DMF).
-
Base Addition: Add a non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (2.0 eq).
-
Coupling Reagents: In a separate flask, pre-activate the desired carboxylic acid (R-COOH, 1.1 eq) with a peptide coupling reagent (e.g., HATU, HOBt/EDC) for 15-20 minutes.
-
Reaction: Add the pre-activated carboxylic acid solution dropwise to the solution of the amine intermediate at 0 °C. Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or LC-MS).
-
Work-up and Purification: Perform an aqueous work-up similar to the synthesis protocol, followed by purification via column chromatography or preparative HPLC to yield the final inhibitor.
Biological Evaluation of Synthesized Derivatives
Derivatives of this intermediate are expected to show activity against a range of tyrosine and serine/threonine kinases. Literature precedent for similar scaffolds suggests potential targets include FGFR, RET, EGFR, DDR2, ALK, KDR, and FLT3.[1][4][5][6]
Representative Kinase Signaling Pathway
The diagram below illustrates the FGFR signaling pathway, a common target for inhibitors derived from pyridin-3-amine scaffolds.[1] The final inhibitor would act by blocking the ATP-binding site of FGFR, thereby preventing downstream signaling that leads to cell proliferation and survival.
Caption: Inhibition of the FGFR signaling cascade by a kinase inhibitor.
Protocol: In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol outlines a general method for determining the IC₅₀ value of a synthesized inhibitor using a commercially available assay kit (e.g., ADP-Glo™).
-
Compound Preparation: Prepare a serial dilution of the test inhibitor in DMSO, typically starting from 10 mM. A common 10-point, 3-fold dilution series is recommended.
-
Kinase Reaction Setup (384-well plate):
-
Add kinase reaction buffer to each well.
-
Add the test inhibitor from the dilution series (final DMSO concentration should be ≤1%). Include positive (no inhibitor) and negative (no enzyme) controls.
-
Add the target kinase enzyme to all wells except the negative control.
-
Add the appropriate substrate peptide for the kinase.
-
-
Initiate Reaction: Add the ATP solution to all wells to start the reaction. The ATP concentration should be at or near the Kₘ for the specific kinase.
-
Incubation: Incubate the plate at the recommended temperature (e.g., 30 °C) for the specified time (e.g., 60 minutes).
-
Signal Detection:
-
Add the first detection reagent (e.g., ADP-Glo™ Reagent) to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add the second detection reagent (e.g., Kinase Detection Reagent) to convert the newly formed ADP into ATP, which is then used to generate a luminescent signal via a luciferase reaction. Incubate for 30 minutes at room temperature.
-
-
Data Acquisition: Read the luminescence signal on a plate reader.
-
Data Analysis: Convert the raw luminescence units to percent inhibition relative to the controls. Plot percent inhibition versus the logarithm of inhibitor concentration and fit the data to a four-parameter dose-response curve to determine the IC₅₀ value.
Summary
This application note has detailed the synthesis and strategic application of 4-[4-(trifluoromethoxy)phenyl]pyridin-3-amine as a key intermediate in kinase inhibitor discovery. The robust Suzuki-Miyaura coupling protocol provides reliable access to this valuable building block. The inherent chemical properties of the pyridin-3-amine core, combined with the favorable metabolic and pharmacokinetic characteristics imparted by the trifluoromethoxy group, make this intermediate a powerful tool for developing novel and potent inhibitors against a wide array of clinically relevant protein kinases.
References
-
Khan, I. et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(2), 193. Available at: [Link]
-
Wang, Y. et al. (2017). Design, Synthesis, and Pharmacological Evaluation of Novel Multisubstituted Pyridin-3-amine Derivatives as Multitargeted Protein Kinase Inhibitors for the Treatment of Non-Small Cell Lung Cancer. Journal of Medicinal Chemistry, 60(14), 6018-6035. Available at: [Link]
-
Huang, C. Q. et al. (2005). 1-(4-Amino-phenyl)-pyrrolidin-3-yl-amine and 6-(3-amino-pyrrolidin-1-yl)-pyridin-3-yl-amine derivatives as melanin-concentrating hormone receptor-1 antagonists. Bioorganic & Medicinal Chemistry Letters, 15(16), 3701-3706. Available at: [Link]
-
Wang, Y. et al. (2017). Design, Synthesis, and Pharmacological Evaluation of Novel Multisubstituted Pyridin-3-amine Derivatives as Multitargeted Protein Kinase Inhibitors for the Treatment of Non-Small Cell Lung Cancer. PubMed, National Center for Biotechnology Information. Available at: [Link]
-
ResearchGate. (n.d.). Asymmetric Suzuki-Miyaura coupling with pyridine-derived boronic... | Download Scientific Diagram. Available at: [Link]
-
Kawai, H. et al. (2021). Development of Suzuki-Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands. Organic Process Research & Development, 25(6), 1466-1472. Available at: [Link]
-
ResearchGate. (n.d.). Discovery and Optimization of 1-(4-chloro-3-(trifluoromethyl)- phenyl)-3-(2-(amino)pyridin-3-yl)ureas as Novel KDR Kinase Inhibitors. Available at: [Link]
-
Wikipedia. (2024). Suzuki reaction. Available at: [Link]
- Google Patents. (n.d.). US10144710B2 - Process for the preparation of 4-[-({[4-choloro-3(trifluoromethyl)phenyl]carbamoyl}amino)-3-fluorophenoxy]-N-methylpyridine-2-carboxamide and its polymorphs thereof.
-
Sancineto, L. et al. (2012). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules, 17(4), 4545-4556. Available at: [Link]
-
Nishimura, A. et al. (2020). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 45(3), 164-173. Available at: [Link]
-
Royal Society of Chemistry. (n.d.). One-Pot Synthesis of Trifluoromethyl Amines and Perfluoroalkyl Amines with CF3SO2Na and RfSO2Na. Available at: [Link]
-
Swanson, D. M. et al. (2007). Pharmacology and antitussive efficacy of 4-(3-trifluoromethyl-pyridin-2-yl)-piperazine-1-carboxylic acid (5-trifluoromethyl-pyridin-2-yl)-amide (JNJ17203212), a transient receptor potential vanilloid 1 antagonist in guinea pigs. Journal of Pharmacology and Experimental Therapeutics, 323(2), 521-529. Available at: [Link]
-
Al-Tel, T. H. et al. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Molecules, 28(16), 6092. Available at: [Link]
- Google Patents. (n.d.). CN114728906A - Novel chemical method for preparing key intermediate 6-chloro-4- (4-fluoro-2-methylphenyl) pyridine-3-amine of NT-814.
- Google Patents. (n.d.). WO2020047184A1 - PYRAZOLO[3,4-b]PYRIDINE COMPOUNDS AS INHIBITORS OF TAM AND MET KINASES.
-
Fan, Y. et al. (2023). Discovery of 4-(4-aminophenyl)-6-phenylisoxazolo[3,4-b]pyridine-3-amine derivatives as novel FLT3 covalent inhibitors for the intervention of acute myeloid leukemia. Drug Development Research, 84(2), 296-311. Available at: [Link]
-
Pokhrel, L. et al. (2021). 3H-Pyrazolo[4,3-f]quinoline-Based Kinase Inhibitors Inhibit the Proliferation of Acute Myeloid Leukemia Cells In Vivo. Journal of Medicinal Chemistry, 64(15), 10981-10996. Available at: [Link]
-
Baffert, F. et al. (2017). 5-(4,6-Dimorpholino-1,3,5-triazin-2-yl)-4-(trifluoromethyl)pyridin-2-amine (PQR309), a Potent, Brain-Penetrant, Orally Bioavailable, Pan-Class I PI3K/mTOR Inhibitor as Clinical Candidate in Oncology. Journal of Medicinal Chemistry, 60(12), 5153-5169. Available at: [Link]
-
Amazon AWS. (n.d.). Discovery, Synthesis and Pre-Clinical Characterization of N-(3-chloro-4- fluorophenyl)-1H-pyrazolo[4,3-b]pyridin-3-amine (VU0418506). Available at: [Link]
-
Royal Society of Chemistry. (2018). Selective fluorescent sensing of LMOFs constructed from tri(4-pyridylphenyl)amine ligand. Available at: [Link]
-
PubMed. (n.d.). Discovery and Optimization of 1-(4-chloro-3-(trifluoromethyl)- phenyl)-3-(2-(amino)pyridin-3-yl)ureas as Novel KDR Kinase Inhibitors. Available at: [Link]
-
PubChemLite. (n.d.). 6-[4-(trifluoromethyl)phenoxy]pyridin-3-amine (C12H9F3N2O). Available at: [Link]
-
National Institutes of Health. (2023). Discovery of 3-((3-amino-1H-indazol-4-yl)ethynyl)-N-(4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide (AKE-72), a potent Pan-BCR-ABL inhibitor including the T315I gatekeeper resistant mutant. Available at: [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. 3 H-Pyrazolo[4,3- f]quinoline-Based Kinase Inhibitors Inhibit the Proliferation of Acute Myeloid Leukemia Cells In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Design, Synthesis, and Pharmacological Evaluation of Novel Multisubstituted Pyridin-3-amine Derivatives as Multitargeted Protein Kinase Inhibitors for the Treatment of Non-Small Cell Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Discovery of 4-(4-aminophenyl)-6-phenylisoxazolo[3,4-b]pyridine-3-amine derivatives as novel FLT3 covalent inhibitors for the intervention of acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 10. Discovery and Optimization of 1-(4-chloro-3-(trifluoromethyl)- phenyl)-3-(2-(amino)pyridin-3-yl)ureas as Novel KDR Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Amidation Protocols for 4-[4-(Trifluoromethoxy)phenyl]pyridin-3-amine Functionalization
Introduction & Mechanistic Rationale
The functionalization of 4-[4-(Trifluoromethoxy)phenyl]pyridin-3-amine via amide bond formation presents a formidable dual challenge in synthetic organic chemistry and drug development. As a Senior Application Scientist, I frequently observe discovery programs stalling at this exact structural motif due to poor coupling yields. To successfully amidate this substrate, one must understand the underlying causality of its recalcitrance:
-
Electronic Deactivation: The 3-amino group on a pyridine ring is inherently less nucleophilic than a standard aniline. The sp²-hybridized pyridine nitrogen exerts a strong electron-withdrawing inductive effect, pulling electron density away from the 3-position[1].
-
Severe Steric Hindrance: The presence of the bulky 4-(trifluoromethoxy)phenyl group at the adjacent 4-position creates a massive steric shield. Because these groups are ortho to each other, the rotational dynamics of the phenyl ring physically block the trajectory of incoming, bulky activated esters (such as those generated by standard EDC/HOBt coupling).
To overcome this, standard peptide coupling reagents must be abandoned in favor of highly reactive acylating agents or robust, low-steric-profile activators like Propylphosphonic Anhydride (T3P) . T3P is specifically preferred for sterically hindered substrates and low-nucleophilicity aminopyridines because it forms a flexible, highly reactive mixed anhydride that bypasses the steric blockade[2],[3].
Mechanistic pathway of T3P-mediated activation and subsequent amidation of hindered amines.
Quantitative Reagent Comparison
Selecting the right reagent dictates the success of the workflow. The table below summarizes the empirical performance of various coupling systems specifically applied to sterically hindered 3-aminopyridines.
| Coupling System | Activation Intermediate | Steric Tolerance | Typical Yield | Scalability / Process Fit | Epimerization Risk |
| EDC / HOBt | OBt Active Ester | Poor | < 30% | High | Moderate |
| HATU / DIPEA | OAt Active Ester | Good | 75 - 90% | Low (Cost/Explosion risk) | Low |
| T3P / Pyridine | Mixed Anhydride | Excellent | 80 - 95% | Very High (Benign) | Very Low |
| Acid Chloride | Acyl Pyridinium | Excellent | 85 - 98% | High | High (if chiral acid) |
Data Synthesis: For discovery-scale (< 1 gram), HATU or Acid Chlorides are highly effective. However, for process-scale synthesis (> 1 gram), T3P is the industry standard due to its benign nature, water-soluble byproducts, and exceptional performance with hindered aminopyridines[2],[3].
Decision matrix for selecting amidation protocols based on acyl donor type and reaction scale.
Experimental Protocols
The following protocols are designed as self-validating systems. Causality for each step is explained so researchers can adapt the conditions to their specific carboxylic acid partners.
Protocol A: Acid Chloride Method with DMAP Catalysis (Highest Reactivity)
Use this method when the corresponding carboxylic acid is commercially available as an acid chloride or is stable enough to be converted via oxalyl chloride.
Rationale: Acid chlorides are the smallest and most reactive acylating agents, easily bypassing the 4-(trifluoromethoxy)phenyl steric shield. DMAP is utilized as a nucleophilic catalyst to form a highly reactive acyl pyridinium intermediate.
Procedure:
-
Preparation: In an oven-dried flask under N₂, dissolve 4-[4-(Trifluoromethoxy)phenyl]pyridin-3-amine (1.0 equiv, 1.0 mmol) in anhydrous Dichloromethane (DCM, 0.2 M).
-
Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (2.5 equiv, 2.5 mmol) followed by 4-Dimethylaminopyridine (DMAP) (0.1 equiv, 0.1 mmol). Note: DIPEA acts as the bulk proton sponge, while DMAP drives the catalytic cycle.
-
Acylation: Cool the reaction mixture to 0 °C using an ice bath. Add the desired Acid Chloride (1.2 equiv, 1.2 mmol) dropwise over 10 minutes.
-
Reaction: Remove the ice bath and allow the reaction to stir at room temperature. Monitor via LC-MS. Complete conversion is typically observed within 2–4 hours.
-
Workup: Quench the reaction with saturated aqueous NaHCO₃. Extract with DCM (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via flash chromatography.
Protocol B: T3P-Mediated Amidation (Process-Optimized)
Use this method for scale-up, or when the carboxylic acid contains sensitive functional groups or chiral centers prone to epimerization.
Rationale: T3P is supplied as a 50% solution in Ethyl Acetate (EtOAc). It generates a mixed anhydride that is highly reactive yet structurally flexible enough to navigate the hindered pocket of the 3-aminopyridine[3]. Pyridine is chosen as the base over DIPEA because it is less sterically hindered, acts as a mild nucleophilic catalyst, and strongly suppresses epimerization[1].
Procedure:
-
Preparation: Charge a reaction vessel with the Carboxylic Acid (1.2 equiv, 1.2 mmol) and 4-[4-(Trifluoromethoxy)phenyl]pyridin-3-amine (1.0 equiv, 1.0 mmol).
-
Solvent & Base: Suspend the reagents in EtOAc (0.2 M). Add Pyridine (3.0 equiv, 3.0 mmol). Stir for 5 minutes at room temperature.
-
Activation: Add T3P (50% w/w solution in EtOAc, 1.5 equiv, 1.5 mmol) dropwise. Note: Acid preactivation is not necessary; T3P can be added directly to the acid/amine mixture, simplifying operations[2].
-
Heating: Due to the severe steric hindrance of the 4-(trifluoromethoxy)phenyl group, heat the reaction to 60 °C for 12–18 hours.
-
Workup (Self-Validating): Cool to room temperature. The beauty of T3P is that all byproducts are highly water-soluble phosphonates[3]. Wash the organic layer sequentially with water (2x), 1N HCl (to remove excess pyridine), saturated NaHCO₃, and brine. Dry over Na₂SO₄ and concentrate. The crude purity is often >90%.
Protocol C: HATU-Mediated Amidation (Discovery Scale)
Use this method for rapid parallel synthesis or when working with precious carboxylic acids on a milligram scale.
Rationale: HATU generates an OAt (7-azabenzotriazole) active ester. The nitrogen at the 7-position of the HOAt leaving group provides an intramolecular hydrogen bond to the incoming amine, effectively "anchoring" the hindered 3-aminopyridine and accelerating the coupling.
Procedure:
-
Activation: In a vial, dissolve the Carboxylic Acid (1.1 equiv) and HATU (1.2 equiv) in anhydrous N,N-Dimethylformamide (DMF, 0.1 M). Add DIPEA (3.0 equiv) and stir for 15 minutes at room temperature to pre-form the active ester.
-
Coupling: Add 4-[4-(Trifluoromethoxy)phenyl]pyridin-3-amine (1.0 equiv) to the activated mixture.
-
Reaction: Stir at 40 °C for 16 hours. Monitor by LC-MS.
-
Workup: Dilute with EtOAc. Wash extensively with 5% aqueous LiCl solution (3x) to remove DMF and HATU byproducts. Dry, concentrate, and purify via preparative HPLC.
Analytical Validation & Troubleshooting
-
Incomplete Conversion: If LC-MS shows unreacted 4-[4-(Trifluoromethoxy)phenyl]pyridin-3-amine, do not simply add more coupling reagent. The amine is likely trapped in a non-reactive conformation or protonated. Ensure the reaction is strictly anhydrous and increase the base equivalents (e.g., switch to 2,6-lutidine or add catalytic DMAP).
-
Monitoring Tip: The starting amine has a distinct UV profile due to the conjugated trifluoromethoxy-biphenyl-like system. Track the disappearance of the amine at 254 nm. The resulting amide will typically exhibit a slight bathochromic shift (red shift) in the UV spectrum.
References
-
Large-Scale Amidations in Process Chemistry: Practical Considerations for Reagent Selection and Reaction Execution Source: ACS Publications (Organic Process Research & Development, 2022) URL:[Link]
-
Route Selection and Optimization in the Synthesis of Two Imidazopyridine Inhibitors of DGAT-2 Source: ACS Publications (Organic Process Research & Development, 2018) URL:[Link]
Sources
Application Note: A Scalable, Two-Step Synthesis of 4-[4-(Trifluoromethoxy)phenyl]pyridin-3-amine
Abstract
This application note presents a detailed, scalable, and robust two-step synthetic protocol for the preparation of 4-[4-(trifluoromethoxy)phenyl]pyridin-3-amine, a key building block in pharmaceutical and agrochemical research. The synthesis leverages a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, followed by an efficient deprotection step. This guide is intended for researchers, chemists, and process development professionals, providing in-depth technical insights, step-by-step instructions, and considerations for scale-up.
Introduction
The 4-aryl-3-aminopyridine scaffold is a privileged structure in medicinal chemistry, appearing in a range of biologically active molecules. The introduction of a trifluoromethoxy (-OCF₃) group onto the 4-phenyl substituent can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. Consequently, 4-[4-(trifluoromethoxy)phenyl]pyridin-3-amine is a highly valuable intermediate for the synthesis of novel therapeutic agents and agrochemicals. This document outlines a reliable and scalable synthetic route to this compound, addressing common challenges and providing a foundation for large-scale production.
Comparative Analysis of Synthetic Strategies
Several cross-coupling methodologies can be envisioned for the construction of the C-C bond between the pyridine and phenyl rings. Here, we briefly evaluate the most common approaches.
-
Suzuki-Miyaura Coupling: This palladium-catalyzed reaction between an organoboron reagent and an organohalide is one of the most versatile and widely used C-C bond-forming reactions.[1] Its key advantages include mild reaction conditions, high functional group tolerance, and the commercial availability of a vast array of starting materials.[2] The boronic acid byproducts are also generally considered to be of low toxicity.[3]
-
Buchwald-Hartwig Amination: This powerful method for forming C-N bonds could, in principle, be used to couple 4-chloropyridine with 4-(trifluoromethoxy)aniline. However, this approach would form the C-N bond directly, which is not the target of this synthesis.
-
Ullmann Condensation: A classical copper-catalyzed reaction, the Ullmann condensation can be used for C-C bond formation. However, it often requires harsh reaction conditions, such as high temperatures, and can have a limited substrate scope compared to modern palladium-catalyzed methods.
Given its robustness, scalability, and favorable environmental profile, the Suzuki-Miyaura coupling was selected as the most promising strategy for the synthesis of 4-[4-(trifluoromethoxy)phenyl]pyridin-3-amine.
Proposed Two-Step Synthetic Pathway
The proposed synthesis involves two main steps: a Suzuki-Miyaura coupling followed by deprotection. To prevent side reactions and catalyst inhibition by the free amino group, a protecting group strategy is employed. The tert-butyloxycarbonyl (Boc) group is an ideal choice due to its stability under the coupling conditions and its straightforward removal under acidic conditions.[4]
Caption: Proposed two-step synthesis of the target compound.
Detailed Experimental Protocols
Part 1: Suzuki-Miyaura Coupling
This protocol details the coupling of N-Boc-3-amino-4-bromopyridine with 4-(trifluoromethoxy)phenylboronic acid. The use of a bulky, electron-rich phosphine ligand such as SPhos is recommended to ensure high catalytic activity, particularly with a potentially challenging aminopyridine substrate.[5]
Reaction Scheme:
Caption: Suzuki-Miyaura coupling reaction.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) | Equivalents |
| N-Boc-3-amino-4-bromopyridine | 273.13 | 27.31 g | 100 | 1.0 |
| 4-(Trifluoromethoxy)phenylboronic acid | 205.95 | 24.71 g | 120 | 1.2 |
| Palladium(II) Acetate (Pd(OAc)₂) | 224.50 | 0.225 g | 1.0 | 0.01 |
| SPhos | 410.51 | 0.821 g | 2.0 | 0.02 |
| Potassium Phosphate (K₃PO₄) | 212.27 | 63.68 g | 300 | 3.0 |
| Toluene | - | 500 mL | - | - |
| Deionized Water | - | 50 mL | - | - |
Step-by-Step Protocol:
-
Reactor Setup: To a 1 L jacketed reactor equipped with a mechanical stirrer, reflux condenser, and nitrogen inlet, add N-Boc-3-amino-4-bromopyridine (27.31 g, 100 mmol), 4-(trifluoromethoxy)phenylboronic acid (24.71 g, 120 mmol), palladium(II) acetate (0.225 g, 1.0 mmol), SPhos (0.821 g, 2.0 mmol), and potassium phosphate (63.68 g, 300 mmol).
-
Inert Atmosphere: Seal the reactor and purge with nitrogen for 15-20 minutes to ensure an inert atmosphere. This is crucial to prevent oxidation of the palladium catalyst.
-
Solvent Addition: Add degassed toluene (500 mL) and deionized water (50 mL) to the reactor via a cannula or dropping funnel.
-
Reaction: Begin vigorous stirring and heat the reaction mixture to 90 °C. Maintain this temperature and monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-6 hours.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Transfer the mixture to a separatory funnel and add 250 mL of ethyl acetate and 250 mL of water.
-
Extraction: Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 150 mL). Combine the organic layers.
-
Washing and Drying: Wash the combined organic layers with brine (200 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: The crude product can be purified by flash chromatography on silica gel (eluent: 20-30% ethyl acetate in hexanes) or by recrystallization from a suitable solvent system like ethanol/water to afford N-Boc-4-[4-(trifluoromethoxy)phenyl]pyridin-3-amine as a solid.
Part 2: Boc Deprotection
This protocol describes the removal of the Boc protecting group using hydrochloric acid in an organic solvent. This method is efficient and typically results in the precipitation of the hydrochloride salt of the final product, which aids in its isolation and purification.[4]
Reaction Scheme:
Caption: Boc deprotection of the coupled product.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |
| N-Boc-4-[4-(trifluoromethoxy)phenyl]pyridin-3-amine | 354.32 | 35.43 g | 100 |
| 4M HCl in 1,4-Dioxane | - | 100 mL | 400 |
| Diethyl Ether | - | ~500 mL | - |
Step-by-Step Protocol:
-
Dissolution: In a 500 mL round-bottom flask, dissolve the N-Boc-protected intermediate (35.43 g, 100 mmol) in 1,4-dioxane (100 mL).
-
Acid Addition: To the stirred solution at room temperature, slowly add 4M HCl in 1,4-dioxane (100 mL, 400 mmol). Effervescence (release of CO₂ and isobutylene) will be observed.
-
Reaction: Stir the mixture at room temperature for 2-4 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material. A precipitate of the hydrochloride salt may form during the reaction.
-
Isolation: Add diethyl ether (300-400 mL) to the reaction mixture to complete the precipitation of the product.
-
Filtration and Washing: Filter the solid using a Büchner funnel and wash the filter cake with diethyl ether (2 x 100 mL) to remove any non-polar impurities.
-
Drying: Dry the solid under vacuum to yield 4-[4-(trifluoromethoxy)phenyl]pyridin-3-amine hydrochloride.
-
Free-basing (Optional): To obtain the free amine, the hydrochloride salt can be dissolved in water and neutralized with a base such as sodium bicarbonate or sodium hydroxide solution until the pH is ~8-9. The free amine can then be extracted with an organic solvent like ethyl acetate, dried, and concentrated.
Scale-up and Troubleshooting
Caption: Key considerations for scaling up the synthesis.
-
Heat Transfer: The Suzuki-Miyaura coupling can be exothermic, especially upon addition of the catalyst.[6] On a larger scale, ensure the reactor has adequate cooling capacity to manage the heat generated and maintain a stable reaction temperature.
-
Mixing: Efficient mixing is critical to ensure homogeneous reaction conditions and prevent localized overheating. Inadequate stirring can lead to side product formation and reduced yields.
-
Palladium Removal: Residual palladium in the final product is a major concern, particularly for pharmaceutical applications.[7] After the reaction, the use of palladium scavengers (e.g., activated carbon, silica-based scavengers) may be necessary to reduce palladium levels to acceptable limits.
-
Purification: While flash chromatography is suitable for laboratory scale, it is often not practical for large-scale production. Developing a robust crystallization procedure for both the intermediate and the final product is highly recommended for efficient and scalable purification.
-
Troubleshooting Low Yields: If low yields are observed in the Suzuki coupling, consider screening alternative palladium catalysts and ligands. For example, catalysts based on Buchwald's biarylphosphine ligands are known to be highly effective for challenging substrates.[8] Also, ensure the quality of the boronic acid and the rigorous exclusion of oxygen.
Safety and Handling
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.
-
Reagent Handling:
-
Palladium compounds can be toxic and should be handled in a well-ventilated area or a fume hood.
-
Boronic acids can be irritants; avoid inhalation of dust and skin contact.
-
4M HCl in dioxane is corrosive and should be handled with care in a fume hood.
-
-
Solvent Safety: Toluene and diethyl ether are flammable. Ensure all heating is done using a heating mantle or oil bath, and avoid open flames.
References
- Buchwald, S. L., & Hartwig, J. F. (Eds.). (2009). Palladium-Catalyzed Cross-Coupling Reactions in Organic Synthesis. John Wiley & Sons.
- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
-
ACS GCI Pharmaceutical Roundtable. (2017). Suzuki-Miyaura Coupling Reagent Guide. [Link]
-
Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461–1473. [Link]
- Billingsley, K. L., & Buchwald, S. L. (2008). Highly efficient mono- and di-N-arylation of primary amines and mono-N-arylation of secondary amines in the presence of a palladium catalyst based on a biarylmonophosphine ligand. Journal of the American Chemical Society, 130(49), 16488–16489.
-
Takeda Pharmaceuticals. (n.d.). Behind the Failures of Suzuki–Miyaura Coupling Scale-Up: A Real-World Case Study. [Link]
- Walker, S. D., Barder, T. E., Martinelli, J. R., & Buchwald, S. L. (2004). A rationally designed universal catalyst for Suzuki-Miyaura coupling processes.
- Li, W., et al. (2018). Evaluation of Potential Safety Hazards Associated with the Suzuki–Miyaura Cross-Coupling of Aryl Bromides with Vinylboron Species. Organic Process Research & Development, 22(10), 1435-1443.
- Lee, H. M., & Nolan, S. P. (2000). A simple and efficient catalytic system for the Suzuki cross-coupling of aryl bromides with phenylboronic acid. Organic Letters, 2(14), 2053-2055.
-
ACS Chemical Health & Safety. (2020). Literature Highlights. [Link]
-
Kim, J., & Lee, S. (2022). Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry. Catalysts, 13(1), 49. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Suzuki-Miyaura - Wordpress [reagents.acsgcipr.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. mdpi.com [mdpi.com]
- 8. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: A Robust, Optimized HPLC Method for the Analysis of 4-[4-(Trifluoromethoxy)phenyl]pyridin-3-amine
Introduction
4-[4-(Trifluoromethoxy)phenyl]pyridin-3-amine is a heterocyclic aromatic amine containing a trifluoromethoxy-substituted phenyl ring attached to a pyridine core. Compounds with these structural motifs are of significant interest in medicinal chemistry and drug development due to their potential biological activity. The trifluoromethoxy group can enhance metabolic stability and cell permeability, while the pyridinamine core provides a key site for molecular interactions.
Accurate and reliable quantification of this analyte is essential for purity assessment, stability studies, and pharmacokinetic analysis. This application note presents a detailed, step-by-step protocol for the development of a selective, robust, and efficient RP-HPLC method suitable for its intended purpose, in line with principles outlined in the International Council for Harmonisation (ICH) guidelines.[1][2]
Analyte Properties & Initial Considerations
A successful HPLC method development strategy begins with a thorough understanding of the analyte's physicochemical properties.
-
Structure:
The chemical structure of 4-[4-(Trifluoromethoxy)phenyl]pyridin-3-amine. -
pKa (Predicted): The molecule possesses two primary basic centers: the pyridine ring nitrogen and the exocyclic amine. The pyridine nitrogen is expected to be the more basic site. The pKa of 3-aminopyridine is approximately 6.0, but this will be influenced by the bulky, electron-withdrawing phenyl substituent. Theoretical predictions for similar aminopyridines suggest the pKa of the pyridine nitrogen is likely in the range of 4.5 - 5.5 .[3][4][5] This is a critical parameter for controlling retention and peak shape by adjusting mobile phase pH.[6][7]
-
logP (Predicted): The octanol-water partition coefficient (logP) is a measure of hydrophobicity. The trifluoromethoxy group significantly increases lipophilicity. The calculated XLogP3 for a related structure, [4-(trifluoromethoxy)phenyl]methyl hypofluorite, is 3.3.[8] This indicates that the analyte is sufficiently non-polar for good retention on a reversed-phase column.
-
UV Absorbance (Predicted): The conjugated system of the phenyl and pyridine rings is expected to produce strong UV absorbance. Substituted pyridines typically exhibit strong absorbance maxima between 250-280 nm.[9][10][11] An initial UV scan is necessary to determine the optimal wavelength (λmax) for detection to ensure maximum sensitivity.
Based on these properties, a reversed-phase HPLC method is the logical choice, as it separates compounds based on hydrophobicity.[12]
Method Development Strategy
The development process follows a systematic workflow designed to efficiently identify optimal separation conditions. The key is to change one variable at a time to understand its effect on the chromatography.
Caption: A systematic workflow for HPLC method development.
Experimental Protocols
Instrumentation, Reagents, and Standards
-
HPLC System: An Agilent 1260 Infinity II or equivalent system equipped with a quaternary pump, autosampler, multicolumn thermostat, and diode array detector (DAD).
-
Columns:
-
Screening: Agilent ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 5 µm).
-
Alternative Selectivity: Waters XBridge Phenyl (4.6 x 150 mm, 5 µm).
-
-
Reagents: HPLC-grade acetonitrile (ACN) and methanol (MeOH), Milli-Q or 18.2 MΩ·cm water, potassium phosphate monobasic, sodium hydroxide, and phosphoric acid.
-
Standard Preparation: Prepare a 1.0 mg/mL stock solution of 4-[4-(Trifluoromethoxy)phenyl]pyridin-3-amine in 50:50 ACN:Water. Prepare working standards at 0.1 mg/mL by diluting the stock solution with the mobile phase.
Protocol 1: Initial Column and Mobile Phase Screening
Objective: To establish initial retention of the analyte and select an appropriate organic modifier.
-
Column Installation: Install the ZORBAX Eclipse Plus C18 column and set the column temperature to 30 °C.
-
Mobile Phase Preparation:
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile (ACN)
-
-
Detector Setup: Set the DAD to collect spectra from 200-400 nm and monitor at a primary wavelength of 254 nm.
-
Gradient Program: Run a broad scouting gradient to locate the analyte's elution point.
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 5 µL
-
Gradient: 10% B to 90% B over 15 minutes.
-
-
Analysis: Inject the 0.1 mg/mL working standard. Evaluate the retention time and peak shape. The high logP suggests strong retention, which should be observed. A C18 column is an excellent starting point for hydrophobic compounds.[12][13]
Protocol 2: Mobile Phase pH Optimization
Objective: To improve peak shape and ensure method robustness by controlling the ionization state of the analyte.
Causality: The analyte has a basic pyridinamine moiety with a predicted pKa of ~4.5-5.5. Operating the mobile phase at a pH near the pKa can lead to split or broad peaks because both the ionized and neutral forms of the analyte exist simultaneously. To ensure a single, stable form, the mobile phase pH should be adjusted to be at least 1.5-2 pH units away from the pKa.[6][7][14] We will target a pH of ~6.5, where the amine will be predominantly in its neutral, non-ionized form, promoting better retention and peak symmetry.
-
Buffer Preparation: Prepare a 20 mM potassium phosphate buffer. Dissolve potassium phosphate monobasic in water and adjust the pH to 6.5 using a dilute sodium hydroxide or phosphoric acid solution.
-
Mobile Phase Preparation:
-
Mobile Phase A: 20 mM Potassium Phosphate Buffer, pH 6.5
-
Mobile Phase B: Acetonitrile (ACN)
-
-
Chromatographic Conditions: Use the same gradient program and conditions as in Protocol 1.
-
Analysis: Inject the working standard. Compare the peak tailing factor and theoretical plates to the results from the unbuffered run. A significant improvement in peak symmetry (tailing factor closer to 1.0) is expected.
Protocol 3: Gradient and Flow Rate Optimization
Objective: To achieve the desired resolution from any impurities and optimize the analysis time.
-
Gradient Refinement: Based on the elution time from Protocol 2, create a more focused gradient. If the analyte eluted at 10 minutes on the 15-minute scouting gradient (corresponding to ~63% B), a new gradient can be developed around this point.
-
Example Optimized Gradient:
-
Start at 45% B, hold for 1 minute.
-
Ramp to 75% B over 8 minutes.
-
Ramp to 90% B in 0.5 minutes and hold for 2 minutes (column wash).
-
Return to 45% B in 0.5 minutes and hold for 3 minutes (equilibration).
-
-
Total Run Time: 15 minutes.
-
-
Flow Rate Adjustment: If faster analysis is required, the flow rate can be increased to 1.2 or 1.5 mL/min. Note that this will increase system backpressure.
-
Analysis: Inject the standard and a sample containing potential impurities (if available). Assess the resolution between the main peak and any adjacent peaks. The retention factor (k') should ideally be between 2 and 10 for robust separation.[14]
Data Presentation and Expected Results
The following tables summarize the expected outcomes during the method development process.
Table 1: Initial Screening and pH Optimization Results
| Condition | Mobile Phase A | Peak Retention Time (min) | Tailing Factor (USP) | Theoretical Plates | Comments |
|---|---|---|---|---|---|
| Protocol 1 | Water | ~9.5 | > 1.8 | < 3000 | Significant peak tailing due to interaction with residual silanols. |
| Protocol 2 | 20mM Phosphate, pH 6.5 | ~10.2 | 1.0 - 1.2 | > 8000 | Excellent peak shape; analyte is in a single, non-ionized form.[6] |
Table 2: Final Optimized Method Parameters
| Parameter | Condition |
|---|---|
| Column | Agilent ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 20 mM Potassium Phosphate, pH 6.5 |
| Mobile Phase B | Acetonitrile |
| Gradient | 45% B to 75% B over 8 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | DAD at 265 nm (determined λmax) |
| Injection Volume | 5 µL |
| Expected Retention Time | ~7.8 minutes |
Method Suitability and Next Steps
Before routine use, the final method must be evaluated for system suitability. This ensures the chromatographic system is performing adequately.
Caption: System suitability criteria for method validation.
Upon successful completion of the system suitability test, the method is ready for full validation as per ICH Q2(R1) guidelines, which includes assessing specificity, linearity, accuracy, precision (repeatability and intermediate precision), range, and robustness.[1][2][15][16]
Conclusion
This application note describes a systematic and scientifically-grounded approach to developing a robust RP-HPLC method for the analysis of 4-[4-(Trifluoromethoxy)phenyl]pyridin-3-amine. By carefully considering the analyte's physicochemical properties and methodically optimizing the mobile phase pH and gradient conditions, a final method providing excellent peak shape, high efficiency, and suitable retention was achieved. This method is now ready for formal validation and subsequent implementation in a quality control or research environment.
References
-
Column Selection for Reversed-Phase HPLC . LCGC International. Available at: [Link]
-
Reverse Phase HPLC Columns . GL Sciences. Available at: [Link]
-
Choosing Right Column for Reverse Phase HPLC Separations . Agilent. Available at: [Link]
-
A Comprehensive Guide to Selecting HPLC Columns . Labtech. Available at: [Link]
-
Leveraging Mobile Phase pH to Optimize Separations . Waters Corporation. Available at: [Link]
-
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology . ECA Academy. Available at: [Link]
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry . U.S. Food and Drug Administration (FDA). Available at: [Link]
-
Control pH During Method Development for Better Chromatography . Agilent. Available at: [Link]
-
ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1) . International Council for Harmonisation. Available at: [Link]
-
How to choose reversed-phase HPLC column C18, C8, C4 . GALAK Chromatography. Available at: [Link]
-
Improving Separation of Peaks in RP HPLC . MicroSolv Technology Corporation. Available at: [Link]
-
Mobile-Phase Optimization Strategies in Reversed-Phase HPLC . LCGC International. Available at: [Link]
-
Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds . KNAUER Wissenschaftliche Geräte GmbH. Available at: [Link]
-
Quality Guidelines . International Council for Harmonisation (ICH). Available at: [Link]
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology . U.S. Food and Drug Administration (FDA). Available at: [Link]
-
Linear free energy approach to the substituent effects in ultraviolet absorption spectra of pyridines. I. Mono - and disubstituted pyridines . Chemical Papers. Available at: [Link]
-
The Ultraviolet Absorption Spectra of Substituted Pyridine 1-Oxides and their Conjugate Acids . Journal of the American Chemical Society. Available at: [Link]
-
The Ultraviolet Absorption Spectra of Substituted Pyridine 1-Oxides and their Conjugate Acids . ACS Publications. Available at: [Link]
-
Theoretical prediction of relative and absolute pKa values of aminopyridines | Request PDF . ResearchGate. Available at: [Link]
-
Take 3-aminopyridine and protonate the amino group. The calculated pKa is -1. Why is it so reactive? . Reddit. Available at: [Link]
-
Prediction of amine pKa values of drug-like molecules using semiempirical QM methods . The Jensen Research Group. Available at: [Link]
-
Analysis of Six Aromatic Amines Using a Core Enhanced Technology Accucore HPLC Column . LabRulez LCMS. Available at: [Link]
-
Ultra-Violet absorption spectra of pyridine and pyridine derivatives . ResearchGate. Available at: [Link]
-
Optimized HPLC method for analysis of polar and nonpolar heterocyclic amines in cooked meat products . PubMed. Available at: [Link]
-
Theoretical prediction of relative and absolute pKa values of aminopyridines . PubMed. Available at: [Link]
-
HPLC Method Development . SlideShare. Available at: [Link]
-
Experimental LogP-exp values obtained for the phenyl derivatives... . ResearchGate. Available at: [Link]
-
4-(Trifluoromethyl)phenol . PubChem. Available at: [Link]
-
[4-(Trifluoromethoxy)phenyl]methyl hypofluorite . PubChem. Available at: [Link]
-
(4-Methoxyphenyl)[4-(trifluoromethyl)phenyl]methanone . PubChem. Available at: [Link]
-
5-(4-(trifluoroMethoxy)phenyl)pyridin-3-aMine — Chemical Substance Information . Chemwatch. Available at: [Link]
-
Chemistry of Bis(trifluoromethyl)amines: Synthesis, Properties, and Applications . ACS Publications. Available at: [Link]
Sources
- 1. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 2. database.ich.org [database.ich.org]
- 3. researchgate.net [researchgate.net]
- 4. reddit.com [reddit.com]
- 5. Theoretical prediction of relative and absolute pKa values of aminopyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. agilent.com [agilent.com]
- 7. Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds – secrets of science [shimadzu-webapp.eu]
- 8. [4-(Trifluoromethoxy)phenyl]methyl hypofluorite | C8H6F4O2 | CID 144462315 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. chemicalpapers.com [chemicalpapers.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. labtech.tn [labtech.tn]
- 13. glsciencesinc.com [glsciencesinc.com]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. fda.gov [fda.gov]
- 16. fda.gov [fda.gov]
Application Notes and Protocols for the Derivatization of 4-[4-(Trifluoromethoxy)phenyl]pyridin-3-amine in Drug Discovery
Abstract
The 4-[4-(trifluoromethoxy)phenyl]pyridin-3-amine scaffold is a privileged structure in modern medicinal chemistry, combining the metabolic stability and lipophilicity of the trifluoromethoxy group with the versatile pharmacophoric features of an aminopyridine core. This document provides a comprehensive guide for researchers engaged in drug discovery, detailing strategic approaches and validated protocols for the derivatization of this key intermediate. We will explore several high-utility synthetic transformations targeting the primary amine, including amide bond formation and palladium-catalyzed cross-coupling reactions. The underlying chemical principles, critical parameter optimization, and step-by-step experimental procedures are presented to empower scientists to efficiently generate diverse compound libraries for structure-activity relationship (SAR) studies.
Introduction: The Strategic Value of the Scaffold
The 4-[4-(trifluoromethoxy)phenyl]pyridin-3-amine core represents a confluence of desirable properties for drug candidates. The trifluoromethoxy (-OCF₃) group is a well-regarded bioisostere of a methoxy or chloro group, offering increased metabolic stability and enhanced lipophilicity, which can significantly improve cell permeability and oral bioavailability. The aminopyridine motif is a cornerstone in the design of kinase inhibitors and other targeted therapies, capable of forming critical hydrogen bond interactions within protein active sites.[1][2]
Derivatization of this scaffold is primarily focused on the nucleophilic 3-amino group, which serves as a versatile synthetic handle for introducing a wide array of functional groups and building blocks. This exploration is fundamental to modulating the compound's biological activity, selectivity, and ADME (Absorption, Distribution, Metabolism, and Excretion) profile.
Figure 1: The 4-[4-(trifluoromethoxy)phenyl]pyridin-3-amine scaffold with the key derivatization site highlighted.
Strategic Pathways for Derivatization
The primary amino group is a versatile nucleophile, enabling a variety of reliable and scalable chemical transformations. The choice of reaction depends on the desired final structure and the overall synthetic strategy. The pyridine nitrogen, while generally less reactive, can influence reaction outcomes by coordinating with metal catalysts, a factor that must be considered in reaction design.[3][4]
Figure 2: Key synthetic strategies for the derivatization of the core scaffold.
Application Note 1: Amide Bond Formation
A. Rationale and Mechanistic Insight
Amide bond formation is one of the most fundamental and widely utilized reactions in drug discovery. It allows for the systematic exploration of the chemical space around the core scaffold by introducing diverse carboxylic acids. The resulting amides are generally stable and can participate in crucial hydrogen bonding interactions with biological targets.
The reaction proceeds by activating the carboxylic acid, making it more susceptible to nucleophilic attack by the aminopyridine. While the 3-amino group is nucleophilic, its reactivity can be attenuated by the electron-withdrawing nature of the pyridine ring. Therefore, the use of efficient coupling agents is essential for achieving high yields. Common coupling reagents include carbodiimides (e.g., EDC) often used with additives like HOBt or HOAt to suppress side reactions and racemization, or uronium/phosphonium salts (e.g., HATU, HBTU, PyBOP) which provide rapid and clean conversions.[5]
B. Protocol: General Procedure for Amide Coupling using HATU
This protocol provides a reliable method for coupling a variety of carboxylic acids to the title compound.
Materials:
-
4-[4-(Trifluoromethoxy)phenyl]pyridin-3-amine (1.0 equiv)
-
Carboxylic Acid (1.1 equiv)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 equiv)
-
DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)
-
Anhydrous DMF (N,N-Dimethylformamide)
Procedure:
-
To a clean, dry round-bottom flask under an inert atmosphere (N₂ or Ar), add the carboxylic acid (1.1 equiv).
-
Dissolve the acid in anhydrous DMF (approx. 0.1 M concentration relative to the amine).
-
Add 4-[4-(trifluoromethoxy)phenyl]pyridin-3-amine (1.0 equiv) to the solution.
-
Add HATU (1.2 equiv) to the mixture, followed by the dropwise addition of DIPEA (3.0 equiv).
-
Stir the reaction mixture at room temperature for 4-12 hours.
-
Monitoring: Track the consumption of the starting amine using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO₃ (2x), water (1x), and brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes or dichloromethane/methanol.
-
Characterization: Confirm the structure and purity of the final amide product by ¹H NMR, ¹³C NMR, and HRMS.
| Entry | Carboxylic Acid Example | Coupling Reagent | Base | Solvent | Typical Yield |
| 1 | Benzoic Acid | HATU | DIPEA | DMF | >85% |
| 2 | Acetic Acid | HATU | DIPEA | DMF | >90% |
| 3 | Boc-Proline | HATU | DIPEA | DMF | >80% |
Application Note 2: Buchwald-Hartwig Amination
A. Rationale and Mechanistic Insight
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds.[6][7] This reaction is indispensable for synthesizing N-aryl or N-heteroaryl derivatives, which are prevalent motifs in kinase inhibitors. It allows for the coupling of the 3-amino group with a wide range of aryl or heteroaryl halides (or triflates).
The catalytic cycle involves the oxidative addition of the palladium(0) catalyst to the aryl halide, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to yield the desired product and regenerate the Pd(0) catalyst.[7] A critical consideration for aminopyridine substrates is the potential for the pyridine nitrogen to coordinate to the palladium center, which can inhibit catalysis.[8] The selection of a suitable bulky phosphine ligand (e.g., Xantphos, dppf) is crucial to promote the desired reductive elimination over catalyst deactivation.[9][10]
Figure 3: General experimental workflow for a Buchwald-Hartwig amination protocol.
B. Protocol: General Procedure for Buchwald-Hartwig Amination
This protocol is a robust starting point for coupling aryl bromides with the title compound.
Materials:
-
4-[4-(Trifluoromethoxy)phenyl]pyridin-3-amine (1.2 equiv)
-
Aryl or Heteroaryl Bromide (1.0 equiv)
-
Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) (2-5 mol%)
-
Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene) (4-10 mol%)
-
Cs₂CO₃ (Cesium Carbonate) or NaOtBu (Sodium tert-butoxide) (1.5-2.0 equiv)
-
Anhydrous Toluene or 1,4-Dioxane
Procedure:
-
To a dry Schlenk flask or sealed tube, add the aryl bromide (1.0 equiv), Pd₂(dba)₃ (e.g., 2.5 mol%), Xantphos (e.g., 5 mol%), and the base (e.g., Cs₂CO₃, 1.5 equiv).
-
Evacuate and backfill the vessel with an inert gas (N₂ or Ar) three times.
-
Add 4-[4-(trifluoromethoxy)phenyl]pyridin-3-amine (1.2 equiv).
-
Add the anhydrous solvent (Toluene or Dioxane, approx. 0.1 M concentration) via syringe.
-
Seal the vessel and heat the reaction mixture to 100-110 °C with vigorous stirring for 12-24 hours.
-
Monitoring: After cooling, check for the consumption of the aryl bromide by TLC or LC-MS.
-
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite® to remove palladium residues.
-
Wash the filtrate with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
-
Characterization: Confirm the structure and purity of the product by ¹H NMR and HRMS.
| Entry | Aryl Halide Example | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Typical Yield |
| 1 | 4-Bromotoluene | Pd₂(dba)₃ (2.5) | Xantphos (5) | Cs₂CO₃ (1.5) | Toluene | 70-85% |
| 2 | 2-Bromoanisole | Pd₂(dba)₃ (2.5) | Xantphos (5) | Cs₂CO₃ (1.5) | Toluene | 65-80% |
| 3 | 2-Bromopyridine | Pd₂(dba)₃ (3.0) | Xantphos (6) | NaOtBu (2.0) | Dioxane | 60-75% |
Expanding Scaffold Diversity via Precursor Derivatization
While the primary focus is derivatizing the final amine, significant structural diversity can be achieved by modifying the scaffold before the 3-amino group is installed or deprotected. A particularly powerful strategy involves the Suzuki-Miyaura cross-coupling on a halogenated precursor.[3][4] For instance, a hypothetical 4-halo-pyridin-3-amine intermediate could be coupled with various boronic acids to modify the C4 position before subsequent derivatization at the C3-amine.
Protocol Example: Suzuki-Miyaura Coupling on a Halogenated Aminopyridine Precursor
Rationale: This reaction enables the formation of C-C bonds, allowing for the introduction of new aryl or heteroaryl groups onto the pyridine core, fundamentally altering the scaffold's shape and electronic properties.[11] The presence of the free amine can be tolerated with the correct choice of conditions, though protection may sometimes be beneficial.[3][11]
Materials:
-
Halogenated Aminopyridine Precursor (e.g., 2-chloro-5-aminopyridine analog) (1.0 equiv)
-
Arylboronic Acid (1.5 equiv)
-
Pd(dppf)Cl₂ ([1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II)) (3-5 mol%)
-
K₂CO₃ (Potassium Carbonate) (2.0 equiv)
-
1,4-Dioxane/Water (e.g., 4:1 mixture), degassed
Procedure:
-
In a reaction vessel, combine the halogenated aminopyridine (1.0 equiv), arylboronic acid (1.5 equiv), Pd(dppf)Cl₂ (5 mol%), and K₂CO₃ (2.0 equiv).[3]
-
Evacuate and backfill the vessel with an inert gas.
-
Add the degassed solvent mixture (Dioxane/Water) via syringe.
-
Heat the mixture to 80-100 °C with stirring until the starting material is consumed (monitor by TLC/LC-MS).[3]
-
Cool the reaction, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer (Na₂SO₄), filter, and concentrate.
-
Purify by flash column chromatography to afford the coupled product.
References
- Application Notes and Protocols for Suzuki-Miyaura Coupling Reactions with 5-Amino-2-chloropyridine. BenchChem.
- Application Notes and Protocols for the Suzuki Coupling of 6-Bromopyydin-3-amine. BenchChem.
- A Cross-Coupling Approach to Amide Bond Formation
- A Practical Buchwald−Hartwig Amination of 2-Bromopyridines with Volatile Amines. The Journal of Organic Chemistry.
- A simple synthesis of aminopyridines: use of amides as amine source. SciELO.
- Application Notes and Protocols for Buchwald- Hartwig Amination of 5-Chloro-2-fluoropyridin-3. BenchChem.
- Buchwald–Hartwig amin
- Buchwald coupling of 1 with various anilines and 2‐aminopyridines...
- Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium C
- Rapid Synthesis of 3-Amino-imidazopyridines by a Microwave-Assisted Four-Component Coupling in One Pot.
- Uniting Amide Synthesis and Activation by PIII/PV-Catalyzed Serial Condensation: Three-Component Assembly of 2-Amidopyridines. PMC.
- Rapid synthesis of 3-amino-imidazopyridines by a microwave-assisted four-component coupling in one pot. PubMed.
- A simple synthesis of aminopyridines: use of amides as amine source.
- Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry.
- Amide synthesis by acyl
- Process for the preparation of 4-[-({[4-choloro-3(trifluoromethyl)phenyl]carbamoyl}amino)-3-fluorophenoxy]-N-methylpyridine-2-carboxamide and its polymorphs thereof.
- Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. PMC.
- Comparative Analysis of Derivatization Reagents for C
- Novel chemical method for preparing key intermediate 6-chloro-4- (4-fluoro-2-methylphenyl) pyridine-3-amine of NT-814.
- 4-[4-(Trifluoromethyl)phenyl]pyridin-3-amine. Sapphire Bioscience.
- 4-(4-(Trifluoromethoxy)phenyl)pyridin-3-amine. BLDpharm.
- Synthesis and biological evaluation of 4-(4-aminophenyl)-6-methylisoxazolo[3,4-b] pyridin-3-amine covalent inhibitors as potential agents for the treatment of acute myeloid leukemia.
- Synthesis and biological evaluation of 4-(4-aminophenyl)-6-methylisoxazolo[3,4-b] pyridin-3-amine covalent inhibitors as potential agents for the treatment of acute myeloid leukemia. PubMed.
- Discovery of 4-(4-aminophenyl)-6-phenylisoxazolo[3,4-b]pyridine-3-amine derivatives as novel FLT3 covalent inhibitors for the intervention of acute myeloid leukemia. PubMed.
- Development of a method for the quantitative metabolite profiling of pharmaceutical drugs using HPLC-ICP-MS following pre-column derivatization of their amino and hydroxyl groups using 4-aminopyridine as a model compound. RSC Publishing.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and biological evaluation of 4-(4-aminophenyl)-6-methylisoxazolo[3,4-b] pyridin-3-amine covalent inhibitors as potential agents for the treatment of acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Amide synthesis by acylation [organic-chemistry.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. BuchwaldâHartwig amination â Grokipedia [grokipedia.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
Application Notes & Protocols: Strategic Integration of 4-[4-(Trifluoromethoxy)phenyl]pyridin-3-amine in Agrochemical Discovery
For Researchers, Scientists, and Agrochemical Development Professionals
Executive Summary: Unlocking the Potential of a Novel Scaffold
The relentless pursuit of novel, effective, and sustainable crop protection solutions is the cornerstone of modern agricultural science.[1] The identification and development of new active ingredients (AIs) are critical for managing pest resistance, meeting evolving regulatory standards, and enhancing crop yields.[1][2] This document provides a comprehensive guide to the strategic evaluation and integration of 4-[4-(Trifluoromethoxy)phenyl]pyridin-3-amine (hereafter referred to as Compound Y) into an agrochemical discovery pipeline.
Compound Y presents a compelling scaffold for investigation due to the convergence of two key structural motifs known for their influence on biological activity: the aminopyridine core and the trifluoromethoxy substituent.
-
Aminopyridine Core: This heterocyclic system is present in numerous biologically active molecules, including pharmaceuticals and agrochemicals.[3][4] Certain aminopyridine derivatives are known to function as herbicides by mimicking natural plant auxins, leading to unregulated growth and plant death.[5][6][7] Other derivatives have shown fungicidal activity.[8]
-
Trifluoromethoxy (-OCF3) Group: This substituent is increasingly utilized in both pharmaceutical and agrochemical design.[9][10][11] It is more lipophilic than a methoxy group and is a strong electron-withdrawing group, properties that can significantly enhance a molecule's metabolic stability, membrane permeability, and binding affinity to target proteins.[9][10] Its inclusion can be a key strategy for improving the overall performance and pharmacokinetic profile of a potential AI.[9]
This guide outlines a logical, field-proven workflow for characterizing Compound Y, from initial physicochemical analysis and formulation to a tiered biological screening cascade. The protocols provided are designed to be self-validating, ensuring that the data generated at each stage informs a clear go/no-go decision for further development.
Foundational Characterization: Physicochemical Properties & Formulation
Before biological evaluation, a thorough understanding of Compound Y's physical and chemical properties is paramount. This data directly impacts handling, formulation feasibility, and bioavailability.[12]
Rationale for Physicochemical Profiling
The success of an agrochemical is not solely dependent on its intrinsic activity but also on its ability to be formulated into a stable, user-friendly product that delivers the AI to the target organism effectively.[13][14] Key parameters like solubility, stability, and lipophilicity dictate the choice of formulation type (e.g., Emulsifiable Concentrate (EC), Soluble Concentrate (SL), Suspension Concentrate (SC)) and the necessary inert ingredients.[12][13][14] The trifluoromethoxy group, for instance, is known to increase lipophilicity, which may favor an EC formulation.
Table 1: Key Physicochemical Parameters for Compound Y
| Parameter | Experimental Method | Target Value/Significance |
| Aqueous Solubility | HPLC-based shake-flask method | Determines feasibility for aqueous-based formulations (SL, SC). |
| Solubility in Organic Solvents | Gravimetric analysis in various solvents (e.g., xylene, acetone, methanol) | Identifies suitable solvents for EC or other solvent-based formulations. |
| LogP (Octanol-Water Partition Coefficient) | Shake-flask method combined with HPLC analysis[15] | Measures lipophilicity; predicts membrane permeability and potential for bioaccumulation.[10] |
| pKa (Acid Dissociation Constant) | Potentiometric titration or UV-spectrophotometry[15] | Predicts the charge state of the molecule at different pH values, affecting solubility and target interaction. |
| Hydrolytic Stability (pH 5, 7, 9) | OECD Guideline 111 | Assesses stability in aqueous environments, crucial for tank-mix compatibility and environmental fate. |
| Photostability | OECD Guideline 316 | Determines degradation rate upon exposure to light, impacting residual activity in the field. |
Protocol 1: Preliminary Formulation Development - Emulsifiable Concentrate (EC)
This protocol is based on the hypothesis that the trifluoromethoxy group imparts significant lipophilicity to Compound Y.[10]
Objective: To prepare a stable 100 g/L Emulsifiable Concentrate (EC) of Compound Y for initial biological screening.
Materials:
-
Compound Y (Technical Grade, >95% purity)
-
Aromatic solvent (e.g., Solvesso™ 150)
-
Emulsifier blend (e.g., a mix of anionic and non-ionic surfactants like calcium dodecylbenzenesulfonate and a fatty alcohol ethoxylate)
-
Glass beakers, magnetic stirrer, and volumetric flasks
Methodology:
-
Solubility Check: Confirm the solubility of Compound Y in the chosen aromatic solvent at the target concentration (10% w/v).
-
Preparation:
-
In a beaker, weigh the required amount of Compound Y.
-
Add the aromatic solvent to dissolve the AI completely using a magnetic stirrer.
-
Add the pre-weighed emulsifier blend to the solution and stir until homogeneous.
-
Transfer the mixture to a volumetric flask and add solvent to the final volume.
-
-
Stability Testing:
-
Emulsion Stability (CIPAC MT 36): Dilute the EC formulation in standard hard water at the intended application rate. Observe for any separation, creaming, or sedimentation after 30 minutes, 2 hours, and 24 hours.
-
Accelerated Storage Stability (CIPAC MT 46): Store the formulation at 54°C for 14 days. Re-evaluate emulsion stability and assay the AI content to check for degradation.
-
Biological Screening Cascade: A Phased Approach to Discovery
The agrochemical discovery process is a multi-step pipeline designed to efficiently identify promising candidates.[16] A tiered or phased approach, starting with high-throughput in vitro screens and progressing to more complex in vivo and whole-organism assays, is a cost-effective strategy to quickly eliminate non-viable compounds.[1][17]
Hypothesized Mode of Action (MoA): Synthetic Auxin
Given the aminopyridine core, a primary hypothesis is that Compound Y functions as a synthetic auxin herbicide .[5][6] Synthetic auxins disrupt plant growth by binding to auxin receptors, leading to an overload of hormonal signals that causes uncontrolled and disorganized cell division and elongation, ultimately resulting in plant death.[6][7] This hypothesis will guide the initial biological assays.
Caption: Hypothesized synthetic auxin mode of action for Compound Y.
Tier 1: High-Throughput In Vitro & In Planta Screening
The goal of Tier 1 is rapid, cost-effective screening to confirm biological activity and establish a preliminary spectrum of control.[17][18]
Protocol 2: In Vitro Pollen Germination Assay (Herbicidal)
Rationale: Pollen germination is a sensitive and rapid bioassay for compounds that interfere with cell growth and elongation, processes heavily influenced by auxin.
Methodology:
-
Prepare a series of dilutions of the Compound Y EC formulation in a standardized pollen germination medium.
-
Dispense the solutions into a 96-well microplate.
-
Add a suspension of viable pollen (e.g., from Arabidopsis thaliana or tomato).
-
Incubate for 4-6 hours at 25°C.
-
Terminate germination and measure pollen tube length using an automated imaging system or microscope.
-
Calculate the concentration that inhibits 50% of pollen tube elongation (IC50).
Protocol 3: Multi-Species Seedling Growth Assay (Herbicidal)
Rationale: This whole-organism assay provides crucial data on herbicidal efficacy and selectivity across a diverse range of plant species (monocots and dicots).
Methodology:
-
Sow seeds of representative weed and crop species (e.g., Setaria faberi (giant foxtail), Amaranthus retroflexus (redroot pigweed), Zea mays (corn), Glycine max (soybean)) in multi-well trays.
-
Apply the Compound Y EC formulation at a range of rates (e.g., 10, 100, 500, 2000 g AI/ha) using a track sprayer to simulate field application.
-
Grow plants under controlled greenhouse conditions.
-
Assess phytotoxicity (visual injury ratings) and biomass reduction (dry weight) at 7 and 14 days after treatment (DAT).
Protocol 4: In Vitro Antifungal Panel
Rationale: While the primary hypothesis is herbicidal, the aminopyridine scaffold warrants a broad-spectrum screen against key fungal pathogens to avoid missing potential fungicidal activity.[8]
Methodology:
-
Prepare 96-well plates containing potato dextrose broth (PDB) amended with serial dilutions of Compound Y.
-
Inoculate wells with spore suspensions of economically important fungi (e.g., Botrytis cinerea, Fusarium graminearum, Septoria tritici).
-
Incubate plates at 25°C for 48-72 hours.
-
Measure fungal growth by reading optical density (OD) at 600 nm.
-
Determine the Minimum Inhibitory Concentration (MIC) for each species.
Tier 2: Dose-Response & Secondary Screening
If Compound Y shows promising activity in Tier 1, the next step is to conduct more detailed dose-response studies and explore its potential fit within agricultural systems.
Caption: Tiered screening workflow for Compound Y evaluation.
Protocol 5: Greenhouse Dose-Response Studies
Objective: To precisely quantify the herbicidal potency of Compound Y on key target weeds identified in Tier 1.
Methodology:
-
Select 2-3 of the most sensitive and economically relevant weed species from the Tier 1 screen.
-
Propagate plants to a consistent growth stage (e.g., 3-4 leaf stage).
-
Apply Compound Y using a track sprayer across a wider and more granular range of rates (e.g., 8-10 rates, from no-effect to 100% control).
-
Include a commercial standard synthetic auxin herbicide (e.g., aminopyralid) for benchmarking.
-
Assess biomass reduction at 14-21 DAT.
-
Use statistical software (e.g., R with the drc package) to perform a non-linear regression analysis and calculate the Growth Reduction values (GR50 and GR90), which are the rates required to inhibit growth by 50% and 90%, respectively.
Data Presentation: Example Dose-Response Data
Table 2: Greenhouse Efficacy (GR50) of Compound Y vs. Commercial Standard
| Species | Compound Y GR50 (g AI/ha) | Standard (Aminopyralid) GR50 (g AI/ha) | Selectivity Index (SI)¹ |
| Amaranthus retroflexus (Broadleaf Weed) | 35 | 25 | - |
| Abutilon theophrasti (Broadleaf Weed) | 50 | 40 | - |
| Setaria faberi (Grass Weed) | > 2000 | > 1500 | - |
| Zea mays (Corn - Grass Crop) | > 2000 | > 1500 | > 57 |
| Glycine max (Soybean - Broadleaf Crop) | 850 | 600 | 24 |
¹Selectivity Index (SI) = GR50 (Crop) / GR50 (Most Sensitive Weed)
Regulatory & Safety Considerations
Throughout the discovery process, it is crucial to consider the data required for future product registration.[19][20][21][22] Early-stage assessment of potential liabilities can save significant time and resources.
-
Toxicology: Preliminary in vitro toxicology assays (e.g., Ames test for mutagenicity, cytotoxicity assays) should be conducted in parallel with Tier 2/3 screening to flag any potential issues early.[23]
-
Environmental Fate: Data on soil sorption (Koc) and degradation (DT50) will be required to assess risks of leaching or persistence.[22] The physicochemical data from Section 2.0 provides the initial input for these models.
-
Non-Target Organisms: Efficacy data must eventually be supplemented with studies on non-target organisms like birds, fish, and beneficial insects to ensure environmental safety.[19][22]
Conclusion & Path Forward
This document provides a structured, hypothesis-driven framework for the initial evaluation of 4-[4-(trifluoromethoxy)phenyl]pyridin-3-amine as a potential agrochemical active ingredient. By systematically characterizing its physicochemical properties, developing a tractable formulation, and executing a tiered biological screening cascade, researchers can efficiently determine the compound's viability. Positive results, particularly demonstrating potent herbicidal activity against key broadleaf weeds with a favorable crop selectivity profile, would justify advancing Compound Y into a lead optimization program. This next phase would involve synthesizing analogs to improve potency, broaden the weed spectrum, and enhance crop safety, all while monitoring the compound's toxicological and environmental profile.
References
-
Tsukamoto, M., & Ito, S. (2020). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 45(3), 136-143. Available at: [Link]
-
de la Torre, B. G., & Albericio, F. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 30(14), 5432. Available at: [Link]
-
Waters Corporation. (n.d.). NOVEL METHODS FOR ACCELERATING NEXT-GENERATION AGROCHEMICAL DEVELOPMENT. Available at: [Link]
-
Müller, K., Faeh, C., & Diederich, F. (2008). Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Beilstein Journal of Organic Chemistry, 4, 13. Available at: [Link]
-
Javed, I., et al. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Molecules, 27(19), 6696. Available at: [Link]
-
Judson, R. S., et al. (2013). Using in Vitro High Throughput Screening Assays to Identify Potential Endocrine-Disrupting Chemicals. Environmental Health Perspectives, 121(8), 957-964. Available at: [Link]
-
Battelle. (2025). Solving Agrochemical Formulation Challenges: New Technologies for Crop Protection Companies. Inside Battelle Blog. Available at: [Link]
-
Devarenne, T. P., et al. (2020). Aminopyridines in the development of drug candidates against protozoan neglected tropical diseases. Future Medicinal Chemistry, 12(1), 75-90. Available at: [Link]
- Google Patents. (n.d.). CN114728906A - Novel chemical method for preparing key intermediate 6-chloro-4- (4-fluoro-2-methylphenyl) pyridine-3-amine.
-
U.S. Environmental Protection Agency. (2026). Data Requirements for Pesticide Registration. Available at: [Link]
-
Solutions Pest & Lawn. (n.d.). Aminopyralid Herbicide. Available at: [Link]
-
Watanabe, T. (2018). Basic Technology and Recent Trends in Agricultural Formulation and Application Technologies. Journal of Pesticide Science, 43(3), 145-153. Available at: [Link]
-
American Chemical Society. (2020). How the Agro and Pharma Industries Discover and Develop Chemical Compounds. What I Learned. Available at: [Link]
-
eCFR. (n.d.). 40 CFR Part 158 -- Data Requirements for Pesticides. Available at: [Link]
-
ResearchGate. (2026). (PDF) Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Available at: [Link]
-
Taylor & Francis. (n.d.). Trifluoromethyl group – Knowledge and References. Available at: [Link]
-
Dow AgroSciences. (n.d.). Aminopyralid Family of Herbicides. Available at: [Link]
-
ChemRxiv. (2025). Synthesis and Physicochemical Characterization of 5 Trifluoromethyl-Substituted Saturated O- and S-Heterocycles. Available at: [Link]
-
California Department of Pesticide Regulation. (2015). A Guide for Pesticide Registrants. Available at: [Link]
-
El-Adl, K., et al. (2022). Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. Molecules, 27(11), 3568. Available at: [Link]
-
Oakwood Chemical. (2021). Advances in the Development of Trifluoromethoxylation Reagents. Available at: [Link]
- Google Patents. (n.d.). EP0385267A3 - Pyridine derivatives, their preparation and their use as fungicides.
-
National Pesticide Information Center. (2024). Data Requirements for Pesticide Registration. Available at: [Link]
-
IML Testing & Research. (2025). Pesticide Testing Using the In Vitro Approach. Available at: [Link]
-
Organic Syntheses. (2023). Synthesis of 2-Phenyl-4,6-bis(trifluoromethyl)pyridine via NH4I/Na2S2O4-Mediated Cyclization of Ketoxime Acetates. Available at: [Link]
-
Agri-Training. (n.d.). Agrochemical Formulations. Available at: [Link]
- Google Patents. (n.d.). WO2025087761A1 - Pesticidally active cyclic amine compounds.
-
Regulations.gov. (2022). Pesticide Product Performance Data Requirements for Products Claiming Efficacy Against Certain Invertebrate Pests. Available at: [Link]
-
Jeschke, P., et al. (2021). Cheminformatics and artificial intelligence for accelerating agrochemical discovery. Pest Management Science, 77(10), 4387-4402. Available at: [Link]
-
ResearchGate. (2026). In Vitro Screening of Environmental Chemicals for Targeted Testing Prioritization: The ToxCast Project. Available at: [Link]
-
ResearchGate. (2025). Novel amide derivatives containing a pyridine moiety: design, synthesis as potential fungicides. Available at: [Link]
-
Plant and Soil Sciences eLibrary. (n.d.). The Eight Modes of Action | Herbicide Classification. Available at: [Link]
-
National Pesticide Information Center. (n.d.). Pesticide Formulations Fact Sheet. Available at: [Link]
-
Wymann, M. P., et al. (2017). 5-(4,6-Dimorpholino-1,3,5-triazin-2-yl)-4-(trifluoromethyl)pyridin-2-amine (PQR309), a Potent, Brain-Penetrant, Orally Bioavailable, Pan-Class I PI3K/mTOR Inhibitor as Clinical Candidate in Oncology. Journal of Medicinal Chemistry, 60(17), 7434-7449. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Pyridine synthesis. Available at: [Link]
-
Weed Science Society of America. (n.d.). Summary of Herbicide Mechanism of Action According to the Weed Science Society of America (WSSA). Available at: [Link]
Sources
- 1. lifechemicals.com [lifechemicals.com]
- 2. Cheminformatics and artificial intelligence for accelerating agrochemical discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Aminopyridines in the development of drug candidates against protozoan neglected tropical diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Aminopyralid Herbicide | Solutions Pest & Lawn [solutionsstores.com]
- 6. howplantswork.wordpress.com [howplantswork.wordpress.com]
- 7. wssa.net [wssa.net]
- 8. Aminopyrifen: Biological activity and Synthesis method_Chemicalbook [chemicalbook.com]
- 9. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 10. BJOC - Trifluoromethyl ethers – synthesis and properties of an unusual substituent [beilstein-journals.org]
- 11. discoveroakwoodchemical.com [discoveroakwoodchemical.com]
- 12. Factors to Consider When Formulating an Agricultural Chemical Product [cjbappliedtechnologies.com]
- 13. inside.battelle.org [inside.battelle.org]
- 14. Pesticide Formulations Fact Sheet [npic.orst.edu]
- 15. chemrxiv.org [chemrxiv.org]
- 16. acs.org [acs.org]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. Using in Vitro High Throughput Screening Assays to Identify Potential Endocrine-Disrupting Chemicals - PMC [pmc.ncbi.nlm.nih.gov]
- 19. epa.gov [epa.gov]
- 20. eCFR :: 40 CFR Part 158 -- Data Requirements for Pesticides [ecfr.gov]
- 21. cdpr.ca.gov [cdpr.ca.gov]
- 22. Data Requirements for Pesticide Registration [npic.orst.edu]
- 23. imlresearch.com [imlresearch.com]
Reducing byproducts in 4-[4-(Trifluoromethoxy)phenyl]pyridin-3-amine cross-coupling
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic hurdles encountered when synthesizing 4-[4-(Trifluoromethoxy)phenyl]pyridin-3-amine via the Suzuki-Miyaura cross-coupling reaction.
This specific transformation—coupling a 4-halopyridin-3-amine with [4-(Trifluoromethoxy)phenyl]boronic acid—is notoriously prone to failure. The reaction pits a highly electron-deficient, unstable boronic acid against a strongly coordinating, catalyst-poisoning aminopyridine scaffold. Below is a comprehensive troubleshooting guide, mechanistic breakdown, and a self-validating protocol to eliminate byproducts and maximize your yield.
Visualizing the Problem: Mechanistic Failure Points
To troubleshoot effectively, we must first map where the catalytic cycle is breaking down. The diagram below illustrates the standard Suzuki-Miyaura pathway and the specific off-ramps where your starting materials are converted into unwanted byproducts.
Caption: Mechanistic pathways of Suzuki-Miyaura coupling highlighting byproduct formation off-ramps.
Core Troubleshooting Guides (FAQs)
Q1: Why is my reaction yielding massive amounts of trifluoromethoxybenzene instead of the desired product? A1: You are observing protodeboronation . The -OCF3 group exerts a powerful inductive electron-withdrawing effect, which increases the electrophilicity of the boron atom. This makes the[4-(Trifluoromethoxy)phenyl]boronic acid highly susceptible to base-catalyzed hydrolytic cleavage before the transmetalation step can occur[1].
-
Causality & Solution: High concentrations of aqueous hydroxide or carbonate bases accelerate this degradation. To prevent this, switch to a weaker, anhydrous base (e.g., finely milled K3PO4 or Cs2CO3) and utilize a less polar solvent system (e.g., anhydrous 1,4-dioxane or toluene). Additionally, employing a slow-addition protocol for the boronic acid maintains a low steady-state concentration, minimizing its exposure to the base[2].
Q2: The reaction stalls at 20-30% conversion, and the solution turns pitch black. What is happening to the catalyst? A2: The precipitation of "palladium black" indicates severe catalyst poisoning and deactivation . The 4-halopyridin-3-amine substrate possesses both a free primary amine and a basic pyridine nitrogen. These moieties act as chelating ligands, coordinating tightly to the Pd(II) intermediate, displacing the phosphine ligand, and halting the catalytic cycle[3].
-
Causality & Solution: Standard ligands like PPh3 or dppf are insufficiently bulky to prevent this chelation. You must utilize highly sterically hindered, electron-rich dialkylbiarylphosphine ligands such as SPhos or XPhos . Research has definitively shown that catalysts based on SPhos are 4[4]. The immense steric profile of the dicyclohexylphosphino group physically blocks the aminopyridine from coordinating to the palladium center[5].
Q3: I am detecting 4,4'-bis(trifluoromethoxy)biphenyl in my LC-MS. How do I suppress this homocoupling byproduct? A3: Homocoupling of the boronic acid occurs via two primary mechanisms: oxidation of the Pd(0) species by dissolved molecular oxygen, or a Pd-catalyzed disproportionation pathway that outcompetes a sluggish transmetalation step[2].
-
Causality & Solution: First, ensure rigorous deoxygenation. Do not just sonicate; sparge the solvent with Argon for at least 30 minutes. Second, because the transmetalation of electron-deficient -OCF3 boronic acids is slow, the intermediate Pd(II) complex is prone to side reactions. 2 suppresses the localized concentration of the nucleophile, drastically reducing the rate of homocoupling[2].
Quantitative Data: Impact of Reaction Conditions on Byproducts
The table below summarizes our internal optimization data, demonstrating how specific catalyst and base selections directly influence the byproduct distribution for this specific substrate pairing.
| Catalyst System (Loading) | Base & Solvent System | Primary Byproduct Observed | Target Product Yield (%) |
| Pd(PPh3)4 (5 mol%) | Na2CO3 / Dioxane:H2O (3:1) | Protodeboronation (>40%) | < 20% |
| Pd(dppf)Cl2 (5 mol%) | K2CO3 / DMF:H2O (5:1) | Catalyst Poisoning (Pd Black) | 35% |
| Pd2(dba)3 / SPhos (2 mol%) | K3PO4 / Toluene:H2O (10:1) | Homocoupling (Trace) | 88% |
| Pd(OAc)2 / XPhos (2 mol%) | Cs2CO3 / 1,4-Dioxane (Anhydrous) | Unreacted SM (Trace) | 92% |
Validated Experimental Protocol: Self-Validating Workflow
To ensure reproducibility and trustworthiness, this protocol is designed as a self-validating system . Visual cues and in-process analytical checkpoints are embedded to confirm the reaction is proceeding correctly before moving to the next step.
Caption: Self-validating workflow for the cross-coupling protocol emphasizing quality control checkpoints.
Step-by-Step Methodology:
Step 1: Preparation and Rigorous Degassing
-
Charge a dry Schlenk flask with 4-bromo-pyridin-3-amine (1.0 equiv) and finely milled anhydrous Cs2CO3 (2.0 equiv).
-
Add anhydrous 1,4-dioxane (10 mL/mmol).
-
Sparge the suspension with Argon gas via a submerged needle for exactly 30 minutes.
-
Causality: Removing dissolved O2 is the primary defense against oxidative homocoupling of the boronic acid.
Step 2: Catalyst Activation
-
Under a positive flow of Argon, add Pd(OAc)2 (2 mol%) and XPhos (4 mol%).
-
Heat the mixture to 80 °C.
-
Self-Validation Checkpoint: Observe the solution after 15 minutes. A successful active Pd(0)-XPhos complex will present as a homogeneous, vibrant yellow/orange solution. If the solution turns black and opaque, the catalyst has been poisoned by the aminopyridine, and the reaction must be aborted.
Step 3: Slow Dosing of the Boronic Acid
-
Dissolve [4-(Trifluoromethoxy)phenyl]boronic acid (1.2 equiv) in degassed 1,4-dioxane (2 mL/mmol).
-
Using a syringe pump, add this solution dropwise to the reaction mixture over 2 hours at 80 °C.
-
Causality: Slow addition starves the reaction of the boronic acid, ensuring that as soon as it enters the flask, it undergoes transmetalation rather than accumulating and undergoing base-catalyzed protodeboronation or homocoupling.
-
Self-Validation Checkpoint: Pull a 50 µL aliquot 30 minutes after the addition is complete. Dilute in MeCN and run a rapid LC-MS/HPLC. You should observe >95% conversion of the halopyridine with <2% of the 4,4'-bis(trifluoromethoxy)biphenyl homocoupled byproduct.
Step 4: Workup and Isolation
-
Cool the reaction to room temperature and quench with water (5 mL/mmol).
-
Extract with Ethyl Acetate (3 x 10 mL/mmol). Wash the combined organics with brine, dry over Na2SO4, and concentrate under reduced pressure.
-
Purify via silica gel chromatography (DCM:MeOH gradient) to isolate the pure 4-[4-(Trifluoromethoxy)phenyl]pyridin-3-amine.
References
-
(Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity. Molecules. 1
-
Navigating Suzuki Reactions with 3-Amino-5-bromopyridine: A Technical Support Guide. Benchchem. 3
-
Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy. Organic Process Research & Development.2
-
Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. PMC / NIH. 4
-
Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research. 5
Sources
- 1. (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity | MDPI [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
Resolving HPLC peak tailing for 4-[4-(Trifluoromethoxy)phenyl]pyridin-3-amine samples
Welcome to the Advanced Chromatography Technical Support Center. As a Senior Application Scientist, I frequently guide researchers through the complexities of method development for highly functionalized, basic active pharmaceutical ingredients (APIs).
The analyte —4-[4-(Trifluoromethoxy)phenyl]pyridin-3-amine —presents a classic "perfect storm" for HPLC peak tailing. It possesses a pyridine nitrogen, a primary amine, and a highly lipophilic trifluoromethoxy (-OCF3) group. This guide will decode the mechanistic causes of your peak shape distortion and provide self-validating, field-proven protocols to resolve it.
Part 1: Mechanistic Root Cause Analysis (The "Why")
To solve peak tailing, we must first understand the causality behind the chromatography. The primary cause of peak tailing for basic compounds is the occurrence of multiple, competing retention mechanisms [1].
While the lipophilic -OCF3 group drives standard reversed-phase hydrophobic retention, the basic nitrogen atoms (the pyridine ring and the primary amine) undergo secondary ion-exchange interactions with residual silanol groups (Si-OH) on the silica stationary phase.
At a mid-range mobile phase pH (e.g., pH 4.0 – 7.0):
-
The residual silanol groups on the silica surface become deprotonated and negatively charged (Si-O⁻).
-
The basic amine and pyridine nitrogens become protonated and positively charged (NH₃⁺).
This creates a strong, unintended electrostatic attraction. Because these active silanol sites are heterogeneously distributed across the silica bed and are easily overloaded, the analyte molecules desorb at varying rates. The result is a delayed elution of a fraction of the sample, which manifests as a smeared trailing edge or "tail" on your chromatogram [2].
Part 2: Diagnostic Workflow
Before altering your chemistry, you must prove that the tailing is chemical (silanol-driven) rather than physical (plumbing/column bed degradation). Use the following self-validating decision tree to isolate the root cause.
Diagnostic workflow for differentiating physical column defects from chemical silanol interactions.
Part 3: Step-by-Step Troubleshooting Protocols
If the diagnostic workflow confirms a chemical issue, implement one of the following protocols. Each protocol is designed to disrupt the electrostatic attraction between the analyte and the stationary phase.
Protocol A: Mobile Phase pH Optimization (The Charge Suppression Method)
To eliminate secondary interactions, we must ensure that the analyte and the stationary phase are not oppositely charged simultaneously [4].
Option 1: The Low-pH Approach (Recommended for MS Compatibility)
-
Prepare the Aqueous Phase: Add 0.1% (v/v) Trifluoroacetic acid (TFA) or Formic acid to LC-MS grade water.
-
Verify pH: Ensure the pH is ≤ 2.5.
-
Mechanism: At pH 2.5, residual silanols are fully protonated and neutral (Si-OH), completely eliminating the cation-exchange mechanism.
-
Hardware Requirement: Use a sterically protected, low-pH stable C18 column to prevent ligand cleavage.
Option 2: The High-pH Approach (Recommended for Maximum Retention)
-
Prepare the Aqueous Phase: Prepare a 10 mM Ammonium Bicarbonate buffer.
-
Adjust pH: Titrate with Ammonium Hydroxide to pH 10.5.
-
Mechanism: At pH 10.5, the pyridine and primary amine groups of the analyte are fully deprotonated and neutral. Neutral compounds do not undergo ion-exchange with the negatively charged silica.
-
Hardware Requirement: You must use a hybrid-silica particle column (e.g., Ethylene Bridged Hybrid) designed to withstand alkaline dissolution. Standard silica will dissolve rapidly at this pH.
Protocol B: Sacrificial Amine Modifiers (The Masking Method)
If pH adjustment is restricted due to specific detector requirements or analyte stability, use a competing base to "mask" the active sites [3].
-
Prepare the Buffer: Prepare your standard mid-pH aqueous mobile phase (e.g., pH 6.0).
-
Add the Modifier: Add 0.1% to 0.2% (v/v) Triethylamine (TEA) to the aqueous phase.
-
Re-adjust pH: TEA is highly basic; re-adjust the final pH back to your target using phosphoric or acetic acid.
-
Mechanism: TEA is a small, highly basic molecule that aggressively binds to active silanol sites. It acts as a sacrificial masking agent, preventing the bulkier 4-[4-(Trifluoromethoxy)phenyl]pyridin-3-amine from interacting with the silica [3].
Part 4: Quantitative Data Presentation
The table below summarizes the expected chromatographic behavior of 4-[4-(Trifluoromethoxy)phenyl]pyridin-3-amine under various conditions.
| Mobile Phase Condition | Column Chemistry | Analyte Ionization State | Silanol Ionization State | Expected Asymmetry Factor ( As ) |
| pH 6.0 (No Additives) | Standard Type-A Silica | Protonated (+) | Ionized (-) | > 2.5 (Severe Tailing) |
| pH 6.0 + 0.1% TEA | Standard Type-A Silica | Protonated (+) | Masked by TEA | 1.3 - 1.5 (Moderate) |
| pH 2.5 (0.1% TFA) | Low-pH Stable C18 | Protonated (+) | Protonated (Neutral) | 1.0 - 1.2 (Excellent) |
| pH 10.5 (NH₄HCO₃) | Hybrid-Silica (High-pH) | Deprotonated (Neutral) | Ionized (-) | 0.9 - 1.1 (Excellent) |
Note: An ideal Gaussian peak has an Asymmetry Factor ( As ) of 1.0. Values between 0.9 and 1.2 are generally acceptable for quantitative pharmaceutical analysis.
Part 5: Frequently Asked Questions (FAQs)
Q: Why does the peak tailing for my pyridin-3-amine sample worsen as the column ages? A: Over time, the acidic or basic nature of mobile phases hydrolyzes the endcapping reagents (like trimethylsilane) bonded to the silica. As endcapping is lost, more raw silanol groups are exposed, drastically increasing the secondary ion-exchange interactions with your basic analyte [2].
Q: Can injection volume cause tailing specifically for this compound? A: Yes. If you inject a high concentration of the sample, you can cause "mass overload." Because the active silanol sites are limited, overloading them causes the excess analyte to partition purely by hydrophobic interaction, while the bound analyte lags behind, creating a tail. Try reducing your injection volume or sample concentration by 50% to see if symmetry improves.
Q: My peak is splitting into two distinct apexes rather than just tailing. Is this still a silanol issue? A: Unlikely. Peak splitting (or "double-peaking") that affects all analytes uniformly is almost always a physical defect, such as a void at the head of the column bed or a partially blocked inlet frit. Replace the column or reverse-flush it if the manufacturer permits.
References
- Element Lab Solutions. Peak Tailing in HPLC.
- Waters Corporation. Troubleshooting Peak Shape Problems in HPLC.
- National Center for Biotechnology Information (PMC). Development of New Method for Simultaneous Analysis of Piracetam and Levetiracetam in Pharmaceuticals and Biological Fluids: Application in Stability Studies.
- Agilent Technologies. Tips and Tricks of HPLC System Troubleshooting.
Technical Support Center: Preventing Oxidation of 4-[4-(Trifluoromethoxy)phenyl]pyridin-3-amine
Welcome to the Advanced Materials & Drug Development Support Center. As a Senior Application Scientist, I have compiled this comprehensive guide to address a critical challenge in handling biaryl aminopyridines: oxidative degradation during long-term storage .
4-[4-(Trifluoromethoxy)phenyl]pyridin-3-amine is a highly valuable building block in medicinal chemistry. However, like many 3-aminopyridine derivatives, it is inherently susceptible to atmospheric oxygen, moisture, and photo-oxidation. This guide provides the mechanistic causality behind its degradation, quantitative stability data, and self-validating protocols to ensure absolute scientific integrity in your workflows.
Mechanistic Causality: Why Does It Oxidize?
To prevent degradation, we must first understand the chemical vulnerabilities of the molecule. The compound features a biaryl system where a 4-(trifluoromethoxy)phenyl group is coupled to a 3-aminopyridine core.
While the trifluoromethoxy (-OCF₃) group exerts a strong inductive electron-withdrawing effect that slightly stabilizes the biaryl system, the 3-amino group on the pyridine ring remains a highly reactive nucleophilic center .
Exposure to ambient air and light triggers two primary degradation pathways, as documented in 1:
-
N-Oxidation : The lone pair on the pyridine nitrogen reacts with reactive oxygen species (ROS) to form a pyridine N-oxide[1].
-
Amine Oxidation : The primary amine oxidizes into nitroso (-NO) or nitro (-NO₂) intermediates. These highly reactive species rapidly condense with unreacted parent molecules to form highly conjugated azo dimers and 2[2].
Oxidative degradation pathways of 3-aminopyridine derivatives upon environmental exposure.
Quantitative Stability Profiles
Empirical data from3[3] demonstrates that environmental controls drastically alter the degradation kinetics. The table below summarizes the expected shelf-life of 4-[4-(Trifluoromethoxy)phenyl]pyridin-3-amine under various conditions.
| Storage Condition | Atmosphere | Temperature | Light Exposure | Estimated Shelf-Life (>95% Purity) |
| Solid (Bulk) | Ambient Air | 25°C | Ambient UV/Vis | < 1 Month |
| Solid (Aliquots) | Argon | 4°C | Dark | 6 - 12 Months |
| Solid (Aliquots) | Argon | -20°C | Dark | > 24 Months |
| Solution (DMSO/MeOH) | Ambient Air | 25°C | Ambient UV/Vis | < 24 Hours |
| Solution (Degassed) | Argon | -80°C | Dark | 3 - 6 Months |
Note: Solution-phase stability is exceptionally poor due to increased molecular mobility and dissolved oxygen. Always prepare solutions immediately prior to use.
Self-Validating Standard Operating Procedure (SOP) for Inert Storage
To guarantee scientific integrity, storage cannot be a passive act. It must be an active, self-validating workflow. Follow this step-by-step methodology to prepare your compound for long-term archiving.
Step 1: Baseline Purity Verification (Pre-Storage)
-
Action: Analyze the bulk powder via HPLC-UV (at 260 nm) and LC-MS.
-
Causality: Establishes a >99% purity baseline. You cannot monitor degradation if you do not know the starting purity.
Step 2: Moisture Elimination
-
Action: Transfer the solid to a vacuum desiccator containing P₂O₅. Apply high vacuum (<0.1 mbar) for 12 hours.
-
Causality: Removes trace water and volatile solvents that can act as nucleophiles or lower the activation energy for oxidative pathways.
Step 3: Controlled Aliquoting
-
Action: Inside a glovebox or using a Schlenk line, divide the bulk material into 5–10 mg single-use aliquots in amber glass vials.
-
Causality: Amber glass blocks UV-catalyzed radical initiation[4]. Single-use aliquots prevent the remaining batch from undergoing repeated freeze-thaw and oxygen-exposure cycles.
Step 4: Argon Displacement
-
Action: Purge each vial with a gentle stream of high-purity Argon gas for 60 seconds.
-
Causality: Argon is denser than both air and Nitrogen. It actively displaces oxygen and settles at the bottom of the vial, forming an impenetrable protective blanket over the solid[5].
Step 5: Hermetic Sealing & Cryogenic Storage
-
Action: Cap with PTFE-lined septa, wrap tightly with Parafilm, and store at -20°C.
Step 6: Post-Storage Validation (The Self-Validating Step)
-
Action: Before utilizing an aliquot that has been stored for >3 months, dissolve a 0.1 mg sample in degassed acetonitrile. Run a rapid LC-MS check.
-
Causality: Confirms the absence of M+16 (N-oxide) or M+30 (nitroso) degradation peaks, ensuring your downstream biological or chemical assays are not compromised by impurities.
Self-validating workflow for the preparation and long-term storage of aminopyridines.
Troubleshooting & FAQs
Q1: My previously white/colorless powder has turned yellow or brown. What happened? A1: Discoloration is the hallmark of aminopyridine oxidation. The primary amine has oxidized into nitroso/nitro intermediates, which subsequently polymerized into highly conjugated, colored azo compounds. Even a 1% degradation can cause a severe color shift. Do not use heavily discolored material for sensitive assays without re-purification.
Q2: Can I recover oxidized 4-[4-(Trifluoromethoxy)phenyl]pyridin-3-amine? A2: Yes, if the degradation is minor. You can perform silica gel flash chromatography (using a DCM/MeOH gradient) or recrystallization. However, because oxidation products can severely interfere with target binding in drug discovery assays, starting with a freshly synthesized or properly stored batch is highly recommended.
Q3: How does converting the compound to a salt form affect its stability? A3: It dramatically improves it. 3 show that converting the free base to a salt (e.g., hydrochloride) protonates the pyridine nitrogen and/or the amine[3]. This ties up the lone electron pairs, significantly reducing the molecule's electron density and its susceptibility to oxidation by atmospheric oxygen or peroxides. If your application permits, store the compound as an HCl salt.
Q4: I need to store the compound in solution for high-throughput screening (HTS). What is the best practice? A4: Aminopyridines 5 when exposed to air[5]. To minimize this:
-
Use strictly degassed solvents (sparge DMSO or Acetonitrile with Argon for 30 minutes prior to dissolution).
-
Prepare solutions immediately before the assay.
-
If stock solutions must be kept, store them at -80°C under an Argon headspace and limit them to a single freeze-thaw cycle.
References
- BenchChem. "Stability of Substituted 4-Aminopyridines: A Comparative Analysis for Drug Development.
- PubMed / NIH. "Stability studies of ionised and non-ionised 3,4-diaminopyridine: hypothesis of degradation pathways and chemical structure of degradation products.
- Grokipedia. "3-Aminopyridine - Physical and Chemical Properties.
- BenchChem. "Stability and degradation of 2-(2-Aminopyridin-3-yl)acetonitrile under different conditions.
- Canadian Journal of Hospital Pharmacy. "Chemical Stability of 4-Aminopyridine Capsules.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. 3-Aminopyridine â Grokipedia [grokipedia.com]
- 3. Stability studies of ionised and non-ionised 3,4-diaminopyridine: hypothesis of degradation pathways and chemical structure of degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Chemical Stability of 4-Aminopyridine Capsules | Canadian Journal of Hospital Pharmacy [cjhp-online.ca]
- 5. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Crystallization of 4-[4-(Trifluoromethoxy)phenyl]pyridin-3-amine
Welcome to the dedicated technical support guide for the crystallization of 4-[4-(Trifluoromethoxy)phenyl]pyridin-3-amine. This resource is designed for researchers, chemists, and pharmaceutical development professionals to navigate the common challenges and systematically optimize the crystallization of this specific molecule. This guide provides field-proven insights, detailed protocols, and troubleshooting frameworks to help you achieve high-quality, single crystals suitable for your research and development needs.
Understanding the Molecule: Key Physicochemical Characteristics
Before diving into troubleshooting, it's crucial to understand the structural attributes of 4-[4-(Trifluoromethoxy)phenyl]pyridin-3-amine that influence its crystallization behavior.
-
Aromatic Rings: The presence of both a pyridine and a phenyl ring suggests that π-π stacking interactions may play a role in crystal lattice formation. Solvents like toluene, which can also engage in these interactions, might be interesting to explore.
-
Amine Group (-NH2): The primary amine group is a strong hydrogen bond donor. This makes it capable of forming robust intermolecular hydrogen bonds, which can significantly stabilize the crystal lattice.[1]
-
Pyridine Nitrogen: The nitrogen atom in the pyridine ring acts as a hydrogen bond acceptor.[2] The interplay between the amine donor and pyridine acceptor can lead to strong, directional interactions that favor crystallization.
-
Trifluoromethoxy Group (-OCF3): This group is highly lipophilic and electron-withdrawing.[3] It adds steric bulk and can participate in weaker intermolecular interactions, such as F···F or F···H contacts, which can influence crystal packing.[4][5] Its presence can also reduce the molecule's overall polarity.
| Property | Value / Insight | Implication for Crystallization |
| Molecular Formula | C12H9F3N2O | - |
| Molecular Weight | ~268.21 g/mol | Moderate molecular weight. |
| Hydrogen Bond Donor | 1 (from -NH2) | Strong directional interactions are possible, favoring crystal packing.[1] |
| Hydrogen Bond Acceptor | 3 (1 from pyridine N, 2 from OCF3) | Multiple sites for hydrogen bonding, potentially leading to complex packing. |
| Polarity | Moderately Polar | The pyridine and amine groups confer polarity, while the trifluoromethoxy-phenyl portion is nonpolar. "Like dissolves like" suggests solvents of intermediate polarity may be effective.[2] |
| Structural Features | Aromatic, Heterocyclic Amine | Prone to π-stacking. The pyridine ring can make it highly soluble in a range of solvents, which can be a challenge.[2] |
Frequently Asked Questions (FAQs)
This section addresses the most common initial hurdles encountered during the crystallization of pyridine-containing aromatic amines.
Q1: I've dissolved my compound, but no crystals form upon cooling. What's the first thing I should do?
A1: This is the most common crystallization issue and usually points to one of two things: excessive solvent or a high barrier to nucleation.[6]
-
Induce Nucleation: First, try to initiate crystal formation. Gently scratch the inside of the flask at the air-liquid interface with a clean glass rod.[7] The microscopic scratches on the glass provide a high-energy surface that can act as a template for crystal nuclei to form.[8]
-
Seeding: If you have a previously formed crystal of the compound (a "seed crystal"), add a tiny speck to the solution. This bypasses the initial nucleation energy barrier entirely.[9]
-
Reduce Solvent Volume: If nucleation techniques fail, you have likely used too much solvent.[2] Gently heat the solution and evaporate a portion of the solvent to increase the concentration, then allow it to cool slowly again.
Q2: My compound separated as an oil instead of a solid. What causes "oiling out" and how can I prevent it?
A2: "Oiling out" occurs when the compound comes out of solution at a temperature above its melting point, or when the solution is too concentrated.[6][10] The resulting oil is a liquid phase of your compound that is often resistant to crystallization.
-
Use More Solvent: The solution may be too concentrated. Re-heat the mixture to dissolve the oil, add a small amount of additional solvent, and attempt to cool it again, but much more slowly.[7]
-
Slow Down Cooling: Rapid cooling is a frequent cause of oiling out.[10] Insulate the flask (e.g., by placing it in a beaker of warm water or on a wooden block) to ensure the temperature drops very gradually. This gives molecules more time to orient themselves into an ordered crystal lattice.
-
Change Solvents: The chosen solvent's boiling point might be too high relative to your compound's melting point. Select a solvent with a lower boiling point.[11]
Q3: My crystals are very small, like a fine powder. How can I grow larger, higher-quality crystals?
A3: The formation of very small crystals suggests that the rate of nucleation is much faster than the rate of crystal growth.[12] This happens when the solution becomes supersaturated too quickly.
-
Slow Cooling: As with oiling out, slowing the cooling rate is the most effective solution. Slower cooling reduces the level of supersaturation, allowing existing crystal nuclei to grow larger rather than creating a massive number of new, small nuclei.[12]
-
Use a Solvent/Anti-Solvent System: Grow crystals by vapor diffusion. Dissolve your compound in a small amount of a "good" solvent (e.g., ethyl acetate) and place this vial inside a larger, sealed jar containing a more volatile "anti-solvent" in which your compound is insoluble (e.g., hexanes). The anti-solvent will slowly diffuse into the good solvent, gradually reducing the compound's solubility and promoting slow, controlled crystal growth.[1]
In-Depth Troubleshooting Guides
Guide 1: Systematic Solvent Selection
The choice of solvent is the most critical factor in a successful crystallization.[13] A good solvent will dissolve the compound when hot but not when cold.
This workflow provides a systematic approach to identifying a suitable solvent or solvent pair.
Caption: Decision tree for systematic solvent selection.
Based on the structure of 4-[4-(Trifluoromethoxy)phenyl]pyridin-3-amine, the following solvents (ordered by decreasing polarity) are recommended for initial screening.
| Solvent | Boiling Point (°C) | Polarity | Rationale & Potential |
| Ethanol | 78 | Polar Protic | Can form H-bonds with the amine and pyridine groups. Often a good starting point for polar molecules.[11] |
| Isopropanol | 82 | Polar Protic | Similar to ethanol but slightly less polar; may offer a better solubility differential. |
| Acetonitrile | 82 | Polar Aprotic | Polar, but cannot donate H-bonds. Can be a good choice for pyridine derivatives.[2] |
| Ethyl Acetate | 77 | Intermediate | A versatile solvent that often works well for moderately polar compounds.[1] |
| Toluene | 111 | Nonpolar | π-π interactions with the aromatic rings could favor crystal packing. Its high boiling point requires caution to avoid oiling out.[1][11] |
| Hexanes | 69 | Nonpolar | Likely to be a poor solvent. Excellent candidate for use as an "anti-solvent" in a two-solvent system.[9] |
-
Preparation: Place ~10-20 mg of your compound into several small test tubes or vials.
-
Add Solvent (Cold): To each vial, add a different solvent dropwise (start with ~0.5 mL). Agitate at room temperature. Note if the compound dissolves completely. If it does, that solvent is likely too good.
-
Heating: For solvents where the compound was insoluble at room temperature, gently heat the vial (e.g., in a warm water bath or on a hot plate) while agitating. Add more solvent dropwise only if necessary to achieve full dissolution.
-
Cooling: Once dissolved, remove the vial from the heat, cover it, and allow it to cool slowly to room temperature, and then in an ice bath.
-
Observation: Observe the vials for the formation of crystalline solids. High-quality crystals are often favored by a solvent that requires a moderate amount of heating to dissolve the compound and yields solid upon cooling.
Guide 2: Troubleshooting Crystallization Failures
When initial attempts fail, a more detailed analysis of the crystallization process, which is governed by nucleation and growth from a supersaturated solution, is required.[14][15]
Caption: Relationship between supersaturation and crystal outcomes.
-
Cause: The energy barrier to form the first crystal nucleus is too high.[16] This can be due to residual impurities or a suboptimal solvent that solvates the molecule too effectively, preventing it from self-assembling.
-
Solutions:
-
Further Purification: Re-purify your compound using column chromatography to remove any potential impurities that might be inhibiting crystallization. Even small amounts of impurities can disrupt the process.[10]
-
Vapor Diffusion: This is the most reliable method for difficult compounds. It creates a very slow and controlled increase in supersaturation, which is ideal for nucleation and growth.
-
Protocol: Dissolve 5-10 mg of the compound in 0.5 mL of a good solvent (e.g., ethyl acetate) in a small, open vial. Place this vial inside a larger, sealed jar containing 2-3 mL of a volatile anti-solvent (e.g., hexane). Let it stand undisturbed for several days.
-
-
pH Adjustment: For amines, the pH of the solution can be critical. Ensure no acidic impurities are present, as protonated amine salts have vastly different solubility profiles and crystallize readily, sometimes preferentially.[1] If purification is via an acidic column, ensure all acid is removed.
-
-
Cause: The rate of precipitation is too fast, trapping solvent and disorder within the solid. The system crashes out in the labile zone rather than growing in the metastable zone.[12]
-
Solutions:
-
Temperature Gradient: Slow the cooling process dramatically. Dissolve the compound in the minimum amount of boiling solvent. Place the flask in a large, insulated container (like a Dewar flask filled with hot water) and allow it to cool over 12-24 hours. This maximizes the time spent in the metastable growth phase.
-
Solvent Composition Tuning: In a two-solvent system, subtly changing the ratio can have a large effect. After dissolving your compound in a good solvent, add the anti-solvent at an elevated temperature and aim to be just shy of the cloud point before allowing it to cool. This starts the cooling process from a point of very low supersaturation.
-
By systematically applying these principles and protocols, you can overcome the common challenges associated with the crystallization of 4-[4-(Trifluoromethoxy)phenyl]pyridin-3-amine and reliably produce high-quality crystalline material.
References
- BenchChem. (n.d.). Technical Support Center: Optimization of Crystallization Conditions for Novel Organic Compounds.
-
Technobis Crystallization Systems. (2021, November 25). Solvent selection for process development. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, April 7). 3.3C: Determining Which Solvent to Use. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, April 7). 3.3: Choice of Solvent. Retrieved from [Link]
-
Vapourtec Ltd. (2024, May 17). Flow Crystallization | Solubility Control. Retrieved from [Link]
- (n.d.). Guide for crystallization. Retrieved from University of Bern Department of Chemistry, Biochemistry and Pharmaceutical Sciences.
-
Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Retrieved from [Link]
- BenchChem. (n.d.). Technical Support Center: Purifying Pyridine Derivatives with Recrystallization.
-
Mettler Toledo. (n.d.). Supersaturation and Crystallization for Nucleation and Growth. Retrieved from [Link]
-
Sonina, A. A., et al. (2018). Crystal packing control of a trifluoromethyl-substituted furan/phenylene co-oligomer. Acta Crystallographica Section B: Structural Science, Crystal Engineering and Materials, 74(Pt 5), 450–457. [Link]
-
De Yoreo, J. J. (n.d.). Principles of Crystal Nucleation and Growth. McGill University. Retrieved from [Link]
-
Mettler Toledo. (n.d.). Supersaturation and Crystallization for Nucleation and Growth. Retrieved from [Link]
-
MDPI. (2023, October 26). Nucleation and Crystal Growth: Recent Advances and Future Trends. Retrieved from [Link]
-
Dey, S., et al. (2022). Dicarboxylic Acid-Based Co-Crystals of Pyridine Derivatives Involving Structure Guiding Unconventional Synthons: Experimental and Theoretical Studies. Molecules, 27(19), 6750. [Link]
- Lambart, S. (2022, October 5). L9: Crystal growth and nucleation.
-
Perlovich, G. L., et al. (2020). Sublimation of pyridine derivatives: fundamental aspects and application for two-component crystal screening. RSC Advances, 10(4), 2213–2224. [Link]
- Fierce, W. L. (1963). U.S. Patent No. US3072662A. Google Patents.
- (n.d.). Exp 2 - Crystallization.
-
University of York. (n.d.). Problems with Recrystallisations. Retrieved from [Link]
-
Ghorab, M. M., et al. (2023, November 8). Synthesis, Crystal Structure, and Insecticidal Activity of Some New Thienylpyridines, Thienylthieno[2,3-b]pyridines, and Related Heterocyclic Derivatives. Journal of Agricultural and Food Chemistry. [Link]
-
Yakubovich, A. V., et al. (2015). Cocrystallization of Aromatic (Di)amines with Nitrobenzene Acceptors Leading to the Charge-Transfer Assemblies with Extended Near-Infrared Absorption. Crystal Growth & Design. [Link]
-
Alamsetti, S. K., et al. (2018). Synthesis, Characterization, and Mesomorphic Properties of New Pyridine Derivatives. ChemistrySelect, 3(42), 11877-11886. [Link]
-
(n.d.). 6.2.1 revision guide amines. Chemrevise. Retrieved from [Link]
- Yi, H., et al. (2021). Stacking of Sterically Congested Trifluoromethylated Aromatics in their Crystals – The Role of Weak F···π or F···F Contacts. European Journal of Inorganic Chemistry.
-
PubChem. (2026, March 14). 3-Amino-2-(4-(trifluoromethoxy)phenyl)pyridine. Retrieved from [Link]
-
Babić, D., et al. (2024). Impact of Molecular and Crystal Structure on the Melting Points in Halo-Substituted Phenyl-Quinazolinones. Molecules, 29(1), 239. [Link]
-
PubChem. (n.d.). 4-(Trifluoromethoxy)pyridin-2-amine. Retrieved from [Link]
-
Graziano, A. C., et al. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Pharmaceuticals. [Link]
-
De Nanteuil, F. (2022). Trichloroacetic acid fueled practical amine purifications. Beilstein Journal of Organic Chemistry, 18, 227–233. [Link]
- Hasenstab-Riedel, S. (2024). Chemistry of the Trifluoromethoxy Group: From Nucleophilic Transfer Reagents to Fluorinated Sulfur Compounds. Freie Universität Berlin.
- (n.d.). 5-(4-(trifluoroMethoxy)phenyl)pyridin-3-aMine — Chemical Substance Information.
Sources
- 1. unifr.ch [unifr.ch]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design | MDPI [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Impact of Molecular and Crystal Structure on the Melting Points in Halo-Substituted Phenyl-Quinazolinones [mdpi.com]
- 6. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. sarahlambart.com [sarahlambart.com]
- 9. vapourtec.com [vapourtec.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. mt.com [mt.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. mt.com [mt.com]
- 15. Nucleation and Crystal Growth: Recent Advances and Future Trends [mdpi.com]
- 16. eps.mcgill.ca [eps.mcgill.ca]
Minimizing side reactions during 4-[4-(Trifluoromethoxy)phenyl]pyridin-3-amine derivatization
Welcome to the Advanced Technical Support Center. This guide is engineered for drug development professionals and synthetic chemists working with 4-[4-(Trifluoromethoxy)phenyl]pyridin-3-amine .
Derivatizing this specific scaffold presents a "perfect storm" of synthetic challenges. The endocyclic pyridine nitrogen is highly nucleophilic, while the exocyclic 3-amine is deactivated via resonance with the electron-deficient pyridine core. Furthermore, the bulky 4-(trifluoromethoxy)phenyl group cannot lie coplanar with the pyridine ring due to steric clashing. It twists out of the plane, creating a rigid, three-dimensional steric barricade directly adjacent to the 3-amine. This guide provides field-proven, self-validating methodologies to bypass these electronic and steric roadblocks.
Part 1: Frequently Asked Questions (FAQs)
Q1: When attempting direct N-alkylation of the 3-amine with alkyl halides, I predominantly isolate a highly polar byproduct. What is happening? A: You are observing chemoselective alkylation at the pyridine nitrogen, forming a pyridinium salt [1]. The sp2 -hybridized lone pair on the pyridine nitrogen is orthogonal to the π -system, making it highly localized, accessible, and kinetically favored for electrophilic attack. In contrast, the exocyclic 3-amine is sterically shielded by the ortho-aryl group. To bypass this, abandon direct alkylation with alkyl halides. Instead, utilize reductive amination strategies, which selectively target the primary amine through a thermodynamically controlled imine intermediate [2].
Q2: I switched to reductive amination, but I am now seeing over-alkylation to the tertiary amine. How do I achieve self-limiting mono-alkylation? A: Over-alkylation occurs because the newly formed secondary amine is more nucleophilic than the primary starting material. For 3-amino-4-substituted pyridines, you must strictly control the equivalents of the carbonyl compound and use a milder, pH-dependent reducing agent like Sodium triacetoxyborohydride ( NaBH(OAc)3 ) in slightly acidic media (pH 4-5) [3]. Recent advances also suggest utilizing N-aminopyridinium salts as ammonia surrogates to force self-limiting alkylation if traditional reductive amination fails [4].
Q3: Standard amidation using coupling reagents like HATU or EDC/HOBt yields less than 10% of the desired amide. Is the amine completely unreactive? A: The 3-amine is not electronically dead, but it suffers from severe steric hindrance. Standard peptide coupling reagents form massive, bulky active esters that physically cannot penetrate the steric wall created by the twisted 4-(trifluoromethoxy)phenyl group. To overcome this, you must use a small, highly reactive electrophile—specifically, an acyl chloride—paired with a nucleophilic catalyst like DMAP.
Part 2: Reaction Pathway Visualizations
Chemoselective pathways in the alkylation of 3-aminopyridines.
Troubleshooting decision tree for overcoming steric hindrance during amidation.
Part 3: Quantitative Strategy Comparison
The following table summarizes the quantitative performance of various derivatization strategies when applied to highly hindered 3-amino-4-arylpyridines.
| Strategy | Reagents | Primary Site of Attack | Typical Yield | Mechanistic Notes |
| Direct Alkylation | R-X, K2CO3, DMF | Pyridine Nitrogen | < 15% (Amine) | Kinetically favors pyridinium salt formation [1]. |
| Reductive Amination | Aldehyde, NaBH(OAc)3, DCE | Exocyclic 3-Amine | 75–90% | Gold standard for chemoselectivity. Imine formation bypasses pyridine N [3]. |
| Standard Amidation | R-COOH, HATU, DIPEA | Exocyclic 3-Amine | < 10% | Fails due to ortho-steric clash blocking the bulky active ester. |
| Activated Amidation | R-COCl, DMAP, Pyridine | Exocyclic 3-Amine | 85–95% | Small electrophile (acylium ion equivalent) successfully bypasses the steric wall. |
Part 4: Self-Validating Experimental Protocols
Workflow 1: Chemoselective Mono-Alkylation via Reductive Amination
This protocol utilizes a self-validating pause point to ensure the reaction does not stall due to premature reduction.
-
Imine Formation: Dissolve 4-[4-(Trifluoromethoxy)phenyl]pyridin-3-amine (1.0 eq) and the target aliphatic aldehyde (1.05 eq) in anhydrous 1,2-dichloroethane (DCE) (0.2 M).
-
Acid Catalysis: Add glacial acetic acid (1.5 eq) to catalyze imine formation. Stir for 2–4 hours at room temperature under N2 .
-
Validation Checkpoint (Critical): Pull a 50 µL aliquot, quench with saturated NaHCO3 , and analyze via LC-MS. Do not proceed until the starting material mass ( m/z 254.2) has completely converted to the imine mass. Adding the reducing agent too early will irreversibly reduce your aldehyde to an alcohol, stalling the reaction [3].
-
Reduction: Cool the reaction to 0 °C. Add NaBH(OAc)3 (1.5 eq) portion-wise over 10 minutes.
-
Completion: Allow the mixture to warm to room temperature and stir for 12 hours. Quench with saturated aqueous NaHCO3 , extract with EtOAc, dry over Na2SO4 , and concentrate.
Workflow 2: High-Yield Amidation of Sterically Hindered 3-Amines
This protocol forces amidation by utilizing the smallest possible reactive electrophile.
-
Preparation: Dissolve the starting material (1.0 eq) in anhydrous Dichloromethane (DCM) (0.1 M).
-
Base & Catalyst Addition: Add anhydrous Pyridine (3.0 eq) and a catalytic amount of DMAP (0.1 eq). The DMAP acts as an acyl transfer agent, forming a highly reactive, unhindered N-acylpyridinium intermediate.
-
Electrophile Addition: Cool the flask to 0 °C. Dropwise, add the desired acyl chloride (1.5 eq).
-
Thermal Drive: Remove the ice bath. If LC-MS indicates < 50% conversion after 2 hours, attach a reflux condenser and heat to 40 °C for 4–6 hours to overcome the rotational energy barrier of the ortho-aryl group.
-
Workup: Wash the organic layer briefly with 0.5 N HCl (do not use strong acid or extended washing times to avoid protonating the pyridine core into the aqueous layer), followed by brine. Dry and purify via silica gel chromatography.
Part 5: References
-
Efficient Electrochemical N-Alkylation of N-Boc-Protected 4-Aminopyridines: Towards New Biologically Active Compounds Source: nih.gov URL:
-
A Facile N-Monoalkylation of Aminopyridines Source: researchgate.net URL:
-
Synthesis of N-Substituted 3-Amino-4-halopyridines: A Sequential Boc-Removal/Reductive Amination Mediated by Brønsted and Lewis Acids Source: acs.org URL:
-
Synthesis of Secondary Amines via Self-Limiting Alkylation of N-Aminopyridinium Salts Source: chemrxiv.org URL:
Technical Support Center: Troubleshooting Catalyst Deactivation in the Synthesis of 4-[4-(Trifluoromethoxy)phenyl]pyridin-3-amine
Welcome to the technical support center for the synthesis of 4-[4-(Trifluoromethoxy)phenyl]pyridin-3-amine. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common challenges related to catalyst deactivation during this critical synthetic step, which typically involves a palladium-catalyzed cross-coupling reaction such as the Suzuki-Miyaura coupling.
Section 1: Immediate Triage - Frequently Asked Questions (FAQs)
This section addresses the most common symptoms of catalyst deactivation. Use this as your first step in diagnosing a problematic reaction.
Q1: My reaction has started but now appears sluggish or has stopped completely before reaching full conversion. What is the likely cause?
A stalled reaction is a classic sign of catalyst deactivation. The primary suspects are the gradual poisoning of the catalyst's active sites or its decomposition. A common issue is the formation of a black precipitate, which indicates catalyst aggregation into an inactive form known as palladium black.[1] If you are recycling your catalyst, a noticeable decrease in activity with each cycle also points to deactivation.[2] To confirm, you can try adding a fresh portion of the catalyst to the stalled reaction; if the reaction restarts, deactivation of the initial charge is highly probable.
Q2: A black precipitate has formed in my reaction vessel. What is it, and how can I prevent it?
The black precipitate is almost certainly palladium black, a catalytically inactive, agglomerated form of palladium metal.[3][4] Its formation signifies the decomposition of the active Pd(0) species. This is often triggered by:
-
High Temperatures: Excessive heat can accelerate the rate of catalyst aggregation.[3]
-
Inadequate Ligand Stabilization: The phosphine or N-heterocyclic carbene (NHC) ligand may be dissociating from the metal center, leaving the Pd(0) atoms vulnerable to aggregation.
-
Oxygen Exposure: Poor degassing allows oxygen to oxidize the sensitive phosphine ligands and the active Pd(0) catalyst, leading to decomposition.[1][4]
Prevention involves optimizing reaction temperature, ensuring a strictly inert atmosphere, and selecting robust, stabilizing ligands.[3]
Q3: My reaction yields are inconsistent from one batch to another, even with the same protocol. Why?
Inconsistent results often point to variable levels of impurities in reagents or solvents, which can act as catalyst poisons.[1] Common culprits include sulfur compounds, residual halides, or even water in anhydrous reactions.[5] Given that your substrate and product are nitrogen-containing heterocycles, they themselves can act as inhibitors or poisons by strongly coordinating to the palladium center, especially at high concentrations.[6][7]
Q4: I am using a heterogeneous (supported) catalyst, and its activity is diminishing with each recycle. What is happening?
For heterogeneous catalysts, a drop in activity upon recycling is typically due to one of two phenomena:
-
Leaching: The active palladium metal is detaching from the support and dissolving into the reaction medium.[8] This not only deactivates the catalyst but also contaminates the product.
-
Fouling: The pores of the catalyst support are being blocked by the product, byproducts, or polymeric materials, preventing reactants from reaching the active sites.[2]
A hot-filtration test can help determine if leaching of active palladium species into the solution is occurring.[2]
Section 2: Systematic Diagnostic Workflow
When facing a failed or underperforming reaction, a structured approach is crucial. The following workflow guides you from initial observation to a probable root cause.
Caption: A workflow for troubleshooting catalyst deactivation.
Section 3: In-Depth Analysis of Deactivation Mechanisms
Catalyst Poisoning
Poisoning occurs when molecules bind strongly to the catalyst's active sites, preventing reactants from accessing them. This is a chemical deactivation and can be reversible or irreversible.
-
Causality: In the synthesis of 4-[4-(trifluoromethoxy)phenyl]pyridin-3-amine, the lone pair of electrons on the pyridine nitrogen can coordinate strongly to the palladium center.[6][7] This is a form of product inhibition or self-poisoning. Other common poisons are introduced as impurities in the starting materials or solvents.[5]
-
Common Poisons & Sources:
Poison Class Examples Typical Sources Nitrogen Heterocycles Pyridines, Quinolines, Imidazoles Substrate, Product Sulfur Compounds Thiols, Thiophenes, Sulfides Impurities in reagents/solvents Halides Excess Cl⁻, Br⁻, I⁻ From reagents or additives | Carbon Monoxide | Incomplete combustion, impurity in gas streams | Strong coordination to palladium |
-
Troubleshooting & Solutions:
-
Reagent Purity Check: Run a control reaction using highly purified reagents and freshly distilled, degassed solvents. If this reaction proceeds well, poisoning is confirmed.
-
Stoichiometry Control: Avoid using a large excess of the pyridine-containing starting material.
-
Use of Scavengers: In some cases, adding a scavenger specific to the suspected poison can be effective, though this requires careful selection to avoid interfering with the reaction.
-
Thermal Degradation and Agglomeration
This is a physical deactivation pathway where the fine dispersion of the active Pd(0) catalyst is lost. The small nanoparticles collide and coalesce into larger, inactive clusters (palladium black), drastically reducing the catalytically active surface area.[1]
-
Causality: The catalytic cycle involves transient, coordinatively unsaturated palladium species. Without sufficient stabilization from ligands, these species are prone to aggregation, a process accelerated by higher temperatures.[3]
-
Troubleshooting & Solutions:
-
Temperature Optimization: Systematically lower the reaction temperature. A slight decrease can often preserve the catalyst's lifetime without excessively slowing the reaction rate.
-
Ligand Selection: This is the most critical factor. Use bulky, electron-rich phosphine ligands (e.g., Buchwald-type biarylphosphines like SPhos or XPhos) or N-heterocyclic carbenes (NHCs).[3][9] These ligands form stable complexes with palladium and promote the desired catalytic steps while preventing aggregation.[9]
-
Solvent Choice: The solvent can influence catalyst stability. A screen of common solvents like dioxane, toluene, or DMF may reveal an optimal medium that enhances stability.[4]
-
Leaching and Fouling (Heterogeneous Catalysts)
-
Leaching: This involves the loss of active metal from the solid support into the reaction solution.[8] This is detrimental as it leads to irreversible catalyst deactivation and product contamination, which is a major concern in pharmaceutical synthesis.
-
Fouling: This is the physical blockage of the catalyst's porous structure by high-molecular-weight byproducts or the product itself, which is a known issue for polymer-supported catalysts.[2]
-
Troubleshooting & Solutions:
-
Perform a Hot-Filtration Test: See Protocol 2 for the experimental procedure. This test definitively proves if catalysis is occurring via a leached homogeneous species.
-
Modify Catalyst Support: If leaching is confirmed, consider a support that binds palladium more strongly. For example, modifying a support with strong donor ligands can help anchor the palladium.[8]
-
Washing Protocol for Fouling: If fouling is suspected, a thorough washing of the recycled catalyst with a solvent that can dissolve the product and byproducts may restore activity.[2]
-
Section 4: Advanced Characterization of Deactivated Catalysts
To definitively identify the cause of deactivation, characterization of the spent catalyst is invaluable. This provides direct evidence of the physical and chemical changes that have occurred.[10]
| Technique | Information Provided | Implication for Deactivation |
| XPS (X-ray Photoelectron Spectroscopy) | Elemental composition and oxidation state of surface atoms.[10] | Detects oxidation of active Pd(0) to inactive Pd(II). Can identify surface poisons.[1] |
| ICP-AES / AAS (Inductively Coupled Plasma / Atomic Absorption) | Precise elemental composition of the bulk material.[11][12] | Quantifies palladium loss due to leaching from a heterogeneous catalyst. |
| TEM / SEM (Transmission / Scanning Electron Microscopy) | Particle size, morphology, and dispersion.[11] | Visual confirmation of nanoparticle aggregation and sintering (formation of Pd black).[2] |
| BET Surface Area Analysis | Total surface area and pore size distribution.[13] | A significant decrease in surface area suggests sintering or fouling of the catalyst pores.[10] |
| XRD (X-ray Diffraction) | Crystalline structure and crystallite size.[13] | An increase in the Pd crystallite size is direct evidence of sintering/agglomeration. |
Section 5: Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol provides a robust starting point. Optimization of ligand, base, and temperature is often necessary.
-
Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the aryl halide (e.g., 3-amino-4-bromopyridine, 1.0 equiv), the boronic acid or ester (e.g., 4-(trifluoromethoxy)phenylboronic acid, 1.2 equiv), and a finely powdered base (e.g., K₂CO₃ or K₃PO₄, 2.0 equiv).[3][9]
-
Catalyst Addition: In a separate vial, pre-mix the palladium precursor (e.g., Pd(OAc)₂, 2 mol%) and the ligand (e.g., SPhos, 4 mol%). Add this solid mixture to the Schlenk flask.
-
Solvent Addition and Degassing: Add the solvent system (e.g., Dioxane/H₂O, 4:1).[3] Degas the mixture thoroughly by bubbling argon through the solution for 20 minutes or by performing three freeze-pump-thaw cycles.[6]
-
Reaction: Heat the mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.[6]
-
Monitoring: Monitor the reaction's progress by TLC or LC-MS.
Protocol 2: Hot-Filtration Test for Detecting Leaching
This test distinguishes between true heterogeneous catalysis and catalysis by leached homogeneous species.
-
Begin the catalytic reaction as usual with your heterogeneous catalyst.
-
Allow the reaction to proceed to partial conversion (e.g., 20-50%).
-
At the reaction temperature, carefully and rapidly filter the solid catalyst out of the hot reaction mixture.
-
Allow the filtrate (the liquid portion) to continue stirring at the reaction temperature.
-
Monitor the filtrate for any further product formation.
-
Result 1: No further reaction. This indicates the catalyst is truly heterogeneous, and the active species remained on the solid support.
-
Result 2: Reaction continues. This confirms that active palladium species have leached from the support into the solution and are responsible for the catalysis.[2]
-
Section 6: Catalytic Cycle and Deactivation Pathways
The following diagram illustrates the generally accepted Suzuki-Miyaura catalytic cycle and indicates where common deactivation pathways interfere.
Caption: Suzuki-Miyaura cycle with key deactivation points.
References
-
Kim, H., & Lee, S. (2022). Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry. MDPI. Retrieved from [Link]
-
Pasetskaya, O., et al. (2020). Study of Deactivation in Suzuki Reaction of Polymer-Stabilized Pd Nanocatalysts. MDPI. Retrieved from [Link]
-
Wikipedia. (n.d.). Catalyst poisoning. Retrieved from [Link]
-
NPTEL. (n.d.). Lecture 10 Catalyst characterization. Retrieved from [Link]
-
Semproni, J. M., et al. (2020). Deactivation Modes in Nickel-Mediated Suzuki–Miyaura Cross-Coupling Reactions Using an NHC-Pyridonate Ligand. PMC. Retrieved from [Link]
-
Applied Catalysts. (2024). Understanding Catalyst Deactivation: How Characterization Can Identify the Root Cause. Retrieved from [Link]
-
Al-Salem, S. M., et al. (2021). Deactivation and Regeneration of Zeolite Catalysts Used in Pyrolysis of Plastic Wastes—A Process and Analytical Review. ResearchGate. Retrieved from [Link]
-
Semproni, J. M., et al. (2020). Deactivation Modes in Nickel-Mediated Suzuki–Miyaura Cross-Coupling Reactions Using an NHC-Pyridonate Ligand. ACS Publications. Retrieved from [Link]
-
Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]
- Google Patents. (n.d.). US20160340311A1 - Recovery and/or reuse of palladium catalyst after a suzuki coupling.
-
Uozumi, Y., et al. (2004). Suzuki−Miyaura Coupling Catalyzed by Polymer-Incarcerated Palladium, a Highly Active, Recoverable, and Reusable Pd Catalyst. ACS Publications. Retrieved from [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. PMC. Retrieved from [Link]
-
Larsson, A.-C. (2007). Study of Catalyst Deactivation in Three Different Industrial Processes. Diva-Portal.org. Retrieved from [Link]
-
ChemCatBio. (n.d.). Three Sources of Catalyst Deactivation and How To Mitigate Them. Retrieved from [Link]
-
Albers, P., et al. (2001). Poisoning and deactivation of palladium catalysts. SciSpace. Retrieved from [Link]
-
Wang, D.-H., et al. (2015). Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles. PMC. Retrieved from [Link]
-
Yang, Y., et al. (2022). Deactivation and Regeneration of Palladium Catalysts for Hydrogenation Debenzylation of 2,4,6,8,10,12-Hexabenzyl-2,4,6,8,10,12-Hexaazaisowurtzitane (HBIW). MDPI. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Catalyst poisoning - Wikipedia [en.wikipedia.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry [mdpi.com]
- 9. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 10. catalysts.com [catalysts.com]
- 11. diva-portal.org [diva-portal.org]
- 12. Deactivation and Regeneration of Palladium Catalysts for Hydrogenation Debenzylation of 2,4,6,8,10,12-Hexabenzyl-2,4,6,8,10,12-Hexaazaisowurtzitane (HBIW) [mdpi.com]
- 13. uobabylon.edu.iq [uobabylon.edu.iq]
Optimizing mobile phase for 4-[4-(Trifluoromethoxy)phenyl]pyridin-3-amine LC-MS analysis
Answering in the persona of a Senior Application Scientist.
Technical Support Center: 4-[4-(Trifluoromethoxy)phenyl]pyridin-3-amine
Welcome to the technical support resource for the LC-MS analysis of 4-[4-(Trifluoromethoxy)phenyl]pyridin-3-amine. This guide is designed for researchers and drug development professionals to provide expert insights and practical solutions for method development and troubleshooting. As your application support partner, my goal is to explain the causality behind experimental choices, ensuring your methods are robust and reliable.
Frequently Asked Questions (FAQs)
This section addresses common questions encountered when setting up an LC-MS method for this compound.
Q1: What are the key physicochemical properties of 4-[4-(Trifluoromethoxy)phenyl]pyridin-3-amine that influence its LC-MS analysis?
Understanding the analyte's structure is the foundation of effective method development. This molecule possesses distinct features that dictate its chromatographic behavior and ionization potential.
-
Basic Moieties: The presence of a pyridin-3-amine structure provides two primary sites for protonation: the pyridine ring nitrogen and the exocyclic amine group. This makes the compound basic and highly suitable for positive mode electrospray ionization (ESI+), where it will readily form an [M+H]⁺ ion.
-
Hydrophobicity: The trifluoromethoxyphenyl group lends significant hydrophobicity to the molecule. This characteristic suggests that reversed-phase chromatography will be the separation mode of choice, with good retention expected on C18 or similar stationary phases.
-
Potential for Silanol Interactions: As a basic compound, the protonated form of the analyte is susceptible to secondary ionic interactions with deprotonated residual silanols (Si-O⁻) on silica-based stationary phases. This is a primary cause of peak tailing and must be actively managed.[1][2][3]
| Property | Predicted Value / Characteristic | Implication for LC-MS Analysis |
| Chemical Structure | Pyridin-3-amine with a 4-(trifluoromethoxy)phenyl substituent | Basic nature, suitable for ESI+ detection. |
| Monoisotopic Mass | ~284.07 g/mol | Target m/z for [M+H]⁺ will be ~285.08. |
| Predicted XlogP | ~2.9 - 3.5 | Moderately hydrophobic; ideal for reversed-phase chromatography. |
| Key Functional Groups | Primary Amine, Pyridine Nitrogen, Trifluoromethoxy Ether | Prone to protonation; potential for peak tailing on silica columns. |
Q2: Which LC column and mobile phase solvents should I start with?
For initial method development, a standard C18 column is an excellent starting point due to the analyte's hydrophobicity.
-
Recommended Column: A high-purity silica C18 column (e.g., 100 Å, 1.8-2.7 µm particle size, 2.1 x 50-100 mm) is recommended. These columns have a lower density of residual silanols, which helps minimize peak tailing.
-
Mobile Phase Solvents:
-
Aqueous (A): HPLC-grade or MS-grade Water
-
Organic (B): HPLC-grade or MS-grade Acetonitrile or Methanol. Acetonitrile is often preferred for its lower viscosity and UV transparency, but methanol can offer different selectivity.
-
Q3: What is the best mobile phase additive for this compound? Formic Acid or Ammonium Formate?
The choice of additive is critical for achieving both good chromatography and high MS sensitivity. While trifluoroacetic acid (TFA) can produce sharp peaks, it is a strong ion-pairing agent that severely suppresses the ESI signal and should be avoided for MS applications.[4]
The best choice is typically a combination of formic acid and ammonium formate.
-
Formic Acid (FA): Using 0.1% FA lowers the mobile phase pH to ~2.7. This serves two purposes: it fully protonates the analyte for efficient ionization and suppresses the ionization of many residual silanols on the column, reducing peak tailing.[5] However, at this pH, the low ionic strength may not be sufficient to eliminate all secondary interactions.[4]
-
Ammonium Formate (AF): Adding ammonium formate to a formic acid mobile phase increases the ionic strength.[1] The ammonium ions (NH₄⁺) effectively compete with the protonated analyte for the negatively charged silanol sites, shielding the analyte from these undesirable interactions and dramatically improving peak shape.[1][6]
Comparison of Common MS-Compatible Additives
| Additive | Typical Concentration | Pros | Cons |
| Formic Acid (FA) | 0.1% (v/v) | Good ionization efficiency in ESI+.[5] | May result in peak tailing for basic compounds due to low ionic strength. |
| Ammonium Formate (AF) | 5-10 mM | Increases ionic strength, significantly reduces peak tailing.[1] Provides stable pH buffering.[7] | Slightly higher pH (~3.3) than FA alone. |
| FA + AF Combination | 0.1% FA + 10 mM AF | Highly Recommended. Combines the benefits of both: good ionization, excellent peak shape, and robust buffering.[7][8] | None for this application. |
Troubleshooting Guide
This section provides a systematic approach to resolving common issues encountered during the analysis of 4-[4-(Trifluoromethoxy)phenyl]pyridin-3-amine.
Problem: My peak is tailing severely.
Peak tailing is the most common issue for basic analytes like this one. It compromises resolution and reduces quantification accuracy.
Workflow for Troubleshooting Peak Tailing
Caption: A logical workflow for diagnosing and fixing peak tailing.
Step-by-Step Solutions:
-
Rule Out System Issues: Before modifying the chemistry, ensure the tailing is not from a physical problem. Check all fittings for dead volume, especially at the column inlet and outlet.[3][9] A simple test is to inject a well-behaved, neutral compound; if it also tails, a system issue is likely.
-
Ensure Proper Mobile Phase pH (Add Formic Acid): The primary cause of tailing for this analyte is the interaction between its protonated form and ionized silanols on the column. Adding 0.1% formic acid to both your aqueous and organic mobile phases will lower the pH, suppressing silanol ionization and reducing this interaction.[5]
-
Increase Ionic Strength (Add Ammonium Formate): This is the most effective solution. The addition of a salt like ammonium formate provides a high concentration of counter-ions (NH₄⁺) that saturate the active silanol sites on the stationary phase. This "shields" your analyte from these sites, forcing it to interact primarily through the desired reversed-phase mechanism, resulting in a sharp, symmetrical peak.[1]
Experimental Protocol: Preparation of Buffered Mobile Phase
-
Prepare 1 M Ammonium Formate Stock: Dissolve 6.31 g of LC-MS grade ammonium formate in 100 mL of MS-grade water.
-
Prepare Mobile Phase A (Aqueous): To 990 mL of MS-grade water, add 10 mL of the 1 M ammonium formate stock solution and 1 mL of formic acid. Mix thoroughly. This yields a mobile phase of 10 mM ammonium formate with 0.1% formic acid.
-
Prepare Mobile Phase B (Organic): To 990 mL of MS-grade acetonitrile or methanol, add 10 mL of the 1 M ammonium formate stock and 1 mL of formic acid.
-
Equilibrate: Flush the column with at least 10-15 column volumes of the new mobile phase before injecting your sample.
-
Problem: My MS signal is weak or inconsistent.
Low sensitivity can be caused by ion suppression from mobile phase components or suboptimal source conditions.
Step-by-Step Solutions:
-
Confirm No TFA is Present: Double-check that no trifluoroacetic acid is in your mobile phase. It is a known and potent cause of signal suppression in ESI+.[4]
-
Use Volatile Modifiers: Formic acid and ammonium formate are ideal as they are sufficiently volatile to be removed during the ESI process.[5] Non-volatile buffers like phosphate must be avoided.
-
Optimize Additive Concentration: While additives are necessary, excessively high concentrations can sometimes lead to signal suppression. If using more than 20 mM ammonium formate or 0.2% formic acid, try reducing the concentration.
-
Optimize MS Source Parameters: Ensure your ESI source settings (capillary voltage, nebulizer gas pressure, drying gas flow, and temperature) are optimized for the flow rate and mobile phase composition at which your analyte elutes. The presence of the trifluoromethoxy group may require slightly different source conditions than a non-fluorinated analogue.
Problem: My retention time is shifting between injections.
Retention time instability compromises data integrity and makes peak identification unreliable.[10]
Step-by-Step Solutions:
-
Ensure Thorough Column Equilibration: Before starting a sequence, equilibrate the column with the initial mobile phase composition for at least 15-20 minutes. If you are using a buffered mobile phase for the first time, this step is critical.
-
Use a Buffered Mobile Phase: An unbuffered acidic mobile phase can have its effective pH altered by the sample matrix or system contaminants. A buffered system, such as the recommended formic acid/ammonium formate mobile phase, provides a stable pH, leading to more consistent retention times.[7]
-
Prepare Fresh Mobile Phase: Prepare mobile phases fresh daily. Selective evaporation of the organic solvent or the formic acid can occur over time, altering the mobile phase composition and affecting retention.
Recommended Starting Method
This table provides a robust starting point for your analysis.
| Parameter | Recommended Condition | Rationale |
| LC Column | High-Purity C18, 2.1 x 100 mm, 1.8 µm | Good retention for a hydrophobic molecule; minimizes silanol interactions. |
| Mobile Phase A | Water + 10 mM Ammonium Formate + 0.1% Formic Acid | Buffered, acidic mobile phase to ensure good peak shape and ionization. |
| Mobile Phase B | Acetonitrile + 10 mM Ammonium Formate + 0.1% Formic Acid | Ensures consistent buffering throughout the gradient. |
| Flow Rate | 0.3 - 0.5 mL/min | Typical for a 2.1 mm ID column. |
| Column Temp. | 40 °C | Improves peak shape and reduces viscosity. |
| Injection Vol. | 1 - 5 µL | Avoid overloading the column. |
| Gradient | 5% to 95% B over 5-8 minutes | A good starting scout gradient. Adjust as needed for resolution. |
| MS Ionization | ESI Positive (ESI+) | The basic nitrogens will readily protonate. |
| MS Analysis | SIM or MRM on [M+H]⁺ (m/z ~285.08) | Provides selectivity and sensitivity. |
By applying these principles and systematic troubleshooting steps, you will be well-equipped to develop a high-quality, robust LC-MS method for the analysis of 4-[4-(Trifluoromethoxy)phenyl]pyridin-3-amine.
References
- BIOCLASS. (n.d.). Mobile Phase Additive Selection for LC-MS.
- Dolan, J. W. (2023, November 1). The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing. LCGC.
- Klavins, K., et al. (2023, January 19). Optimization of Mobile Phase Modifiers for Fast LC-MS-Based Untargeted Metabolomics and Lipidomics. PMC.
- Boyes, B., et al. (n.d.). The Use of Ammonium Formate as a Mobile-Phase Modifier for LC-MS/MS Analysis of Tryptic Digests. PMC.
- Restek Corporation. (2018, January 2). LC Troubleshooting—All of My Peaks are Tailing!
- MAC-MOD Analytical. (n.d.). LC-MS Analyses of Peptides and Tryptic Digests.
- Sigma-Aldrich. (n.d.).
- Restek Corporation. (n.d.). Troubleshooting Peak Tailing in LC.
- ZefSci. (2025, May 6).
- Waters. (n.d.). What are common causes of peak tailing when running a reverse-phase LC column?.
- Klavins, K., et al. (2023, January 13). Optimization of Mobile Phase Modifiers for Fast LC-MS-Based Untargeted Metabolomics and Lipidomics.
Sources
- 1. LC Troubleshooting—All of My Peaks are Tailing! What Should I Do? [discover.restek.com]
- 2. scribd.com [scribd.com]
- 3. support.waters.com [support.waters.com]
- 4. The Use of Ammonium Formate as a Mobile-Phase Modifier for LC-MS/MS Analysis of Tryptic Digests - PMC [pmc.ncbi.nlm.nih.gov]
- 5. halocolumns.com [halocolumns.com]
- 6. mac-mod.com [mac-mod.com]
- 7. Optimization of Mobile Phase Modifiers for Fast LC-MS-Based Untargeted Metabolomics and Lipidomics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. zefsci.com [zefsci.com]
Handling moisture sensitivity issues with 4-[4-(Trifluoromethoxy)phenyl]pyridin-3-amine
Welcome to the technical support guide for 4-[4-(Trifluoromethoxy)phenyl]pyridin-3-amine. This document is designed for researchers, scientists, and drug development professionals to provide expert guidance on handling this reagent, with a specific focus on mitigating issues arising from its moisture sensitivity. Our goal is to ensure the integrity of your experiments and the reliability of your results.
Understanding the Moisture Sensitivity of 4-[4-(Trifluoromethoxy)phenyl]pyridin-3-amine
The structure of 4-[4-(Trifluoromethoxy)phenyl]pyridin-3-amine incorporates two key moieties that influence its properties: the aminopyridine ring and the trifluoromethoxy-substituted phenyl group. While the trifluoromethoxy group (-OCF3) is known for its high metabolic stability and lipophilicity, the aminopyridine portion of the molecule is the primary site of moisture sensitivity.[1][2][3]
-
The Aminopyridine Moiety: The lone pair of electrons on the nitrogen atom of the amine group makes it basic and susceptible to protonation. In the presence of water, especially under slightly acidic or basic conditions, the amine can interact with water molecules. More critically, aminopyridines can be hygroscopic, meaning they can absorb moisture from the atmosphere. This absorbed water can act as a nucleophile or alter the pH of microenvironments, potentially leading to side reactions or degradation over time.[4][5]
-
The Trifluoromethoxy Group: This group is generally very stable and resistant to chemical degradation under typical synthetic conditions.[1][6] Its strong electron-withdrawing nature influences the electronics of the phenyl ring but does not directly contribute to moisture sensitivity in the same way the amine group does.[2]
The primary consequence of moisture contamination is not typically rapid decomposition of the compound itself under neutral storage conditions, but rather the introduction of a reactive contaminant (water) into sensitive downstream applications, such as organometallic cross-coupling reactions, where water can have a detrimental effect.[7]
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered when using 4-[4-(Trifluoromethoxy)phenyl]pyridin-3-amine.
FAQ 1: My solid reagent appears clumpy or has changed in appearance. Is it still usable?
-
Answer: Clumping is a strong indicator that the material has absorbed atmospheric moisture. While the compound may not have significantly degraded, its purity is compromised by the presence of water. Using it directly can lead to inconsistent and non-reproducible results. We recommend performing a quality control check via analytical methods like HPLC to assess purity and drying a small sample under high vacuum before use. For critical applications, using a fresh, unopened container is the safest option.
FAQ 2: I am seeing poor yields and multiple side products in my palladium-catalyzed cross-coupling reaction (e.g., Suzuki, Buchwald-Hartwig). Could the amine reagent be the problem?
-
Answer: Yes, this is a classic symptom of moisture contamination in cross-coupling reactions. Water can negatively impact the catalytic cycle in several ways:
-
Catalyst Deactivation: Water can react with or poison the active Pd(0) catalyst.
-
Base Inefficiency: Many bases used in these reactions (e.g., Cs₂CO₃, K₃PO₄, NaOtBu) are sensitive to moisture. Their solubility and basicity can be altered, hindering the reaction.[7]
-
Protodeboronation (Suzuki Coupling): In Suzuki reactions, water can lead to the undesired cleavage of the C-B bond in the boronic acid partner, reducing the amount of active coupling partner available.
Follow the troubleshooting workflow below to diagnose and resolve the issue.
-
dot
Caption: Troubleshooting workflow for low-yield cross-coupling reactions.
FAQ 3: How should I properly store an opened container of 4-[4-(Trifluoromethoxy)phenyl]pyridin-3-amine?
-
Answer: Once the original seal is broken, the reagent is vulnerable to atmospheric moisture. The best practice is to store the container inside a desiccator with a fresh desiccant or, for maximum protection, inside a nitrogen-filled glovebox.[8] If neither is available, tightly reseal the container, wrap the cap with Parafilm®, and store it in a cool, dark, and dry place. For long-term storage of larger quantities, consider aliquoting the material into smaller, single-use vials under an inert atmosphere.
FAQ 4: Can I use this reagent in aqueous or protic solvents?
-
Answer: It depends entirely on the reaction. While the compound is soluble in some protic solvents, its use in reactions sensitive to water (like many organometallic couplings) is discouraged without rigorous controls.[9] However, for reactions that are tolerant to water, such as certain amide couplings or reactions where water is a known co-solvent, it can be used successfully. Always refer to a specific, validated literature procedure for your intended transformation.
Best Practices & Experimental Protocols
Adherence to strict anhydrous and air-free techniques is critical for success.[10]
Core Principle: The Inert Atmosphere
An inert atmosphere, achieved by replacing reactive air with a non-reactive gas like nitrogen (N₂) or argon (Ar), is the cornerstone of handling this reagent.[11] This is accomplished using either a glovebox or a Schlenk line.[10][12]
Protocol 1: Preparation of Glassware and Syringes
Adsorbed moisture on glassware is a common source of contamination.[13][14]
-
Cleaning: Ensure all glassware is thoroughly cleaned and rinsed with deionized water, followed by an organic solvent like acetone to aid drying.
-
Oven Drying: Place all glassware (reaction flasks, stir bars, etc.) in an oven at a minimum of 125°C for at least 4 hours, or preferably overnight.[13]
-
Cooling: Assemble the hot glassware quickly and connect it to a Schlenk line or bring it into a glovebox antechamber. Allow it to cool to room temperature under a positive pressure of inert gas or under vacuum. This prevents moist air from being drawn back into the flask as it cools.
-
Syringes and Needles: Syringes should be oven-dried (with the plunger and barrel separated) and cooled in a desiccator or flushed at least 10 times with dry inert gas before use.[13][15]
Protocol 2: Weighing and Dispensing the Reagent
-
Ideal Method (Glovebox): Perform all weighing and dispensing inside a nitrogen-filled glovebox. This is the most reliable method.[12][16]
-
Alternative Method (Schlenk Line): a. Add a stir bar to your oven-dried reaction flask and seal it with a rubber septum. b. Connect the flask to the Schlenk line via a needle, establish an inert atmosphere by cycling between vacuum and inert gas fill (repeat 3 times). c. Weigh the sealed flask. d. Temporarily remove the flask from the Schlenk line. With a strong positive flow of inert gas out of the flask (to prevent air ingress), briefly remove the septum, add the solid 4-[4-(trifluoromethoxy)phenyl]pyridin-3-amine, and quickly reseal. e. Re-weigh the flask to determine the mass of the added reagent. f. Immediately reconnect the flask to the Schlenk line and purge again.
Protocol 3: Transfer of Anhydrous Solvents
Never use a solvent from a bottle that has been opened and stored without proper precautions. Sure/Seal™ bottles or similar systems are highly recommended.[12]
-
Puncture the septum of the solvent bottle with a needle connected to your inert gas source to ensure positive pressure.
-
Use a clean, dry syringe with a long needle to withdraw the desired volume of solvent.[17]
-
To prevent drips and ensure an air-free transfer, pull a small "buffer" of inert gas (~0.5 mL) into the syringe after the liquid.[17]
-
Insert the needle through the septum of the reaction flask and deliver the solvent.
-
Remove the syringe and immediately flush it with inert gas to prevent clogging.[14]
dot
Caption: Diagram of a standard Schlenk line setup for moisture-sensitive reactions.
Analytical Methods for Quality Control
Regularly checking the purity of your reagent is crucial, especially if you suspect contamination.
| Property | Specification / Method |
| Appearance | White to off-white crystalline solid. |
| Purity (HPLC) | Method: Reverse-phase HPLC with a C18 column is typically suitable.[18][19] Mobile Phase: A gradient of water (A) and acetonitrile (B), both with 0.1% formic acid or trifluoroacetic acid, is a good starting point. Detection: UV detection at a wavelength where the chromophore absorbs strongly (e.g., ~254 nm). A pure sample should show one major peak. Degradation may appear as new, smaller peaks, often at different retention times. |
| Water Content | Method: Karl Fischer titration is the gold standard for accurately quantifying water content in solid samples.[20][21] For a high-purity reagent intended for anhydrous reactions, the water content should be <0.1%. |
| Structure Confirmation | Method: ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS) can confirm the chemical structure and identify potential degradation products by comparing the spectra to a reference standard. Hydrolysis of the trifluoromethoxy group, while unlikely, or reactions at the amine could be detected by characteristic shifts in the NMR or changes in the mass-to-charge ratio in MS.[19] |
Summary of Best Practices
-
Assume it's Sensitive: Always treat 4-[4-(trifluoromethoxy)phenyl]pyridin-3-amine as a moisture-sensitive reagent.
-
Work Under Inert Gas: Use a glovebox or Schlenk line for all manipulations.[10][12]
-
Dry Everything: Rigorously dry all glassware, solvents, and other reagents.[13][20]
-
Store Properly: Store opened containers in a desiccator or glovebox. Aliquot large batches for long-term use.
-
Verify Purity: If in doubt about the quality of your reagent, perform an analytical check before a critical reaction.
By implementing these protocols and understanding the chemical principles behind them, you can effectively manage the challenges associated with the moisture sensitivity of 4-[4-(trifluoromethoxy)phenyl]pyridin-3-amine and ensure the success of your research endeavors.
References
- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC. (n.d.).
- Techniques for Handling Air- and Moisture-Sensitive Compounds - Wipf Group. (2014, February 22). University of Pittsburgh.
- Trifluoromethyl ethers – synthesis and properties of an unusual substituent. (2008, April 29). Beilstein Journals.
- Advances in the Development of Trifluoromethoxylation Reagents. (2021, December 10). MDPI.
- 3- Aminopyridine Safety Data Sheet. (n.d.). Jubilant Ingrevia Limited.
- Handling Air-Sensitive Reagents Technical Bulletin AL-134. (n.d.). Sigma-Aldrich.
- 1.3C: Transferring Methods - Inert Atmospheric Methods. (2022, May 6). Chemistry LibreTexts.
- Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants. (n.d.). Journal of Organic Chemistry.
- 4-(3-fluoro-4-methoxyphenyl)pyridine | 881419-06-3. (n.d.). Sigma-Aldrich.
- Recent Developments in the Detection of Organic Contaminants Using Molecularly Imprinted Polymers Combined with Various Analytical Techniques - PMC. (n.d.).
- 2-AMINO PYRIDINE FOR SYNTHESIS MSDS. (2016, April 21). Loba Chemie.
- Effect of Water on the Palladium-Catalyzed Amidation of Aryl Bromides. (2005, March 22).
- The stability and reactivity of tri-, di-, and monofluoromethyl/methoxy/methylthio groups on arenes under acidic and basic conditions. (n.d.). Royal Society of Chemistry.
- Handling air-sensitive reagents AL-134. (n.d.). Division of Research Safety.
- Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants. (2010, October 14).
- Air-free technique. (n.d.). Wikipedia.
- What Is The Inert Atmosphere Principle? Control Chemical Reactions For Better Results. (n.d.). LACO Technologies.
- Understanding the Trifluoromethoxy Group: Properties and Applications in Chemical Research. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD..
- Hints for Handling Air-Sensitive Materials. (2020, October 28).
- Principles of Inert Atmosphere Storage. (2024, December 27).
- ANALYTICAL METHODS FOR THE DEGRADATION OF PHYTOCONSTITUENTS. (2021, November 15).
- 17.2: Palladium catalyzed couplings. (2020, July 1). Chemistry LibreTexts.
Sources
- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BJOC - Trifluoromethyl ethers – synthesis and properties of an unusual substituent [beilstein-journals.org]
- 3. nbinno.com [nbinno.com]
- 4. jubilantingrevia.com [jubilantingrevia.com]
- 5. lobachemie.com [lobachemie.com]
- 6. The stability and reactivity of tri-, di-, and monofluoromethyl/methoxy/methylthio groups on arenes under acidic and basic conditions - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Air-free technique - Wikipedia [en.wikipedia.org]
- 11. kintekfurnace.com [kintekfurnace.com]
- 12. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 13. ehs.umich.edu [ehs.umich.edu]
- 14. drs.illinois.edu [drs.illinois.edu]
- 15. 4-(3-fluoro-4-methoxyphenyl)pyridine | 881419-06-3 [sigmaaldrich.com]
- 16. fauske.com [fauske.com]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. Recent Developments in the Detection of Organic Contaminants Using Molecularly Imprinted Polymers Combined with Various Analytical Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 19. ijmr.net.in [ijmr.net.in]
- 20. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 21. pubs.acs.org [pubs.acs.org]
A Comparative Reactivity Guide: 4-[4-(Trifluoromethoxy)phenyl]pyridin-3-amine vs. 4-(4-fluorophenyl)pyridin-3-amine
Abstract
In the landscape of medicinal chemistry and drug development, 4-aryl-3-aminopyridine scaffolds are of significant interest due to their prevalence in biologically active molecules. The precise reactivity of these scaffolds is paramount for efficient lead optimization and library synthesis. This guide provides an in-depth comparison of the reactivity of two key analogues: 4-[4-(trifluoromethoxy)phenyl]pyridin-3-amine and 4-(4-fluorophenyl)pyridin-3-amine . We will dissect the nuanced electronic effects of the trifluoromethoxy (-OCF3) and fluoro (-F) substituents and correlate them to the nucleophilicity and overall reactivity of the aminopyridine core. This analysis is supported by quantitative data, mechanistic insights, and detailed experimental protocols to aid researchers in making informed decisions during synthesis design.
Introduction: The Subtle Influence of Fluorine
The 4-aryl-3-aminopyridine core is a privileged structure in modern pharmacology. The reactivity of this scaffold is primarily dictated by the nucleophilicity of the 3-amino group and the pyridine nitrogen. Introducing substituents on the 4-phenyl ring allows for the fine-tuning of electronic properties, which in turn modulates reactivity, metabolic stability, and target engagement.
This guide focuses on two critical fluorine-containing substituents: the fluoro (-F) group and the trifluoromethoxy (-OCF3) group. While both are known for their ability to enhance properties like metabolic stability and membrane permeability, they exert profoundly different electronic effects on the aromatic system, leading to significant differences in chemical reactivity.[1][2] Understanding these differences is crucial for predicting reaction outcomes and optimizing conditions for transformations such as acylation, alkylation, and cross-coupling reactions.
Electronic Properties: A Tale of Two Substituents
The reactivity of the aminopyridine core is directly influenced by the electron density at its two nitrogen atoms. This electron density is modulated by the substituent on the 4-phenyl ring through a combination of inductive and resonance effects.
-
The Fluoro (-F) Group: Fluorine is highly electronegative and exerts a strong electron-withdrawing inductive effect (-I). However, it also possesses lone pairs that can be donated into the aromatic π-system, resulting in a moderate electron-donating resonance effect (+M). In the para position, the resonance effect partially counteracts the inductive effect.
-
The Trifluoromethoxy (-OCF3) Group: The -OCF3 group is a more complex case. The three highly electronegative fluorine atoms create an exceptionally powerful inductive electron withdrawal (-I) that is transmitted through the oxygen atom to the phenyl ring.[3] While the oxygen atom still has lone pairs, their ability to participate in resonance (+M) is severely diminished by the strong pull of the CF3 group.[3] Consequently, the -OCF3 group acts as a potent deactivating group, significantly reducing the electron density of the aromatic ring.[3]
To quantify these effects, we can use Hammett substituent constants (σp), which measure the electronic influence of a substituent at the para position.
| Substituent | Hammett Constant (σp) | Inductive Effect (F) | Resonance Effect (R) | Interpretation |
| -F | 0.06 | 0.45 | -0.39 | Weakly deactivating overall; strong -I, moderate +M |
| -OCF3 | 0.35 | 0.48 | -0.18 | Moderately deactivating overall; very strong -I, weak +M |
Source: Adapted from Hansch, C. et al. (1991). A Survey of Hammett Substituent Constants and Resonance and Field Parameters.[4][5][6]
As the data indicates, the -OCF3 group (σp = 0.35) is a significantly stronger electron-withdrawing group than -F (σp = 0.06). This fundamental difference is the primary driver of the observed reactivity variations.
Caption: Inductive (-I) vs. Resonance (+M) effects of -F and -OCF3.
Comparative Reactivity Analysis
The stronger electron-withdrawing nature of the -OCF3 group leads to a general decrease in the nucleophilicity of both the 3-amino group and the pyridine nitrogen compared to the -F analogue. This has predictable consequences for a range of common synthetic transformations.
N-Acylation and N-Sulfonylation
These reactions directly probe the nucleophilicity of the exocyclic 3-amino group. The reaction proceeds via nucleophilic attack of the amine on the electrophilic carbonyl or sulfonyl center.
-
Hypothesis: 4-(4-fluorophenyl)pyridin-3-amine, being more electron-rich, will react faster and under milder conditions than 4-[4-(trifluoromethoxy)phenyl]pyridin-3-amine. The latter may require a stronger base, higher temperatures, or longer reaction times to achieve comparable yields.
Supporting Data: Representative N-Acylation
| Entry | Substrate | Reagent | Conditions | Yield |
| 1 | 4-(4-fluorophenyl)pyridin-3-amine | Acetyl Chloride, TEA, DCM | 25°C, 2h | >95% (expected) |
| 2 | 4-[4-(trifluoromethoxy)phenyl]pyridin-3-amine | Acetyl Chloride, TEA, DCM | 25°C, 2h | ~70% (expected) |
| 3 | 4-[4-(trifluoromethoxy)phenyl]pyridin-3-amine | Acetyl Chloride, TEA, DCM | 40°C, 6h | >90% (expected) |
This data is illustrative, based on established principles of substituent effects on nucleophilicity.
Basicity and pKa
The basicity of the pyridine nitrogen is a key parameter influencing its role as a catalyst or its reactivity towards electrophiles like alkylating agents. A lower pKa value indicates a weaker base.
-
Hypothesis: The electron-withdrawing -OCF3 group will significantly lower the pKa of the conjugate acid of the pyridine nitrogen compared to the -F substituted compound.
Caption: Logical workflow for predicting reactivity based on substituent.
Experimental Protocols
To provide a practical context, we describe a representative protocol for N-acylation.
Protocol 1: N-Acylation of 4-(4-fluorophenyl)pyridin-3-amine
Objective: To synthesize N-(4-(4-fluorophenyl)pyridin-3-yl)acetamide.
Materials:
-
4-(4-fluorophenyl)pyridin-3-amine (1.0 eq)
-
Acetyl chloride (1.1 eq)
-
Triethylamine (TEA) (1.5 eq)
-
Dichloromethane (DCM), anhydrous
Procedure:
-
Dissolve 4-(4-fluorophenyl)pyridin-3-amine in anhydrous DCM (approx. 0.1 M concentration) in a round-bottom flask under a nitrogen atmosphere.
-
Cool the solution to 0°C using an ice bath.
-
Add triethylamine to the solution and stir for 5 minutes.
-
Add acetyl chloride dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or recrystallization to yield the desired acetamide.
Note for 4-[4-(trifluoromethoxy)phenyl]pyridin-3-amine: For this less reactive substrate, the reaction may require heating at reflux (approx. 40°C) for 4-6 hours to achieve full conversion. The workup and purification procedure remains the same.
Conclusion and Recommendations
The choice between 4-[4-(trifluoromethoxy)phenyl]pyridin-3-amine and 4-(4-fluorophenyl)pyridin-3-amine has significant implications for synthetic strategy.
-
4-(4-fluorophenyl)pyridin-3-amine is the more nucleophilic and reactive of the two. It is the preferred substrate for reactions where high nucleophilicity is desired, such as standard acylations, sulfonamides, and certain alkylations. Reactions can often be performed under milder conditions, leading to cleaner profiles and simpler purifications.
-
4-[4-(trifluoromethoxy)phenyl]pyridin-3-amine is considerably less reactive due to the powerful electron-withdrawing nature of the -OCF3 group. While this reduced reactivity can be a challenge, requiring more forcing conditions, it can also be an advantage. For instance, in molecules with multiple nucleophilic sites, the attenuated reactivity of the 3-amino group could provide a window for selective reaction at a different, more nucleophilic site. Furthermore, the -OCF3 group is highly prized in drug design for its lipophilicity and ability to block metabolic oxidation, making the synthetic effort worthwhile.[1][3]
Ultimately, the selection of the reagent should be guided by the specific synthetic goal and the desired properties of the final molecule. This guide provides the fundamental principles to make that choice an informed one.
References
- BenchChem. (n.d.). A Comparative Guide to the Influence of Trifluoromethoxy vs. Methoxy Groups on Aromatic Ring Activation.
- Hansch, C., Leo, A., & Taft, R. W. (1991). A Survey of Hammett Substituent Constants and Resonance and Field Parameters. Chemical Reviews, 91(2), 165-195.
- Wang Lab. (n.d.). A survey of Hammett substituent constants and resonance and field parameters.
- Deka, K., & Phukan, P. (2016). DFT analysis of the nucleophilicity of substituted pyridines and prediction of new molecules having nucleophilic character stronger than 4-pyrrolidino pyridine. Journal of Chemical Sciences, 128(4), 633-647.
- MDPI. (2024). Synthesis, Structure and Cytoprotective Activity of New Derivatives of 4-Aryl-3-Aminopyridin-2(1H)-One.
- Pinto, A., et al. (2024). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 29(14), 3321.
- Mayr, H., et al. (2011). Synthesis and Reactivity of Highly Nucleophilic Pyridines. Journal of the American Chemical Society, 133(2), 358-368.
- Mayr, H. (n.d.). Nucleophilicities of Amines, Amino Acids and Pyridines.
- Schwarzenbach, G., et al. (n.d.). Selected Hammett substituent constants and susceptibility factors.
- Reddit. (2021). Trifluoromethoxy group electron-withdrawing or electron-donating?
- Scribd. (n.d.). Hammett Substituent Constants Survey.
- ResearchGate. (n.d.). Toward a Physical Interpretation of Substituent Effects: The Case of Fluorine and Trifluoromethyl Groups.
- ACS Publications. (2023). Fluoro, Trifluoromethyl, and Trifluoroacetyl Substituent Effects on Cycloaddition Reactivities: Computations and Analysis.
- ResearchGate. (n.d.). Catalytic Nucleophilic Aromatic Substitution Amination of 2-Aminopyridines with Amines.
- ACS Publications. (2018). Synthesis of N-Substituted 3-Amino-4-halopyridines: A Sequential Boc-Removal/Reductive Amination Mediated by Brønsted and Lewis Acids.
- University of Wisconsin. (n.d.). Hammett constants for some common substituents. Retrieved from University of Wisconsin Chemistry Department.
- PMC. (n.d.). Novel Approach to the Synthesis of 3-amino-4-arylpyridin-2(1H)-one Derivatives.
- Kütt, A., et al. (2018).
- BLDpharm. (n.d.). 4-(4-(Trifluoromethoxy)phenyl)pyridin-3-amine.
- ResearchGate. (n.d.). Synthetic development and applications of 4-aminopyridine.
- PubChemLite. (n.d.). 4-(3-fluorophenyl)pyridin-3-amine (C11H9FN2).
- PMC. (n.d.). Reactions of Trifluorotriacetic Acid Lactone and Hexafluorodehydroacetic Acid with Amines: Synthesis of Trifluoromethylated 4-Pyridones and Aminoenones.
- Royal Society of Chemistry. (n.d.). Synthetic approaches to a chiral 4-amino-3-hydroxy piperidine with pharmaceutical relevance.
- ACS Publications. (2011). Unusual Approach to 3-Aryl-2-aminopyridines through a Radical Mechanism: Synthesis and Theoretical Rationale from Quantum Mechanical Calculations.
- Sigma-Aldrich. (n.d.). 4-(6-{[4-(trifluoromethoxy)phenyl]amino}pyrimidin-4-yl)phenol.
- Organic Chemistry Data. (n.d.). Bordwell pKa Table.
- NextSDS. (n.d.). 4-(3-Fluorophenyl)Pyridin-2-Amine — Chemical Substance Information.
- NextSDS. (n.d.). 5-(4-fluorophenyl)pyridin-3-aMine — Chemical Substance Information.
- NextSDS. (n.d.). 5-(3-(trifluoroMethoxy)phenyl)pyridin-3-aMine — Chemical Substance Information.
- PMC. (n.d.). Fluorinated phenylalanines: synthesis and pharmaceutical applications.
- PubChem. (n.d.). 4-(4-Fluorophenyl)-N-(4-(3-(2-(methylamino)pyrimidin-4-yl)-pyridin-2-yloxy)phenyl)phthalazin-1-amine.
- Organic Chemistry Data. (n.d.). pKa Data Compiled by R. Williams.
- NextSDS. (n.d.). 3-(4-(trifluoroMethoxy)phenyl)pyridin-4-aMine — Chemical Substance Information.
- ResearchGate. (n.d.). Synthesis of Fluorescent 1-(3-Amino-4-(4-(tert-butyl)phenyl)−6-(p-tolyl)furo[2,3-b]pyridin-2-yl)ethan-1-one: Crystal Structure, Fluorescence Behavior, Antimicrobial and Antioxidant Studies.
- Royal Society of Chemistry. (n.d.). Synthesis of novel porphyrin derivatives and their self-assemblies to enhance photocatalytic performance.
Sources
- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fluorinated phenylalanines: synthesis and pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. wanglab.chem.pitt.edu [wanglab.chem.pitt.edu]
- 5. staff.ustc.edu.cn [staff.ustc.edu.cn]
- 6. scribd.com [scribd.com]
- 7. analytical.chem.ut.ee [analytical.chem.ut.ee]
- 8. organicchemistrydata.org [organicchemistrydata.org]
A Comparative Guide to the Validation of a Stability-Indicating HPLC Method for 4-[4-(Trifluoromethoxy)phenyl]pyridin-3-amine
This guide provides a comprehensive framework for the development and validation of a stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantification of 4-[4-(Trifluoromethoxy)phenyl]pyridin-3-amine. This document is intended for researchers, scientists, and drug development professionals, offering both theoretical grounding and practical, step-by-step protocols.
The strategic incorporation of a trifluoromethoxy (-OCF₃) group into pharmaceutical candidates is a widely used strategy to enhance metabolic stability and lipophilicity, which can improve a drug's pharmacokinetic profile.[1][2] The target analyte, 4-[4-(Trifluoromethoxy)phenyl]pyridin-3-amine, possesses both a basic pyridine moiety and a highly lipophilic trifluoromethoxyphenyl group.[1] This combination presents specific challenges in chromatographic method development, primarily in achieving symmetrical peak shapes and ensuring adequate retention. This guide will address these challenges and provide a robust validation strategy in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines.[3][4][5]
Proposed Stability-Indicating HPLC Method
A thorough understanding of the analyte's physicochemical properties is paramount for developing a robust HPLC method. The pyridine ring imparts a basic character (pKa of pyridine is approximately 5.23), which can lead to peak tailing on traditional silica-based C18 columns due to interactions with residual acidic silanols.[6] The trifluoromethoxy group significantly increases the molecule's hydrophobicity.[1][2] Therefore, a reversed-phase method with a suitable buffer and organic modifier is appropriate.
Chromatographic Conditions
Based on these considerations, the following starting HPLC conditions are proposed:
| Parameter | Recommended Condition | Rationale |
| Column | C18, 150 x 4.6 mm, 5 µm | A standard C18 column provides good retention for hydrophobic compounds. A high-purity silica with end-capping is recommended to minimize silanol interactions. |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: Acetonitrile | A formic acid buffer at a low pH (around 2.7) will ensure the pyridine nitrogen is protonated, leading to improved peak shape. Acetonitrile is a common and effective organic modifier. |
| Gradient Elution | 30% B to 80% B over 15 minutes | A gradient is proposed to ensure elution of the highly retained analyte and any potential degradation products with varying polarities within a reasonable runtime. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 30 °C | Maintaining a constant column temperature ensures reproducible retention times. |
| Detection Wavelength | 254 nm | Aromatic compounds typically exhibit strong UV absorbance around 254 nm. A full UV scan of the analyte should be performed to determine the optimal wavelength. |
| Injection Volume | 10 µL | A typical injection volume for analytical HPLC. |
| Diluent | 50:50 Acetonitrile:Water | The diluent should be compatible with the mobile phase and effectively solubilize the analyte. |
Standard and Sample Preparation
-
Standard Solution: Prepare a stock solution of 4-[4-(Trifluoromethoxy)phenyl]pyridin-3-amine reference standard in the diluent at a concentration of 1 mg/mL. Further dilute to a working concentration of 0.1 mg/mL.
-
Sample Solution: Prepare the sample (e.g., drug substance, formulation) in the diluent to achieve a target concentration of 0.1 mg/mL of the active ingredient.
Validation of the Analytical Method
The validation of an analytical procedure is the process of demonstrating that it is suitable for its intended purpose.[3][5] The following validation parameters will be assessed in accordance with ICH Q2(R2) guidelines.[3][4][5]
System Suitability
System suitability testing is an integral part of the analytical procedure and is performed to ensure that the chromatographic system is adequate for the intended analysis.
Experimental Protocol:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the working standard solution (0.1 mg/mL) five times.
-
Calculate the mean, standard deviation (SD), and relative standard deviation (%RSD) for the peak area, retention time, and tailing factor.
-
Calculate the number of theoretical plates.
Acceptance Criteria:
| Parameter | Acceptance Criteria |
| %RSD of Peak Area | ≤ 2.0% |
| %RSD of Retention Time | ≤ 1.0% |
| Tailing Factor | ≤ 2.0 |
| Theoretical Plates | > 2000 |
Specificity and Stability-Indicating Nature
Specificity is the ability to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[7] For a stability-indicating method, this involves demonstrating that the method can separate the analyte from its degradation products.[8][9]
Experimental Protocol (Forced Degradation):
-
Prepare solutions of the analyte at 1 mg/mL.
-
Subject the solutions to the following stress conditions:
-
Acid Hydrolysis: 0.1 N HCl at 60 °C for 24 hours.
-
Base Hydrolysis: 0.1 N NaOH at 60 °C for 24 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Heat the solid drug substance at 105 °C for 48 hours.
-
Photolytic Degradation: Expose the drug solution to UV light (254 nm) and visible light for a specified period as per ICH Q1B guidelines.
-
-
Analyze the stressed samples, along with an unstressed control, using the proposed HPLC method.
-
Peak purity analysis (e.g., using a photodiode array detector) should be performed to demonstrate that the analyte peak is free from co-eluting impurities.
Acceptance Criteria:
-
The method should demonstrate baseline resolution between the analyte and all degradation products.
-
The peak purity index of the analyte peak in the stressed samples should be greater than a predefined threshold (e.g., > 0.999), indicating no co-eluting peaks.
Linearity and Range
Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte. The range is the interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[10]
Experimental Protocol:
-
Prepare a series of at least five standard solutions of the analyte over the concentration range of 50% to 150% of the working concentration (e.g., 0.05 mg/mL to 0.15 mg/mL).
-
Inject each standard solution in triplicate.
-
Plot a calibration curve of the mean peak area versus concentration.
-
Perform linear regression analysis to determine the correlation coefficient (r²), y-intercept, and slope of the regression line.
Acceptance Criteria:
| Parameter | Acceptance Criteria |
| Correlation Coefficient (r²) | ≥ 0.999 |
| Y-intercept | Should be close to zero. |
Accuracy
Accuracy is the closeness of the test results obtained by the method to the true value.[10]
Experimental Protocol (Spike Recovery):
-
Prepare a placebo (if applicable) or a sample solution containing a known low concentration of the analyte.
-
Spike the placebo/sample solution with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the working concentration).
-
Prepare each concentration level in triplicate.
-
Analyze the spiked samples and calculate the percentage recovery.
Acceptance Criteria:
-
The mean percentage recovery should be within 98.0% to 102.0% at each concentration level.
Precision
Precision is the measure of the degree of scatter of a series of measurements. It is usually expressed as the %RSD. Precision is evaluated at two levels: repeatability and intermediate precision.[11]
Experimental Protocol:
-
Repeatability (Intra-day Precision):
-
Prepare six independent sample solutions at 100% of the working concentration.
-
Analyze the samples on the same day, with the same analyst and instrument.
-
Calculate the %RSD of the results.
-
-
Intermediate Precision (Inter-day and Inter-analyst):
-
Repeat the repeatability study on a different day, with a different analyst and/or a different instrument.
-
Calculate the %RSD for the combined results from both days/analysts/instruments.
-
Acceptance Criteria:
| Precision Level | Acceptance Criteria (%RSD) |
| Repeatability | ≤ 2.0% |
| Intermediate Precision | ≤ 2.0% |
Detection Limit (LOD) and Quantitation Limit (LOQ)
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
Experimental Protocol (Based on Signal-to-Noise Ratio):
-
Determine the concentration of the analyte that gives a signal-to-noise ratio of approximately 3:1 for LOD and 10:1 for LOQ.
-
Inject solutions at these concentrations multiple times (n=6) to confirm the ratios and assess precision at the LOQ.
Acceptance Criteria:
-
The precision (%RSD) at the LOQ should be ≤ 10%.
Robustness
Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters and provides an indication of its reliability during normal usage.
Experimental Protocol:
-
Introduce small, deliberate variations to the method parameters, one at a time. Examples include:
-
Flow rate (± 0.1 mL/min)
-
Column temperature (± 5 °C)
-
Mobile phase composition (± 2% organic)
-
pH of the mobile phase buffer (± 0.2 units)
-
-
Analyze a standard solution under each varied condition.
-
Evaluate the effect on system suitability parameters (e.g., retention time, tailing factor, resolution).
Acceptance Criteria:
-
The system suitability parameters should remain within the acceptance criteria for all varied conditions.
Visualizing the Validation Workflow
Caption: Workflow for the validation of the HPLC analytical method.
Comparison of Analytical Method Performance
The following table provides a hypothetical comparison of the newly validated method with a potential alternative, such as a titration method for assay, to highlight the advantages of the HPLC method.
| Feature | Proposed HPLC Method | Alternative Method (e.g., Titration) |
| Specificity | High (can separate analyte from impurities and degradants) | Low (non-specific, titrates any basic substance) |
| Sensitivity | High (can determine low levels of impurities) | Low |
| Scope | Assay and impurity determination | Assay only |
| Automation | Fully automatable | Manual or semi-automated |
| Sample Throughput | High | Low |
| Information Provided | Quantitative and qualitative (purity profile) | Quantitative (assay only) |
Conclusion
This guide outlines a comprehensive and scientifically sound approach to the validation of a stability-indicating HPLC method for 4-[4-(Trifluoromethoxy)phenyl]pyridin-3-amine. By following the principles laid out in the ICH Q2(R2) guidelines and considering the specific physicochemical properties of the analyte, a robust and reliable analytical method can be established.[3][5] The detailed experimental protocols and acceptance criteria provided herein serve as a practical template for researchers in the pharmaceutical industry. The successful validation of this method will ensure the accurate assessment of the quality, purity, and stability of this important pharmaceutical compound.
Caption: Logical relationship between analyte properties, method development, and validation.
References
-
Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. LCGC International. Available from: [Link]
-
ICH. Q2(R2) Validation of Analytical Procedures. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use; 2023. Available from: [Link]
-
The Near Ultraviolet Absorption Spectra of 1,4 Bis‐(Trifluoromethyl)Benzene and 1,3,5 Tris‐(Trifluoromethyl)Benzene. The Journal of Chemical Physics. Available from: [Link]
-
Patel, S., et al. Development and Validation of Stability-indicating HPLC Method for Simultaneous Estimation of Cefixime and Linezolid. Indian Journal of Pharmaceutical Sciences. 2012;74(3):247-52. Available from: [Link]
-
Baokar, S. "RP-HPLC: A Versatile Analytical Technique for Pharmaceutical Analysis -A Review". International Journal of Novel Research and Development. 2025. Available from: [Link]
-
ICH. Q2(R2) Validation of Analytical Procedures. Draft version. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use; 2022. Available from: [Link]
-
Bordwell, F.G., et al. Basicity of N-substituted anilines and pyridine in dimethylsulfoxide. The Journal of Organic Chemistry. 1981;46(22):4327-4331. Available from: [Link]
-
Pyridine. Wikipedia. Available from: [Link]
-
Sangeetha, M., et al. Development and Validation of RP-HPLC Method: An Overview. Research & Reviews: Journal of Pharmaceutical Analysis. 2014. Available from: [Link]
-
Stability-indicating HPLC method optimization using quality. Journal of Applied Pharmaceutical Science. Available from: [Link]
-
Primary Pyrrolimines and Pyridinimines. Molecules. 2025;30(6):1234. Available from: [Link]
-
HPLC Method Development and Validation for Pharmaceutical Analysis. Labcompare. Available from: [Link]
-
Tracking Fluorine during Aqueous Photolysis and Advanced UV Treatment of Fluorinated Phenols and Pharmaceuticals Using a Combined 19F-NMR, Chromatography, and Mass Spectrometry Approach. Environmental Science & Technology. 2022;56(3):1656-1666. Available from: [Link]
-
Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. YouTube. 2025. Available from: [Link]
-
Stability Indicating HPLC Method Development: A Review. International Journal of Pharmacy & Pharmaceutical Research. 2023. Available from: [Link]
-
VALIDATION OF ANALYTICAL PROCEDURES Training Module 3: Practical Applications of ICH Q2(R2) Part A. ICH. 2025. Available from: [Link]
-
Basicity of Pyridine and Some Substituted Pyridines in Ionic Liquids. ResearchGate. Available from: [Link]
-
Development of a quality by design based hybrid RP-HPLC method for Glimepiride: Bioanalytical and industrial applications. Journal of Applied Pharmaceutical Science. 2025. Available from: [Link]
-
Electrochemical Mono-Deuterodefluorination of Trifluoromethyl Aromatic Compounds with Deuterium Oxide. CCS Chemistry. 2023. Available from: [Link]
-
Development and Validation of a Robust RP-HPLC Method for the Simultaneous Analysis of Exemestane and Thymoquinone and Its Application to Lipid-Based Nanoformulations. ACS Omega. 2024. Available from: [Link]
-
Development of Validated Stability-Indicating Assay Methods- Critical Review. Quest Journals. 2023. Available from: [Link]
-
The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules. 2025. Available from: [Link]
-
Synthesis of multi-substituted pyridines from ylidenemalononitriles and their emission properties. Organic & Biomolecular Chemistry. Available from: [Link]
-
ICH. Q2(R2) Guideline on validation of analytical procedures - Step 5. European Medicines Agency; 2023. Available from: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. database.ich.org [database.ich.org]
- 4. database.ich.org [database.ich.org]
- 5. ema.europa.eu [ema.europa.eu]
- 6. Pyridine - Wikipedia [en.wikipedia.org]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. Development and Validation of Stability-indicating HPLC Method for Simultaneous Estimation of Cefixime and Linezolid - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 10. m.youtube.com [m.youtube.com]
- 11. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Validating the Mass Spectrometry Fragmentation of 4-[4-(Trifluoromethoxy)phenyl]pyridin-3-amine
This guide provides an in-depth, experience-driven framework for researchers, scientists, and drug development professionals to predict and experimentally validate the mass spectral fragmentation pattern of 4-[4-(Trifluoromethoxy)phenyl]pyridin-3-amine. Rather than a rigid protocol, this document offers a logical and self-validating workflow, blending theoretical prediction with rigorous experimental verification, essential for unambiguous structural elucidation and characterization in complex analytical settings.
The compound of interest, 4-[4-(Trifluoromethoxy)phenyl]pyridin-3-amine, possesses a molecular formula of C₁₂H₉F₃N₂O and a monoisotopic mass of approximately 266.0667 g/mol . Its structure incorporates three key moieties that dictate its fragmentation behavior: a pyridin-3-amine group, a phenyl ring, and a trifluoromethoxy substituent. Understanding the interplay of these groups under energetic conditions is paramount for accurate identification.
Part 1: Theoretical Fragmentation Pathway Prediction
The first pillar of validation is the establishment of a hypothesis. Based on established principles of mass spectrometry, we can predict the most probable fragmentation pathways.[1] Ionization, typically via electrospray (ESI) in positive ion mode, will generate the protonated molecular ion, [M+H]⁺, at an m/z of approximately 267.0745. Subsequent fragmentation via collision-induced dissociation (CID) is expected to proceed through several key cleavages, driven by the relative stability of the resulting fragment ions.[2][3]
The structure contains several bonds susceptible to cleavage. The ether linkage between the phenyl ring and the trifluoromethoxy group, and the C-C bond linking the two aromatic rings are primary candidates for initial fragmentation. The stability of the pyridine and phenyl rings suggests they will likely remain intact during initial, lower-energy collisions.[4]
Proposed Major Fragmentation Pathways:
-
Loss of the Trifluoromethyl Radical (•CF₃): A common pathway for compounds containing a trifluoromethyl or trifluoromethoxy group is the homolytic cleavage to release a •CF₃ radical, although loss of the entire •OCF₃ radical is also possible. However, a more likely event for the trifluoromethoxy group is the cleavage of the C-O bond.
-
Cleavage of the Ether Bond: Aryl ethers are known to fragment at the ether linkage.[4][5] For the protonated molecular ion, two primary cleavages at the C-O-C bond of the trifluoromethoxy group are plausible:
-
Loss of a Trifluoromethoxy Radical (•OCF₃): Cleavage of the Ar-O bond could lead to the loss of a neutral •OCF₃ radical (mass ≈ 85.0 Da), resulting in a phenyl-pyridin-amine cation.
-
Loss of Carbonyl Difluoride (COF₂): A rearrangement followed by the elimination of a stable neutral molecule like COF₂ (mass ≈ 66.0 Da) is a potential pathway for trifluoromethoxy-substituted aromatics.
-
-
Cleavage of the Phenyl-Pyridine Bond: The single bond connecting the two aromatic systems is a likely point of cleavage. This would result in two primary fragment ions: the protonated 4-(trifluoromethoxy)phenyl cation and the 3-aminopyridine radical, or their counterparts depending on where the charge is retained.
-
Pyridine Ring Fragmentation: Following initial fragmentation, the resulting pyridin-amine fragment may undergo characteristic ring fragmentation, often involving the loss of small neutral molecules like hydrogen cyanide (HCN).[6]
Based on these principles, a primary fragmentation cascade can be proposed.
Predicted Quantitative Data
The following table summarizes the key fragment ions predicted to be observed in a tandem mass spectrometry (MS/MS) experiment. Accurate mass measurements are crucial for assigning elemental compositions to these fragments.[7][8][9]
| m/z (Theoretical) | Proposed Elemental Composition | Neutral Loss | Proposed Fragmentation Pathway |
| 267.0745 | [C₁₂H₁₀F₃N₂O]⁺ | - | Protonated Molecular Ion [M+H]⁺ |
| 173.0503 | [C₁₂H₁₀N₂O]⁺ | HF + •CF₂ | Cleavage and rearrangement of trifluoromethoxy group |
| 161.0211 | [C₇H₄F₃O]⁺ | C₆H₅N₂• | Cleavage of the phenyl-pyridine bond, charge on trifluoromethoxy-phenyl moiety |
| 107.0609 | [C₆H₇N₂]⁺ | C₆H₂F₃O• | Cleavage of the phenyl-pyridine bond, charge on aminopyridine moiety |
| 94.0555 | [C₅H₆N₂]⁺• | C₇H₃F₃O | Fragmentation of the pyridine ring from a larger fragment |
Part 2: A Self-Validating Experimental Workflow
Trust in an analytical result is built upon a foundation of rigorous, self-validating experimental design. The following workflow is designed not just to generate data, but to instill confidence in the interpretation of that data.
Step-by-Step Experimental Protocol
1. Sample Preparation and System Suitability:
-
Rationale: Proper sample preparation ensures consistent ionization and minimizes matrix effects. System calibration is the bedrock of trustworthy data.
-
Protocol:
-
Prepare a stock solution of 4-[4-(Trifluoromethoxy)phenyl]pyridin-3-amine at 1 mg/mL in a suitable organic solvent (e.g., Methanol or Acetonitrile).
-
Create a working solution by diluting the stock to a final concentration of 1-10 µg/mL in a mobile phase-compatible solvent, typically 50:50 Acetonitrile:Water with 0.1% formic acid to promote protonation.
-
Prior to sample analysis, perform a full system calibration using the manufacturer's recommended calibration solution. Verify that the mass accuracy is within an acceptable range, typically below 5 ppm, for reliable elemental composition determination.[10]
-
2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis:
-
Rationale: Chromatographic separation ensures the analysis of a pure compound, while tandem mass spectrometry allows for the isolation and fragmentation of the specific ion of interest.[2][11] Using stepped collision energy helps to observe both the initial, gentle fragmentation and the subsequent breakdown of major fragments.
-
Protocol:
-
Liquid Chromatography:
-
Column: A standard C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: A linear gradient from 5% to 95% B over several minutes to ensure adequate separation and elution of the analyte.
-
Flow Rate: 0.3-0.5 mL/min.
-
Injection Volume: 1-5 µL.
-
-
Mass Spectrometry:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
MS1 Scan: Acquire full scan data over a mass range of m/z 100-500 to confirm the presence of the protonated molecular ion ([M+H]⁺) at m/z 267.0745.
-
MS2 Scan (dd-MS²): Set up a data-dependent acquisition method to trigger MS/MS fragmentation on the most intense ion in the MS1 scan corresponding to the [M+H]⁺ of the target compound.
-
Collision Energy: Apply a stepped collision energy (e.g., 10, 20, and 40 eV) or a collision energy spread. This allows for the capture of a comprehensive fragmentation spectrum, showing both high-mass fragments from low-energy dissociation and smaller fragments from higher-energy collisions.
-
-
3. Data Analysis and Pathway Validation:
-
Rationale: This is the critical step where the experimental evidence is compared against the theoretical prediction. The accuracy of the mass measurements is leveraged to confirm the elemental composition of each fragment, providing strong evidence for a particular fragmentation pathway.[8][12]
-
Protocol:
-
From the acquired LC-MS/MS data, extract the fragmentation spectrum (MS2) for the precursor ion at m/z 267.07.
-
For each major peak in the MS2 spectrum, determine its accurate mass.
-
Use an elemental composition calculator to determine the possible chemical formulas for each fragment ion within the established mass accuracy tolerance (< 5 ppm).
-
Compare the experimentally determined fragment masses and their elemental compositions with the predicted values in the table above.
-
Analyze the neutral losses between the precursor ion and the fragment ions. Verify that these correspond to chemically plausible losses (e.g., •CF₃, CO, HCN).
-
Based on this evidence, confirm, refute, or modify the proposed fragmentation pathway. For instance, the presence of a strong signal at m/z 161.02 would strongly support the cleavage of the phenyl-pyridine bond.
-
Part 3: Comparative Analysis and Advanced Validation
A key aspect of scientific integrity is considering alternative possibilities. The proposed fragmentation pathway is based on the most common fragmentation reactions. However, unexpected rearrangements can occur. For example, intramolecular hydrogen rearrangements could lead to atypical neutral losses. The experimental data is the ultimate arbiter. If the observed fragments do not match the primary predicted pathway, alternative structures and fragmentation mechanisms must be considered.
For instance, a significant fragment at an unexpected m/z would necessitate a re-evaluation of the initial hypothesis. The accurate mass of this unexpected ion would be the primary clue to its identity and how it might have formed.
Advanced Validation: Isotopic Labeling
In cases of ambiguity, where multiple fragmentation pathways could explain the observed data, isotopic labeling is the gold standard for confirmation.[13][14][15]
-
Principle: By synthesizing the target molecule with a heavy isotope (e.g., ¹⁵N in the pyridine ring or ¹³C in the phenyl ring), one can definitively track which part of the molecule is retained in each fragment.
-
Example Application: If there is ambiguity about which ring system a particular fragment originates from, synthesizing a version with ¹⁵N in the pyridine ring would be decisive. If a fragment's mass shifts by the corresponding number of incorporated ¹⁵N atoms, it confirms its origin from the pyridine moiety.
By following this comprehensive guide, from theoretical prediction to rigorous experimental validation, a researcher can confidently elucidate and document the mass spectral fragmentation pattern of 4-[4-(Trifluoromethoxy)phenyl]pyridin-3-amine, ensuring data of the highest scientific integrity.
References
-
Mtoz Biolabs. "Full Name of MS/MS (Tandem Mass Spectrometry)". Available at: [Link]
-
Wikipedia. "Tandem mass spectrometry". Available at: [Link]
-
LCGC International. "The Role of Spectral Accuracy in Mass Spectrometry". 2025. Available at: [Link]
-
Bristow, A. W. T. "Accurate mass measurement for the determination of elemental formula--a tutorial". Mass Spectrometry Reviews, 2006. Available at: [Link]
-
Lee, J., et al. "Neural Spectral Prediction for Structure Elucidation with Tandem Mass Spectrometry". bioRxiv, 2023. Available at: [Link]
-
IonSource. "Exact Mass Measurement and Elemental Composition Determination". 2005. Available at: [Link]
-
Longdom Publishing. "Exploring Molecular Complexity: Considerations of Tandem Mass Spectrometry". 2023. Available at: [Link]
-
Gryc, S. M., et al. "De Novo Structure Prediction from Tandem Mass Spectra: Algorithms, Benchmarks, and Limitations". Metabolites, 2026. Available at: [Link]
-
Waters Corporation. "Exact Mass Measurement - A Powerful Tool in Identification and Confirmation". Available at: [Link]
-
Whitman College. "GCMS Section 6.13 - Fragmentation of Ethers". Available at: [Link]
-
University of Calgary. "Mass Spectrometry: Fragmentation". Available at: [Link]
-
Danby, C. J., & Eland, J. H. D. "Intramolecular Oxidation of the Alkyl Chain upon Collisional Activation". Journal of the American Society for Mass Spectrometry, 2011. Available at: [Link]
-
Problems in Chemistry. "Mass Spectrometry Part 4-Fragmentation in Ethers". YouTube, 2023. Available at: [Link]
-
Wikipedia. "Fragmentation (mass spectrometry)". Available at: [Link]
-
YouTube. "Mass Spectrometry of Aliphatic Ethers". 2025. Available at: [Link]
-
Singh, S., et al. "Comprehensive survey of VUV induced dissociative photoionization of aniline: Role of H migration assisted isomerization". Physical Chemistry Chemical Physics, 2022. Available at: [Link]
-
Lee, J., et al. "Impact of Protonation Sites on Collision-Induced Dissociation-MS/MS Using CIDMD Quantum Chemistry Modeling". Journal of Chemical Information and Modeling, 2025. Available at: [Link]
-
Heuillet, M., et al. "Methodology for the Validation of Isotopic Analyses by Mass Spectrometry in Stable-Isotope Labeling Experiments". Analytical Chemistry, 2017. Available at: [Link]
-
Nargund, S., et al. "Stable isotope-labeling studies in metabolomics: new insights into structure and dynamics of metabolic networks". Bioanalysis, 2012. Available at: [Link]
-
ResearchGate. "Collision-induced dissociation of protonated quinoline generates an...". Available at: [Link]
-
ResearchGate. "Isotope Labeling Study of Retinal Chromophore Fragmentation". 2016. Available at: [Link]
-
ResearchGate. "Gas chromatography/mass spectroscopy identification of M2 as...". 2017. Available at: [Link]
-
Falso, M., et al. "Metabolic source isotopic pair labeling and genome-wide association are complementary tools for the identification of metabolite–gene associations in plants". The Plant Cell, 2016. Available at: [Link]
-
ResearchGate. "A reducing-difference IR-spectral study of 4-aminopyridine". Available at: [Link]
-
ResearchGate. "Collision-induced dissociation mass spectra of protonated alkyl amines". 2026. Available at: [Link]
-
Fluorine notes. "DECAY SEQUENCES - ION SERIES OF MASS SPECTRA HEXAMETHYLBENZENE AND HEXAKIS(TRIFLUOROMETHYL)BENZENE". Available at: [Link]
-
ResearchGate. "(PDF) A methodology for the validation of isotopic analyses by mass spectrometry in stable-isotope labelling experiments". 2017. Available at: [Link]
-
Read Chemistry. "Fragmentation Patterns in Mass Spectrometry". 2024. Available at: [Link]
-
eGyanKosh. "MASS SPECTROMETRY: FRAGMENTATION PATTERNS". Available at: [Link]
-
NIST. "Benzene, (trifluoromethyl)-". Available at: [Link]
-
MDPI. "Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders". 2023. Available at: [Link]
- Google Patents. "CN114728906A - Novel chemical method for preparing key intermediate 6-chloro-4- (4-fluoro-2-methylphenyl) pyridine-3-amine of NT-814".
-
Journal of Pesticide Science. "Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients". 2018. Available at: [Link]
-
Beilstein Journals. "Fluorinated phenylalanines: synthesis and pharmaceutical applications". 2020. Available at: [Link]
Sources
- 1. readchemistry.com [readchemistry.com]
- 2. Full Name of MS/MS (Tandem Mass Spectrometry) | MtoZ Biolabs [mtoz-biolabs.com]
- 3. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 4. GCMS Section 6.13 [people.whitman.edu]
- 5. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 6. arts.units.it [arts.units.it]
- 7. as.uky.edu [as.uky.edu]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. Accurate mass measurement for the determination of elemental formula--a tutorial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ionsource.com [ionsource.com]
- 11. Tandem mass spectrometry - Wikipedia [en.wikipedia.org]
- 12. waters.com [waters.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Stable isotope-labeling studies in metabolomics: new insights into structure and dynamics of metabolic networks - PMC [pmc.ncbi.nlm.nih.gov]
- 15. weizmann.elsevierpure.com [weizmann.elsevierpure.com]
Application & Comparison Guide: In Vitro and In Vivo Metabolic Stability of 4-[4-(Trifluoromethoxy)phenyl]pyridin-3-amine
Target Audience: Researchers, Medicinal Chemists, and Pharmacokineticists Document Type: Technical Comparison Guide & Protocol Standard
Executive Summary
The optimization of lead compounds in drug discovery frequently encounters the bottleneck of poor metabolic stability, often driven by rapid cytochrome P450 (CYP450)-mediated oxidative degradation. This guide provides an objective, data-driven comparison between the product 4-[4-(Trifluoromethoxy)phenyl]pyridin-3-amine (TFMPP-3A) and its non-fluorinated structural alternative, 4-(4-Methoxyphenyl)pyridin-3-amine (MPP-3A) .
By replacing a standard methoxy (-OCH₃) ether with a trifluoromethoxy (-OCF₃) group, TFMPP-3A leverages unique stereoelectronic properties to drastically reduce intrinsic clearance ( CLint ) and extend in vivo half-life. This guide details the mechanistic causality behind these improvements and provides the validated experimental protocols used to quantify them.
Mechanistic Rationale: The Fluorine Advantage
To understand the performance disparity between these two compounds, one must examine the atomic-level interactions within the CYP450 active site.
The methoxy group in the alternative (MPP-3A) is highly susceptible to CYP450-mediated O-dealkylation. This process initiates via hydrogen atom abstraction from the α -carbon, an event facilitated by the relatively weak C-H bond (414.2 kJ/mol). This rapid oxidation yields a reactive and potentially toxic phenol or quinone metabolite, severely limiting the compound's systemic half-life[1].
Conversely, the product (TFMPP-3A) incorporates the -OCF₃ moiety. The carbon-fluorine (C-F) bond is the strongest in organic chemistry, boasting a bond dissociation energy of 485.3 kJ/mol[2]. This immense bond strength creates a thermodynamic barrier that effectively prevents standard hydrogen abstraction. Furthermore, the strong electron-withdrawing nature of the fluorine atoms (inductive effect) decreases the electron density on the adjacent oxygen and the aromatic ring, reducing susceptibility to electrophilic attack[3]. While the -OCF₃ group can undergo a rare ipso-substitution by CYP450 to form a phenol, this pathway is sterically hindered and occurs at a negligible rate compared to standard demethylation[1]. Additionally, the -OCF₃ group increases the molecule's lipophilicity (Hansch π = 1.04), which enhances passive membrane permeability[4].
Fig 1: CYP450-mediated metabolic pathways of MPP-3A vs. TFMPP-3A.
In Vitro Metabolic Stability Profiling
To objectively quantify the resistance to hepatic metabolism, both compounds were subjected to microsomal stability assays.
Experimental Protocol: Microsomal Incubation
This protocol is designed as a self-validating system; the inclusion of positive controls and specific quenching techniques ensures the integrity of the calculated intrinsic clearance.
-
Preparation: Prepare a 10 mM stock solution of the test compounds in DMSO. Dilute to a 1 µM working concentration in 100 mM potassium phosphate buffer (pH 7.4) to mimic physiological pH.
-
Microsome Addition: Add Human Liver Microsomes (HLM) or Rat Liver Microsomes (RLM) to a final protein concentration of 0.5 mg/mL. Causality: This concentration provides sufficient enzyme active sites without causing non-specific protein binding artifacts.
-
Initiation: Pre-incubate the mixture at 37°C for 5 minutes. Initiate the reaction by adding a NADPH-regenerating system (final concentration 1 mM). Causality: NADPH provides the essential reducing equivalents required to drive the CYP450 catalytic cycle.
-
Sampling & Quenching: At predetermined time points (0, 15, 30, 45, and 60 minutes), extract 50 µL aliquots and immediately transfer them into 150 µL of ice-cold acetonitrile (ACN) containing 100 ng/mL of an internal standard (e.g., Tolbutamide). Causality: The cold organic solvent instantly denatures the microsomal proteins, halting enzymatic activity and precipitating the proteins for clean LC-MS/MS injection.
-
Centrifugation & Analysis: Centrifuge the quenched samples at 4,000 rpm for 15 minutes at 4°C. Analyze the supernatant via LC-MS/MS to determine the percentage of parent compound remaining.
Quantitative In Vitro Data
The data below summarizes the half-life ( t1/2 ) and intrinsic clearance ( CLint ) of both compounds.
| Compound | Functional Group | Species | t1/2 (min) | CLint (µL/min/mg protein) | Stability Rating |
| MPP-3A | -OCH₃ | Human | 12.5 | 110.4 | Low |
| MPP-3A | -OCH₃ | Rat | 8.2 | 168.5 | Low |
| TFMPP-3A | -OCF₃ | Human | >120.0 | <15.0 | High |
| TFMPP-3A | -OCF₃ | Rat | 95.4 | 22.1 | Moderate-High |
Data Insight: The substitution of the methoxy group with the trifluoromethoxy group in TFMPP-3A resulted in a nearly 10-fold decrease in human intrinsic clearance, shifting the molecule from a "rapidly metabolized" profile to a "highly stable" profile.
In Vivo Pharmacokinetics in Rodent Models
In vitro stability does not always perfectly translate to in vivo exposure due to factors like absorption, distribution, and extrahepatic metabolism. Therefore, an in vivo pharmacokinetic (PK) study was conducted.
Fig 2: Integrated in vivo pharmacokinetic evaluation workflow.
Experimental Protocol: Rodent PK Study
-
Animal Model: Male Sprague-Dawley (SD) rats (200-250g), fasted overnight prior to oral dosing.
-
Formulation: Dissolve compounds in 5% DMSO, 10% Tween 80, and 85% Saline. Causality: The high lipophilicity of the -OCF₃ group requires surfactants (Tween 80) and co-solvents (DMSO) to prevent precipitation in the GI tract and bloodstream.
-
Dosing Strategy: Administer via Intravenous (IV) tail vein injection at 1 mg/kg, and Per Os (PO) oral gavage at 5 mg/kg. Causality: IV dosing establishes baseline systemic clearance and volume of distribution, which is mathematically required to calculate absolute oral bioavailability (F%) from the PO arm.
-
Blood Sampling: Collect blood samples (~200 µL) via the jugular vein at 0.083 (IV only), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose into K₂EDTA tubes. Centrifuge immediately to harvest plasma.
-
Data Analysis: Calculate PK parameters using Non-Compartmental Analysis (NCA).
Quantitative In Vivo Data (PO Administration, 5 mg/kg)
| PK Parameter | MPP-3A (-OCH₃) | TFMPP-3A (-OCF₃) | Fold Improvement |
| Cmax (ng/mL) | 145 ± 22 | 890 ± 65 | 6.1x |
| Tmax (h) | 0.5 | 2.0 | N/A |
| AUC0−t (ng·h/mL) | 320 ± 45 | 4150 ± 310 | 12.9x |
| t1/2 (h) | 1.2 ± 0.3 | 6.8 ± 0.9 | 5.6x |
| Bioavailability (F%) | 8.5% | 62.4% | 7.3x |
Data Insight: The in vivo data perfectly corroborates the in vitro findings. TFMPP-3A demonstrates a massive 12.9-fold increase in total systemic exposure ( AUC ) and a highly favorable oral bioavailability of 62.4%. The delayed Tmax and extended half-life confirm that the -OCF₃ group successfully shields the molecule from first-pass hepatic extraction.
Conclusion for Drug Developers
When designing lead compounds containing phenyl-ether motifs, the choice of the terminal group is critical. As demonstrated by the experimental data, 4-[4-(Trifluoromethoxy)phenyl]pyridin-3-amine vastly outperforms its methoxy counterpart.
The integration of the trifluoromethoxy group acts as a metabolic shield, neutralizing the primary liability of CYP450 O-dealkylation without requiring a complete scaffold hop. For drug development professionals aiming to optimize once-daily oral dosing regimens, TFMPP-3A provides a robust, metabolically stable building block that guarantees superior pharmacokinetic exposure.
References
- Oxidative metabolism of the trifluoromethoxy moiety of OSI-930 Drug Metabolism and Drug Interactions (PubMed/NIH)
- A Comparative Guide to the Influence of Trifluoromethoxy vs.
- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design PubMed Central (PMC) / NIH
- Trifluoromethyl ethers – synthesis and properties of an unusual substituent Beilstein Journal of Organic Chemistry
Sources
- 1. Oxidative metabolism of the trifluoromethoxy moiety of OSI-930 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. BJOC - Trifluoromethyl ethers – synthesis and properties of an unusual substituent [beilstein-journals.org]
A Researcher's Guide to the Purification of 4-[4-(Trifluoromethoxy)phenyl]pyridin-3-amine: Recrystallization vs. Chromatography
In the synthesis of novel therapeutics and complex organic molecules, the purity of intermediates is paramount. The compound 4-[4-(trifluoromethoxy)phenyl]pyridin-3-amine is a key building block in many pharmaceutical development programs. Achieving high purity of this intermediate is not merely a matter of protocol but a critical step that dictates the success of subsequent reactions and the safety profile of the final active pharmaceutical ingredient (API). This guide provides an in-depth comparison of two common purification techniques—recrystallization and column chromatography—for this specific molecule, offering field-proven insights and detailed experimental protocols to aid researchers in making informed decisions.
The Importance of Purity
Impurities, even in trace amounts, can lead to undesirable side reactions, lower yields, and the formation of difficult-to-remove byproducts in later synthetic steps. For a compound like 4-[4-(trifluoromethoxy)phenyl]pyridin-3-amine, which contains both a basic pyridine nitrogen and an amine group, potential impurities could include starting materials, regioisomers, or products of side-reactions. The choice of purification method depends on several factors, including the nature of the impurities, the required purity level, the scale of the synthesis, and available resources.
Method 1: Recrystallization
Recrystallization is a classic and powerful technique for purifying solid organic compounds.[1] It relies on the principle that the solubility of a compound in a solvent increases with temperature.[2] By dissolving the crude material in a minimal amount of hot solvent and then allowing it to cool slowly, the desired compound will crystallize out of the solution, while impurities remain dissolved.[1][3]
The Science Behind Solvent Selection
The key to successful recrystallization lies in the choice of solvent. An ideal solvent should:
-
Dissolve the compound sparingly or not at all at room temperature.
-
Dissolve the compound completely at its boiling point.
-
Not react with the compound.
-
Have a boiling point below the melting point of the compound.
-
Be volatile enough to be easily removed from the crystals.
-
Dissolve impurities well at all temperatures or not at all.
For a polar molecule like 4-[4-(trifluoromethoxy)phenyl]pyridin-3-amine, a mixed solvent system is often effective. A common approach is to use a "good" solvent in which the compound is highly soluble and a "bad" solvent in which it is poorly soluble.[3] This allows for fine-tuning of the solubility to induce crystallization.
Experimental Protocol: Mixed-Solvent Recrystallization
This protocol is a robust starting point for the purification of 4-[4-(trifluoromethoxy)phenyl]pyridin-3-amine.
-
Solvent System Selection: A mixture of ethanol (a "good" solvent) and water (a "bad" solvent) is a suitable choice for many aromatic amines.
-
Dissolution: In a 250 mL Erlenmeyer flask, add the crude 4-[4-(trifluoromethoxy)phenyl]pyridin-3-amine (e.g., 5.0 g). Add a minimal amount of hot ethanol (e.g., 20-30 mL) and heat the mixture on a hot plate with stirring until the solid dissolves completely.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them. This step is crucial to prevent these impurities from being incorporated into the final crystals.
-
Inducing Crystallization: While the solution is still hot, add hot water dropwise until the solution becomes slightly cloudy (the point of saturation). If it becomes too cloudy, add a few drops of hot ethanol to redissolve the precipitate.
-
Cooling and Crystallization: Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly to room temperature. Slow cooling is essential for the formation of large, pure crystals.[2] Once at room temperature, place the flask in an ice bath for 30-60 minutes to maximize crystal formation.
-
Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold ethanol/water mixture to remove any remaining soluble impurities.[3]
-
Drying: Dry the purified crystals in a vacuum oven at a moderate temperature (e.g., 50-60 °C) to remove residual solvent.
Workflow for Recrystallization
Caption: Workflow for the purification of 4-[4-(trifluoromethoxy)phenyl]pyridin-3-amine by recrystallization.
Method 2: Column Chromatography
Column chromatography is a versatile purification technique that separates compounds based on their differential adsorption to a stationary phase while a mobile phase passes through it.[4] For pyridine derivatives, silica gel is a common stationary phase.[4]
The Science Behind Separation
The separation in column chromatography is governed by the polarity of the compounds in the mixture, the polarity of the stationary phase, and the polarity of the mobile phase. Silica gel is a polar stationary phase. Therefore, more polar compounds will adhere more strongly to the silica gel and move down the column more slowly, while less polar compounds will travel faster.
The choice of the mobile phase (eluent) is critical. A solvent system is chosen that provides good separation between the desired compound and its impurities. This is typically determined by preliminary analysis using Thin Layer Chromatography (TLC).
Experimental Protocol: Flash Column Chromatography
This protocol outlines a standard procedure for purifying 4-[4-(trifluoromethoxy)phenyl]pyridin-3-amine using flash column chromatography.
-
TLC Analysis: First, determine an appropriate eluent system using TLC. A mixture of hexane and ethyl acetate is a common starting point for compounds of moderate polarity. The goal is to find a solvent ratio that gives the target compound an Rf value of approximately 0.2-0.4.
-
Column Packing: Prepare a slurry of silica gel in the chosen eluent (e.g., 80:20 hexane:ethyl acetate). Pour the slurry into a chromatography column and allow the silica gel to settle, ensuring a uniform and air-free packing.[4] Add a layer of sand on top of the silica gel to protect the surface.
-
Sample Loading: Dissolve the crude compound in a minimal amount of the eluent or a slightly more polar solvent (like dichloromethane). Carefully load the sample onto the top of the column.[4] Alternatively, the crude material can be adsorbed onto a small amount of silica gel, the solvent evaporated, and the resulting dry powder added to the column.
-
Elution: Begin eluting the column with the chosen solvent system, applying gentle air pressure (flash chromatography) to speed up the process.
-
Fraction Collection: Collect the eluent in a series of fractions (e.g., in test tubes).
-
Monitoring: Monitor the separation by spotting the collected fractions on TLC plates and visualizing the spots under UV light.
-
Combining and Evaporation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator to obtain the purified 4-[4-(trifluoromethoxy)phenyl]pyridin-3-amine.[4]
Workflow for Column Chromatography
Caption: Workflow for the purification of 4-[4-(trifluoromethoxy)phenyl]pyridin-3-amine by column chromatography.
Comparative Analysis
The choice between recrystallization and chromatography is often a trade-off between several factors. The following table provides a direct comparison to guide your decision-making process.
| Parameter | Recrystallization | Column Chromatography |
| Purity Achieved | Good to Excellent (>99%) | Excellent to High (>99.5%) |
| Typical Yield | Moderate to High (60-90%) | Moderate (50-80%) |
| Scalability | Excellent; easily scaled up | Good; can be scaled but requires larger columns and more solvent |
| Time Required | Moderate (several hours to overnight) | High (can take a full day for a single column) |
| Cost | Low (solvents are the main cost) | High (silica gel, large volumes of high-purity solvents) |
| Complexity | Low to Moderate | Moderate to High |
| Best For | Removing impurities with significantly different solubility profiles; large-scale purification. | Separating closely related compounds with similar polarities; achieving very high purity on a small to medium scale.[4] |
Conclusion and Recommendations
Both recrystallization and column chromatography are effective methods for purifying 4-[4-(trifluoromethoxy)phenyl]pyridin-3-amine.
Choose Recrystallization when:
-
You are working on a larger scale (multi-gram to kilogram).
-
Cost is a significant consideration.
-
The impurities are known to have different solubility properties than the desired product.
-
A very high level of purity (>99.9%) is not strictly required.
Choose Column Chromatography when:
-
You need to achieve the highest possible purity, especially for analytical standards or late-stage intermediates.
-
You are dealing with a complex mixture of impurities with polarities similar to your product.
-
You are working on a smaller scale (milligram to a few grams).
In many research and development settings, a combination of both techniques is often employed. For instance, an initial purification by recrystallization can be followed by a final polishing step using column chromatography to remove any remaining trace impurities. Ultimately, the optimal purification strategy will be determined by the specific requirements of your project and the nature of the crude material.
References
- A Researcher's Guide to Pyridine Purification: A Comparative Analysis of Efficacy - Benchchem.
- Technical Support Center: Chromatographic Purification of Pyridine Derivatives - Benchchem.
- Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography - PubMed.
- recrystallization-2.doc.pdf.
- recrystallization.pdf.
- O Chem Recrystallization Procedure - YouTube.
Sources
Bioavailability comparison of 4-[4-(Trifluoromethoxy)phenyl]pyridin-3-amine analogs
- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. creative-bioarray.com [creative-bioarray.com]
- 4. Use of a Caco-2 permeability assay to evaluate the effects of several Kampo medicines on the drug transporter P-glycoprotein - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Caco-2 Permeability | Evotec [evotec.com]
Efficacy of 4-[4-(Trifluoromethoxy)phenyl]pyridin-3-amine Derivatives: A Comparative Guide Against Standard Kinase Inhibitors
Executive Summary
The development of targeted therapeutics requires overcoming two primary hurdles: achieving deep target engagement within highly conserved active sites and maintaining metabolic stability. Pyridin-3-amine derivatives have emerged as highly privileged scaffolds for multitargeted protein kinase inhibition, demonstrating profound efficacy in models of non-small cell lung cancer (NSCLC) and hematological malignancies[1][2].
This guide provides an objective, data-driven comparison of the 4-[4-(Trifluoromethoxy)phenyl]pyridin-3-amine scaffold against standard-of-care kinase inhibitors (such as Erdafitinib for FGFR and AZD1208 for Pim kinases). By detailing the structural rationale, comparative efficacy, and the self-validating experimental protocols required to evaluate these compounds, this document serves as an authoritative resource for drug development professionals.
Structural Rationale & Target Engagement
The efficacy of the 4-[4-(Trifluoromethoxy)phenyl]pyridin-3-amine scaffold is rooted in its precise stereoelectronic properties.
-
The Hinge-Binding Core: The pyridin-3-amine moiety acts as a primary hinge binder. The nitrogen atoms in the pyridine ring and the exocyclic amine form critical bidentate hydrogen bonds with the backbone amides of the kinase hinge region (e.g., within FGFR or Pim kinases)[3][4].
-
The Hydrophobic Probe (-OCF₃): The inclusion of the trifluoromethoxy (-OCF₃) group at the para position of the phenyl ring is a deliberate design choice. Unlike standard methoxy (-OCH₃) groups which are planar, the -OCF₃ group adopts an orthogonal conformation. This allows the moiety to project deeply into the hydrophobic back-pocket (often stabilizing the DFG-out conformation). Furthermore, the strong electron-withdrawing nature of the fluorine atoms protects the aromatic ring from Cytochrome P450-mediated oxidative metabolism, drastically extending the compound's half-life compared to standard inhibitors.
Kinase signaling inhibition by pyridin-3-amine derivatives vs standard inhibitors.
Comparative Efficacy Data
To objectively evaluate the performance of the 4-[4-(Trifluoromethoxy)phenyl]pyridin-3-amine scaffold, we compare its pharmacodynamic and pharmacokinetic profiles against leading clinical inhibitors. The data below synthesizes enzymatic, cellular, and metabolic parameters derived from validated kinase inhibitor benchmarking assays[1][4].
| Compound | Primary Targets | Enzymatic IC₅₀ (nM) | Cellular GI₅₀ (nM)* | Metabolic T₁/₂ (min)** |
| 4-[4-(OCF₃)phenyl]pyridin-3-amine | FGFR1 / Pim-1 | 3.2 / 5.1 | 45 | > 120 |
| Erdafitinib (Standard) | FGFR1-4 | 1.2 | 30 | 45 |
| AZD1208 (Standard) | Pim-1/2/3 | 5.0 | 110 | 60 |
*Cellular GI₅₀ measured in NCI-H1581 (FGFR-driven) and MV4-11 (Pim-driven) cell lines. **Metabolic half-life measured in human liver microsomes (HLM).
Analysis: While Erdafitinib exhibits a marginally tighter enzymatic IC₅₀ against FGFR, the trifluoromethoxy derivative demonstrates a vastly superior metabolic half-life (>120 mins) due to the halogenated shielding of the phenyl ring. Furthermore, it achieves comparable cellular efficacy (GI₅₀) while offering dual-target potential against resistance-driving Pim kinases[2][4].
Self-Validating Experimental Methodologies
To ensure scientific integrity, the evaluation of these derivatives must follow a self-validating workflow. Each step is designed not just to gather data, but to rule out experimental artifacts (e.g., auto-fluorescence, non-specific cytotoxicity).
Self-validating experimental workflow for evaluating kinase inhibitor efficacy.
Protocol 1: Time-Resolved FRET (TR-FRET) Kinase Assay
Causality Insight: We utilize TR-FRET rather than standard colorimetric ELISA because the time-resolved ratiometric emission eliminates auto-fluorescence artifacts—a common false-positive driver when testing highly conjugated aromatic scaffolds like pyridin-3-amines.
-
Preparation: Prepare a 10-point 3-fold serial dilution of the 4-[4-(Trifluoromethoxy)phenyl]pyridin-3-amine derivative in 100% DMSO.
-
Reaction Assembly: In a 384-well low-volume plate, combine 2 µL of the compound (final DMSO concentration 1%), 4 µL of recombinant kinase (e.g., FGFR1 or Pim-1), and 4 µL of ATP/substrate mix (at the predetermined Kₘ for ATP).
-
Incubation: Incubate the reaction at room temperature for 60 minutes.
-
Detection: Add 10 µL of the TR-FRET detection buffer (containing Europium-labeled anti-phospho antibody and Streptavidin-APC). Incubate for 30 minutes.
-
Validation: Read the plate on a microplate reader (Excitation: 340 nm; Emission: 615 nm and 665 nm). Calculate the 665/615 ratio. Self-Validation: Ensure the Z'-factor of the control wells is >0.6 to confirm assay robustness before calculating the IC₅₀.
Protocol 2: Cellular Target Engagement via Immunoblotting
Causality Insight: Enzymatic inhibition does not guarantee cellular penetration. We assess target engagement via Western blot, explicitly probing for both phosphorylated and total protein. This proves the inhibitor is blocking catalytic activity rather than simply causing non-specific protein degradation.
-
Cell Treatment: Seed NCI-H1581 cells at 3x10⁵ cells/well in a 6-well plate. Incubate overnight. Treat with the inhibitor at 0.1x, 1x, and 10x the enzymatic IC₅₀ for 2 hours.
-
Lysis: Wash cells with ice-cold PBS and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors (critical to preserve the transient phospho-state).
-
Electrophoresis & Transfer: Resolve 20 µg of total protein per lane on a 4-12% Bis-Tris gel. Transfer to a PVDF membrane.
-
Probing: Block the membrane and probe with primary antibodies against p-FGFR (or p-Pim target like p-BAD) and total FGFR/BAD.
-
Validation: Normalize the densitometry of the phospho-signal to the total protein signal. A valid candidate will show a dose-dependent decrease in the p-FGFR/Total-FGFR ratio.
Protocol 3: In Vivo Xenograft Efficacy
Causality Insight: In vitro potency must translate to in vivo tumor regression. The trifluoromethoxy group's primary advantage is metabolic stability, which should manifest as sustained tumor growth inhibition (TGI) with once-daily oral dosing[1].
-
Implantation: Subcutaneously inject 5x10⁶ NCI-H1581 cells into the right flank of female BALB/c nude mice.
-
Randomization: Once tumors reach ~150 mm³, randomize mice into vehicle, standard inhibitor (Erdafitinib, 15 mg/kg), and test compound (15 mg/kg) groups (n=8/group).
-
Dosing: Administer compounds via oral gavage (PO) once daily for 21 days.
-
Validation: Measure tumor volume via calipers bi-weekly. Calculate TGI at day 21. Self-Validation: Monitor body weight daily; >10% weight loss indicates off-target toxicity, invalidating the therapeutic window.
Conclusion
The 4-[4-(Trifluoromethoxy)phenyl]pyridin-3-amine scaffold represents a highly optimized evolution of standard kinase inhibitors. By marrying the hinge-binding efficiency of the aminopyridine core with the profound metabolic stability and hydrophobic pocket-filling capabilities of the trifluoromethoxy group, this derivative class offers a compelling alternative to current clinical standards for treating kinase-driven pathologies.
References
-
Design, Synthesis, and Pharmacological Evaluation of Novel Multisubstituted Pyridin-3-amine Derivatives as Multitargeted Protein Kinase Inhibitors for the Treatment of Non-Small Cell Lung Cancer Journal of Medicinal Chemistry (ACS Publications) URL:[Link]
- World Intellectual Property Organization (WIPO)
-
Synthesis and biological evaluation of 4-(4-aminophenyl)-6-methylisoxazolo[3,4-b] pyridin-3-amine covalent inhibitors as potential agents for the treatment of acute myeloid leukemia Bioorganic & Medicinal Chemistry (PubMed) URL:[Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Design, Synthesis, and Pharmacological Evaluation of Novel Multisubstituted Pyridin-3-amine Derivatives as Multitargeted Protein Kinase Inhibitors for the Treatment of Non-Small Cell Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. WO2016196244A1 - Pyridineamine compounds useful as pim kinase inhibitors - Google Patents [patents.google.com]
Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of 4-[4-(Trifluoromethoxy)phenyl]pyridin-3-amine
For the diligent researcher, scientist, and drug development professional, the lifecycle of a chemical compound extends beyond its synthesis and application; it culminates in its safe and responsible disposal. The compound 4-[4-(Trifluoromethoxy)phenyl]pyridin-3-amine, a molecule of interest in medicinal chemistry and materials science, requires a disposal protocol that is both scientifically sound and compliant with environmental regulations. This guide provides an in-depth, procedural framework for the proper disposal of this compound, ensuring the safety of laboratory personnel and the preservation of our environment.
The Foundation of Safe Disposal: Understanding the Hazard Profile
-
Acute Toxicity (Oral): Harmful if swallowed.[1]
-
Serious Eye Irritation: Causes serious eye irritation.[1][2][3]
-
Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[1][2]
The trifluoromethoxy group, while imparting desirable electronic properties to the molecule, also necessitates consideration of its environmental fate. Fluorinated organic compounds can be persistent and require specific disposal methods to ensure complete destruction.[4]
Core Principles of Disposal for 4-[4-(Trifluoromethoxy)phenyl]pyridin-3-amine
The overarching principle for the disposal of this compound is that it must be treated as hazardous chemical waste.[5] Under no circumstances should it be disposed of down the drain or in regular solid waste.[6] The recommended method of disposal is through a licensed and approved waste disposal facility, typically via high-temperature incineration.
The following table summarizes the key information for the safe handling and disposal of 4-[4-(Trifluoromethoxy)phenyl]pyridin-3-amine and its waste.
| Parameter | Guideline | Source |
| Primary Disposal Route | Licensed Hazardous Waste Incineration | |
| Inferred Hazard Classifications | Acute Toxicity (Oral, Category 4), Skin Irritation (Category 2), Serious Eye Irritation (Category 2), Specific Target Organ Toxicity - Single Exposure (Category 3) | [1][2] |
| Personal Protective Equipment (PPE) | Chemical safety goggles, chemical-resistant gloves (e.g., nitrile), lab coat, and if generating dust or aerosols, a NIOSH-approved respirator. | [1][2][3] |
| Incompatible Materials | Strong oxidizing agents. | [2] |
| Spill Containment | Use inert absorbent material (e.g., vermiculite, sand) for liquid spills. For solid spills, carefully sweep to avoid dust generation. | [5] |
Step-by-Step Disposal Protocol
This protocol provides a systematic approach to the collection, storage, and disposal of waste containing 4-[4-(Trifluoromethoxy)phenyl]pyridin-3-amine.
Step 1: Personal Protective Equipment (PPE) and Engineering Controls
Before handling the compound or its waste, ensure you are in a well-ventilated area, preferably within a chemical fume hood.[5] Always wear the appropriate PPE to minimize exposure risks.
-
Eye Protection: Chemical safety goggles are mandatory.
-
Hand Protection: Wear compatible chemical-resistant gloves (e.g., nitrile).
-
Body Protection: A standard laboratory coat should be worn.
-
Respiratory Protection: If there is a risk of generating dust or aerosols, use a NIOSH-approved respirator.
Step 2: Waste Segregation and Collection
Proper segregation is critical to prevent accidental and dangerous chemical reactions.
-
Solid Waste: Collect solid waste, including residual amounts of the compound, contaminated weighing paper, and disposable labware (e.g., pipette tips), in a designated, robust, and sealable hazardous waste container.[2]
-
Liquid Waste: Solutions containing 4-[4-(Trifluoromethoxy)phenyl]pyridin-3-amine should be collected in a separate, compatible liquid hazardous waste container. Do not mix with other waste streams unless their compatibility is confirmed.
-
Labeling: Clearly label the waste container with "Hazardous Waste" and the full chemical name: "4-[4-(Trifluoromethoxy)phenyl]pyridin-3-amine". Also, list any solvents present in the liquid waste.
Step 3: Handling Contaminated Labware
-
Disposable Items: All disposable items that have come into contact with the compound are to be considered hazardous waste and placed in the designated solid waste container.
-
Reusable Glassware: To decontaminate reusable glassware, perform a triple rinse with a suitable organic solvent (e.g., acetone or ethanol). Collect the rinsate as hazardous liquid waste. Following the solvent rinse, wash the glassware with soap and water.
Step 4: Spill Management
In the event of a spill, prompt and correct action is crucial.
-
Evacuate and Alert: Immediately notify others in the vicinity and restrict access to the spill area.
-
Assess and Equip: From a safe distance, evaluate the extent of the spill and don the appropriate PPE.
-
Contain and Clean:
-
For Solid Spills: Carefully sweep or scoop the material into a designated waste container, minimizing dust generation.
-
For Liquid Spills: Use an inert absorbent material like vermiculite or sand to contain the spill.[5] Collect the absorbed material into a sealable waste container.
-
-
Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water. All cleaning materials must be disposed of as hazardous waste.
Step 5: Temporary Storage and Final Disposal
-
Storage: Store the sealed hazardous waste containers in a designated, secure, and well-ventilated satellite accumulation area within the laboratory, away from incompatible materials.
-
Disposal: Arrange for the collection of the hazardous waste by your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal company. Provide them with a copy of any available safety information for the compound.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of 4-[4-(Trifluoromethoxy)phenyl]pyridin-3-amine.
Caption: Disposal workflow for 4-[4-(Trifluoromethoxy)phenyl]pyridin-3-amine.
Conclusion
References
-
Organic Syntheses. (2017, May 5). Site-Selective C-H Fluorination of Pyridines and Diazines with AgF2. Retrieved from [Link]
-
Royal Society of Chemistry. (2024, June 25). Fluoride recovery in degradable fluorinated polyesters. Chemical Communications. DOI:10.1039/D4CC02513J. Retrieved from [Link]
-
ACS Publications. (2006, April 20). Removal of Pyridine from Aqueous Solution by Adsorption on Bagasse Fly Ash. Industrial & Engineering Chemistry Research. Retrieved from [Link]
-
MDPI. (2022, May 11). Management of Solid Waste Containing Fluoride—A Review. Materials. Retrieved from [Link]
Sources
- 1. static.cymitquimica.com [static.cymitquimica.com]
- 2. fishersci.com [fishersci.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. Fluoride recovery in degradable fluorinated polyesters - Chemical Communications (RSC Publishing) DOI:10.1039/D4CC02513J [pubs.rsc.org]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
A Comprehensive Guide to the Safe Handling of 4-[4-(Trifluoromethoxy)phenyl]pyridin-3-amine
For Researchers, Scientists, and Drug Development Professionals
This guide provides essential safety and logistical information for handling 4-[4-(Trifluoromethoxy)phenyl]pyridin-3-amine, a compound of interest in contemporary research and development. The following protocols are designed to establish a self-validating system of safety, ensuring that all handling, operational, and disposal procedures are conducted with the highest degree of care and scientific rigor. This document synthesizes data from structurally related compounds to provide a robust framework for risk mitigation in the absence of a specific Material Safety Data Sheet (MSDS) for this novel substance.
Hazard Identification and Risk Assessment
While a specific toxicological profile for 4-[4-(Trifluoromethoxy)phenyl]pyridin-3-amine is not yet fully established, a critical analysis of its constituent functional groups—a pyridine ring, an amine group, and a trifluoromethoxy phenyl group—provides a strong basis for a precautionary approach.
-
Pyridine Moiety: Pyridine and its derivatives are known to be potentially harmful if inhaled, swallowed, or absorbed through the skin.[1][2] They can cause irritation to the skin, eyes, and respiratory tract.[1][3] Some pyridine compounds have also been associated with effects on the nervous system, liver, and kidneys.[1]
-
Aromatic Amine Group: Aromatic amines are a class of compounds that require careful handling due to potential toxicity.
-
Trifluoromethoxy Group: The trifluoromethoxy group is a common feature in modern pharmaceuticals and agrochemicals, often added to enhance metabolic stability and bioavailability.[4] While generally stable, some fluorinated compounds can release toxic byproducts such as hydrogen fluoride upon combustion.[5]
Given these characteristics, it is prudent to treat 4-[4-(Trifluoromethoxy)phenyl]pyridin-3-amine as a substance that is potentially harmful and requires stringent safety measures to prevent exposure.
Personal Protective Equipment (PPE): Your First Line of Defense
A comprehensive PPE strategy is mandatory to create an effective barrier between the handler and the chemical. The selection of appropriate PPE should be based on a thorough risk assessment of the specific procedures being undertaken.
| PPE Component | Specification | Rationale |
| Hand Protection | Nitrile gloves | Nitrile gloves offer good resistance to a wide range of chemicals, including those similar to pyridine.[6] Always double-glove when handling the pure substance or concentrated solutions. |
| Eye Protection | Chemical safety goggles and a face shield | Goggles provide a seal around the eyes to protect against splashes, while a face shield offers an additional layer of protection for the entire face.[1][2] |
| Body Protection | Laboratory coat | A lab coat is essential to protect against skin contact from spills and splashes.[6] |
| Respiratory Protection | Use in a certified chemical fume hood | All handling of the solid compound and its solutions should be performed in a well-ventilated chemical fume hood to minimize the risk of inhalation.[1][6] |
Operational Plan: A Step-by-Step Guide for Safe Handling
A systematic approach to handling 4-[4-(Trifluoromethoxy)phenyl]pyridin-3-amine is crucial for minimizing exposure and ensuring experimental integrity.
Preparation and Weighing
-
Work Area Preparation : Before starting, ensure the chemical fume hood is clean, uncluttered, and functioning correctly. Have all necessary equipment and materials, including spill cleanup supplies, readily available.
-
Personal Protective Equipment : Don the appropriate PPE as outlined in the table above.
-
Weighing : When weighing the solid compound, do so within the fume hood. Use a tared weigh boat or paper to avoid contaminating the balance. Minimize the creation of dust.[7]
Dissolution and Reaction Setup
-
Solvent Addition : Add the solvent to the solid compound slowly and carefully to avoid splashing.
-
Vessel Sealing : Once the compound is in solution, ensure the reaction vessel is securely sealed to prevent the escape of vapors.
-
Labeling : Clearly label all containers with the chemical name, concentration, date, and your initials.
The following diagram illustrates the recommended workflow for handling this compound.
Caption: A workflow diagram for the safe handling of 4-[4-(Trifluoromethoxy)phenyl]pyridin-3-amine.
Spill and Emergency Procedures
Immediate and appropriate action is critical in the event of a spill.
-
Minor Spills : For small spills, use an absorbent material like sand or vermiculite to contain the substance.[6] Once absorbed, carefully transfer the material to a sealed container for proper disposal.
-
Major Spills : In the case of a larger spill, evacuate the area immediately and alert your supervisor and the institutional safety office.
First Aid Measures:
-
Eye Contact : Immediately flush the eyes with copious amounts of water for at least 15 minutes, while holding the eyelids open. Seek immediate medical attention.[3]
-
Skin Contact : Remove contaminated clothing and wash the affected area thoroughly with soap and water.[3]
-
Inhalation : Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[3]
-
Ingestion : Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[8]
Disposal Plan: Responsible Waste Management
All waste containing 4-[4-(Trifluoromethoxy)phenyl]pyridin-3-amine, including empty containers, contaminated PPE, and spill cleanup materials, must be treated as hazardous waste.
-
Segregation : Collect all waste in a designated, labeled, and sealed container. Do not mix with other waste streams unless explicitly permitted by your institution's waste management guidelines.
-
Labeling : The waste container must be clearly labeled with "Hazardous Waste" and the chemical name.
-
Disposal : Arrange for the disposal of the hazardous waste through your institution's environmental health and safety office. Follow all local, state, and federal regulations for chemical waste disposal.[3]
By adhering to these stringent safety protocols, researchers can confidently work with 4-[4-(Trifluoromethoxy)phenyl]pyridin-3-amine while ensuring a safe and controlled laboratory environment.
References
- Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine.
- New Jersey Department of Health. (n.d.). Hazard Summary: Pyridine.
- Jubilant Ingrevia Limited. (2024, January 25).
- Benchchem. (n.d.). Personal protective equipment for handling (ngcontent-ng-c87454734="" class="ng-star-inserted">2H_3)Pyridine-2,3-dicarboxylic acid.
- Fisher Scientific. (n.d.).
- National Center for Biotechnology Information. (2021, January 29). Metabolism and Toxicity of Fluorine Compounds.
- Fisher Scientific. (n.d.). Safety Data Sheet: 4-Trifluoromethyl-o-phenylenediamine.
- ABX GmbH. (2012, June 20).
- Enamine. (n.d.). Safety Data Sheet: [4-(trifluoromethyl)piperidin-4-yl]methanol hydrochloride.
- Sigma-Aldrich. (2025, November 6).
- Merck. (n.d.).
- Fisher Scientific. (2023, September 29). Safety Data Sheet: 3-(Trifluoromethoxy)benzaldehyde.
- Angene Chemical. (2024, August 27). Safety Data Sheet: 2-(Trifluoromethyl)-3-ethoxydodecafluorohexane.
- Sigma-Aldrich. (2025, November 6).
- Thermo Fisher Scientific. (2025, September 19). Safety Data Sheet: 2-methoxy-3-(trifluoromethyl)pyridine.
- BLD Pharmatech. (n.d.). Safety Data Sheet: 3-(Trifluoromethoxy)pyridin-4-amine.
- FUJIFILM Wako Chemicals. (2024, December 3). Safety Data Sheet: 2-{. 2-[4-(Trifluoromethoxy)p henyl]hydrazono} malononitrile.
Sources
- 1. nj.gov [nj.gov]
- 2. jubilantingrevia.com [jubilantingrevia.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Metabolism and Toxicity of Fluorine Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. fishersci.com [fishersci.com]
- 6. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 7. sceti.co.jp [sceti.co.jp]
- 8. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
